Technical Documentation Center

a-MSH, amide Acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: a-MSH, amide Acetate

Core Science & Biosynthesis

Foundational

a-MSH receptor binding affinity and kinetics

Advanced Characterization of -MSH Receptor Binding: Affinity, Kinetics, and Biased Signaling Strategic Overview: Beyond Equilibrium Thermodynamics In the development of melanocortin receptor (MCR) therapeutics, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization of -MSH Receptor Binding: Affinity, Kinetics, and Biased Signaling

Strategic Overview: Beyond Equilibrium Thermodynamics

In the development of melanocortin receptor (MCR) therapeutics, particularly for metabolic disorders (MC4R) and pigmentation/inflammation (MC1R), relying solely on equilibrium constants (


 or 

) is a common failure mode. While affinity determines the concentration required for receptor occupancy, it is the drug-target residence time (

)
—the reciprocal of the dissociation rate constant (

)—that often correlates better with in vivo efficacy and duration of action.

This guide moves beyond basic binding assays to explore the kinetic resolution of


-Melanocyte-stimulating hormone (

-MSH) and its super-potent analogs (e.g., NDP-

-MSH, Setmelanotide). We focus on two validated methodologies: Radioligand Binding (the quantitative gold standard) and NanoBRET (for real-time live-cell kinetics).

The Melanocortin Receptor Landscape[1]

The melanocortin system is unique in its dependence on accessory proteins (MRAPs) and its susceptibility to biased agonism.

Ligand-Receptor Specificity

-MSH is a non-selective agonist with high affinity for MC1R and moderate affinity for MC3R, MC4R, and MC5R. It does not bind MC2R (ACTH-specific).
  • MC1R: Primary target for pigmentation; high affinity for

    
    -MSH.[1]
    
  • MC4R: Critical for energy homeostasis.[2] Endogenous

    
    -MSH has nanomolar affinity, but synthetic analogs like Setmelanotide exhibit "biased signaling," preferentially activating Gq/PLC or 
    
    
    
    -arrestin pathways over canonical Gs/cAMP to minimize cardiovascular side effects.
Quantitative Data Repository

The following values represent consensus ranges from heterologous expression systems (HEK293/CHO). Note the massive potency shift with the synthetic analog NDP-


-MSH.

Table 1: Comparative Binding Affinities (


) 
Receptor Subtype

-MSH

(nM)
NDP-

-MSH

(nM)
Setmelanotide

(nM)
Physiological Role
MC1R 0.1 – 1.00.04 – 0.1~6.0Pigmentation, UV protection
MC3R 10 – 250.3 – 1.5> 100Energy homeostasis (auto-inhibitory)
MC4R 4 – 500.7 – 2.02.1Appetite, Satiety, Energy Expenditure
MC5R 15 – 500.5 – 3.0> 100Exocrine gland function

Data synthesized from radioligand competition assays using


-NDP-MSH as the tracer.[3][4]

Protocol 1: Radioligand Binding (The Gold Standard)

This protocol utilizes ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-NDP-

-MSH due to its superior stability and higher affinity compared to endogenous

-

-MSH. This is an equilibrium competition assay .
Experimental Logic

To determine the


 of unlabeled 

-MSH, we compete it against a fixed concentration of the radioligand.
  • Tracer:

    
    -NDP-
    
    
    
    -MSH (Specific Activity ~2200 Ci/mmol).
  • Receptor Source: Membrane preparations from HEK293 cells stably expressing hMC4R (or hMC1R).

  • Critical Control: Non-specific binding (NSB) is defined by excess unlabeled NDP-

    
    -MSH (
    
    
    
    ).
Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest HEK293-hMC4R cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitors).

    • Homogenize (Dounce, 10 strokes) and centrifuge at 500 x g (remove nuclei).

    • Supernatant centrifugation: 40,000 x g for 30 min at 4°C.

    • Resuspend pellet in Binding Buffer (25 mM HEPES pH 7.4, 1.5 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 0.2% BSA). Note: BSA is critical to prevent peptide adsorption to plasticware.
  • Assay Assembly (96-well plate):

    • Total Binding (TB): 25

      
      L Buffer + 25 
      
      
      
      L Tracer (~0.05 nM final) + 50
      
      
      L Membranes (~5-10
      
      
      g protein).
    • Non-Specific Binding (NSB): 25

      
      L Unlabeled Blocker (
      
      
      
      ) + 25
      
      
      L Tracer + 50
      
      
      L Membranes.
    • Competition: 25

      
      L Serial Dilution of 
      
      
      
      -MSH (
      
      
      to
      
      
      M) + 25
      
      
      L Tracer + 50
      
      
      L Membranes.
  • Incubation:

    • Incubate for 60-90 minutes at 37°C. Rationale: MCR binding is endothermic; equilibrium is reached faster at physiological temperature.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). PEI reduces non-specific binding of the cationic peptide to the filter.

    • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl).

  • Data Analysis:

    • Measure CPM in a gamma counter.

    • Calculate

      
       using non-linear regression (one-site competition).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

RadioligandWorkflow Membrane Membrane Prep (HEK293-hMC4R) Incubate Incubation 90 min @ 37°C Membrane->Incubate Tracer Tracer Addition [125I]-NDP-MSH Tracer->Incubate Compete Competition + Unlabeled a-MSH Compete->Incubate Filter Filtration GF/B + 0.3% PEI Incubate->Filter Equilibrium Reached Count Gamma Counting (CPM Calculation) Filter->Count Wash 3x

Figure 1: Workflow for Radioligand Competition Binding. Critical steps include PEI presoaking to reduce filter background and 37°C incubation for optimal kinetics.

Protocol 2: Real-Time Kinetics via NanoBRET

Radioligand binding measures the destination (equilibrium); NanoBRET measures the journey (kinetics). This is essential for determining Residence Time (


) .
Experimental Logic

NanoBRET (Bioluminescence Resonance Energy Transfer) uses a genetic fusion of NanoLuc luciferase to the N-terminus of the receptor (Donor) and a fluorescently labeled ligand (Acceptor).

  • Advantage: Allows measurement of

    
     and 
    
    
    
    in live cells , preserving the native membrane environment and G-protein coupling.
  • Tracer: Fluorescent-NDP-

    
    -MSH (e.g., labeled with TAMRA or similar fluorophore).
    
Kinetic Competition Methodology

To measure the kinetics of unlabeled


-MSH (which is not fluorescent), we use a motulsky-mahan competition kinetic assay .
  • Transfection:

    • Transfect HEK293 cells with Nluc-MC4R plasmid. Plate in white, solid-bottom 96-well plates.

  • Tracer Characterization (Pre-step):

    • Determine

      
       and 
      
      
      
      of the fluorescent tracer first.
  • Competition Kinetics:

    • Add NanoLuc substrate (Furimazine).[5]

    • Simultaneously add:

      • Fluorescent Tracer (at

        
         concentration).
        
      • Unlabeled

        
        -MSH (at varying concentrations, e.g., 10x 
        
        
        
        ).
    • Measure BRET signal (Donor Emission 460nm, Acceptor Emission >600nm) continuously every 30 seconds for 60 minutes.

  • Analysis:

    • The presence of unlabeled

      
      -MSH slows the association of the tracer.
      
    • Fit data to the Motulsky-Mahan equation to extract the

      
       and 
      
      
      
      of the unlabeled
      
      
      -MSH.
    • Residence Time (

      
      )  = 
      
      
      
      .

Mechanistic Insight: Biased Signaling

Binding is only the trigger. The physiological outcome depends on which effector pathway is engaged.


-MSH is a balanced agonist, but modern drug development seeks "biased" ligands to separate appetite suppression (Gq/PLC or Kir7.1) from cardiovascular effects (Gs/cAMP).

SignalingPathways Ligand Ligand (a-MSH / Setmelanotide) MC4R MC4R (GPCR) Ligand->MC4R Binding Gs Ga_s Protein MC4R->Gs Canonical Gq Ga_q Protein MC4R->Gq Biased? Arrestin b-Arrestin MC4R->Arrestin Recruitment AC Adenylyl Cyclase Gs->AC PLC PLC-b Gq->PLC Internal Receptor Internalization Arrestin->Internal cAMP cAMP Accumulation (Metabolism + CV Side Effects) AC->cAMP Calcium Ca2+ Mobilization (Satiety / Appetite) PLC->Calcium Desensit Desensitization Internal->Desensit

Figure 2: Divergent Signaling Pathways of MC4R.


-MSH activates Gs and Arrestin.[1] Newer ligands like Setmelanotide show bias toward Gq/PLC pathways, potentially linked to improved therapeutic indices.

References

  • Yang, Y., et al. (2021). "Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin."[6] Biomolecules, 12(1).

  • Heyder, N., et al. (2019). "Structures of active melanocortin-4 receptor–Gs-protein complexes with NDP-α-MSH and setmelanotide." Cell Research.

  • Kopanchuk, S., et al. (2005). "Co-operative regulation of ligand binding to melanocortin receptor subtypes: evidence for interacting binding sites." European Journal of Pharmacology.

  • Stoddart, L.A., et al. (2015). "NanoBRET Approaches to Study Ligand Binding to GPCRs and RTKs." Methods in Molecular Biology.

  • Ghamari-Langroudi, M., et al. (2015). "Biased Signaling at Neural Melanocortin Receptors in Regulation of Energy Homeostasis."[2] Endocrinology.

Sources

Exploratory

An In-depth Technical Guide on the Discovery and Function of Endogenous Alpha-Melanocyte Stimulating Hormone

For Researchers, Scientists, and Drug Development Professionals Abstract Alpha-melanocyte stimulating hormone (α-MSH) is a pleiotropic neuropeptide with a rich history of scientific discovery and a growing list of physio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-melanocyte stimulating hormone (α-MSH) is a pleiotropic neuropeptide with a rich history of scientific discovery and a growing list of physiological functions. Initially identified for its role in pigmentation, α-MSH is now recognized as a key regulator of a diverse array of biological processes, including inflammation, energy homeostasis, sexual function, and antimicrobial defense. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and multifaceted functions of endogenous α-MSH. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular mechanisms of α-MSH action and detailed methodologies for its study.

A Historical Perspective: The Discovery of a Key Regulator

The journey to understanding α-MSH began with early investigations into the mechanisms of skin pigmentation. A pivotal figure in this narrative is Dr. Aaron Lerner, who, along with his colleagues, embarked on a quest to isolate the factor responsible for stimulating melanocytes. Their work in the mid-20th century culminated in the successful isolation and sequencing of melanocyte-stimulating hormone (MSH).[1][2][3][4] Initially, their focus was on its pigmentary effects, demonstrating its ability to darken the skin in both frogs and humans.[1]

Further research revealed that α-MSH was not a singular entity but part of a larger family of melanocortin peptides. The discovery that α-MSH, along with other peptides like adrenocorticotropic hormone (ACTH) and β-endorphin, was derived from a common precursor protein, pro-opiomelanocortin (POMC), was a landmark finding.[5] This discovery, made in 1978, suggested for the first time the existence of neurons that could release multiple neurotransmitters, opening new avenues in neurobiology.[5]

Biosynthesis of α-MSH: From a Prohormone to a Bioactive Peptide

Alpha-MSH is a 13-amino acid peptide with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.[6] Its synthesis is a multi-step process that begins with the transcription and translation of the POMC gene.[7] The resulting POMC prohormone undergoes tissue-specific post-translational processing by a series of enzymes known as prohormone convertases (PCs).[8]

In the pituitary gland and the hypothalamus, POMC is cleaved to produce a variety of bioactive peptides. The initial cleavage of POMC yields ACTH and β-lipotropin. ACTH can then be further processed to generate α-MSH and corticotropin-like intermediate peptide (CLIP).[6] This intricate processing pathway allows for the differential production of melanocortin peptides in various tissues, contributing to their diverse physiological roles.

G POMC Pro-opiomelanocortin (POMC) ACTH Adrenocorticotropic Hormone (ACTH) POMC->ACTH PC1/3 beta_LPH β-Lipotropin POMC->beta_LPH PC1/3 alpha_MSH α-Melanocyte Stimulating Hormone (α-MSH) ACTH->alpha_MSH PC2 CLIP Corticotropin-like Intermediate Peptide (CLIP) ACTH->CLIP gamma_LPH γ-Lipotropin beta_LPH->gamma_LPH beta_Endorphin β-Endorphin beta_LPH->beta_Endorphin

Caption: Biosynthesis of α-MSH from the POMC prohormone.

The Melanocortin Receptors: Gateways for α-MSH Action

The biological effects of α-MSH are mediated through its interaction with a family of five G protein-coupled receptors (GPCRs) known as the melanocortin receptors (MC1R to MC5R).[8] These receptors exhibit distinct tissue distribution and binding affinities for α-MSH and other melanocortin peptides, which accounts for the hormone's pleiotropic effects.

ReceptorPrimary Tissue DistributionBinding Affinity (Ki) for α-MSHPrimary Functions
MC1R Melanocytes, keratinocytes, immune cells0.230 nM[9]Pigmentation, anti-inflammatory responses, DNA repair
MC2R Adrenal cortexNo significant bindingAdrenal steroidogenesis (ACTH receptor)
MC3R Brain, gut, heart31.5 nM[9]Energy homeostasis, sexual function, inflammation
MC4R Brain (hypothalamus)900 nM[9]Appetite regulation, energy expenditure, sexual function
MC5R Exocrine glands, muscle, brain7160 nM[9]Sebaceous gland secretion, thermoregulation

Data compiled from multiple sources.[8][9][10]

Signaling Pathways: Translating the α-MSH Signal into Cellular Responses

Upon binding of α-MSH to its receptors, a cascade of intracellular signaling events is initiated. The canonical and most well-characterized pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[11][12][13]

G alpha_MSH α-MSH MCR Melanocortin Receptor (MC1,3,4,5R) alpha_MSH->MCR G_protein Gs Protein MCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression regulates Biological_Effects Biological Effects (e.g., Melanogenesis, Anti-inflammation) Gene_Expression->Biological_Effects

Caption: The canonical α-MSH/cAMP signaling pathway.

This cAMP/PKA pathway is central to many of α-MSH's functions, including stimulating melanogenesis in melanocytes and mediating its anti-inflammatory effects.[11][13] However, evidence also points to the existence of non-canonical signaling pathways. For instance, α-MSH has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and modulate the activity of transcription factors such as NF-κB.[11] It can also influence calcium signaling pathways through MC1R and MC3R, and the Jak/STAT pathway via MC5R.[14]

The Pleiotropic Functions of α-MSH

Pigmentation and Photoprotection

The most well-known function of α-MSH is its role in regulating skin and hair pigmentation.[6] By binding to MC1R on melanocytes, α-MSH stimulates the production of melanin, the pigment responsible for skin color.[9][15] This process, known as melanogenesis, is a crucial defense mechanism against the harmful effects of ultraviolet (UV) radiation.[9] Beyond simply increasing melanin production, α-MSH signaling through MC1R also enhances DNA repair mechanisms and reduces the production of reactive oxygen species (ROS), further protecting melanocytes from UV-induced damage.[11][16]

Immunomodulation and Anti-inflammatory Effects
Energy Homeostasis and Appetite Regulation

In the central nervous system, particularly the hypothalamus, α-MSH plays a critical role in regulating energy balance and appetite.[8][20][21][22][23] It acts as an anorexigenic signal, meaning it suppresses appetite and promotes satiety.[8][24] This effect is primarily mediated through the activation of MC3R and MC4R in the hypothalamus.[6][20] The release of α-MSH from POMC neurons is stimulated by hormones such as leptin, which signals the state of energy stores in the body.[8]

Sexual Function

α-MSH is also involved in the regulation of sexual behavior.[6][15] Its actions in the brain, mediated through MC3R and MC4R, contribute to sexual arousal.[15] This has led to the development of synthetic α-MSH analogs for the treatment of sexual dysfunction.[15]

Antimicrobial Activity

Emerging evidence suggests that α-MSH possesses direct antimicrobial properties against a range of pathogens, including bacteria and fungi.[11][14][25] It shares several characteristics with antimicrobial peptides (AMPs), being a short, cationic peptide.[14] Its antimicrobial activity, similar to its anti-inflammatory effects, is also attributed to its C-terminal region.[14]

Methodologies for the Study of α-MSH

A variety of experimental techniques are employed to study the synthesis, secretion, and function of α-MSH.

Quantification of α-MSH

Radioimmunoassay (RIA): RIA is a highly sensitive method for quantifying α-MSH in biological samples such as plasma and cerebrospinal fluid.[11] This competitive assay involves the use of a radiolabeled α-MSH tracer (e.g., ¹²⁵I-α-MSH) and a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled α-MSH in the sample.[11]

  • Step-by-Step Protocol for α-MSH Radioimmunoassay:

    • Prepare standards of known α-MSH concentrations and the unknown samples.

    • Add a fixed amount of anti-α-MSH antibody to all tubes (except for non-specific binding and total count tubes).

    • Add the standards or samples to their respective tubes.

    • Incubate to allow for the binding of α-MSH to the antibody. A sequential assay with delayed addition of the tracer can increase sensitivity.[11]

    • Add a fixed amount of ¹²⁵I-labeled α-MSH to all tubes.

    • Incubate to allow for competition between labeled and unlabeled α-MSH for antibody binding sites.

    • Separate the antibody-bound α-MSH from the free α-MSH using a precipitation method (e.g., double antibody polyethylene glycol).[11]

    • Measure the radioactivity of the precipitate using a gamma counter.

    • Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the α-MSH standards.

    • Determine the concentration of α-MSH in the samples by interpolating their percentage of bound radioactivity on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another common method for α-MSH quantification. Competitive ELISA kits are commercially available and offer a non-radioactive alternative to RIA.[1][3][5][7][20] In this format, α-MSH in the sample competes with a labeled α-MSH (e.g., biotinylated) for binding to a limited number of antibody-coated wells. The signal is inversely proportional to the amount of α-MSH in the sample.[20]

  • Step-by-Step Protocol for α-MSH Competitive ELISA:

    • Prepare standards and samples.

    • Add standards or samples to the wells of a microplate pre-coated with an anti-α-MSH antibody.

    • Immediately add a fixed amount of biotin-labeled α-MSH to each well.[1]

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well, which will bind to the captured biotinylated α-MSH.

    • Incubate and wash the plate again.

    • Add a TMB substrate solution, which will be converted by HRP to produce a colored product.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of α-MSH in the sample.[5]

Receptor Binding Assays

Radioreceptor assays are used to determine the binding characteristics of α-MSH to its receptors.[14] These assays typically use cultured cells expressing the melanocortin receptor of interest and a radiolabeled α-MSH analog.[14] By competing with the radiolabeled ligand, the binding affinity (Kd) and the number of receptors per cell can be determined.[14]

  • Workflow for α-MSH Radioreceptor Assay:

G start Start culture_cells Culture cells expressing the target melanocortin receptor start->culture_cells prepare_ligands Prepare radiolabeled α-MSH analog and unlabeled competitor (α-MSH) culture_cells->prepare_ligands incubate Incubate cells with radioligand and varying concentrations of competitor prepare_ligands->incubate separate Separate bound and free radioligand incubate->separate measure Measure radioactivity of the bound fraction separate->measure analyze Analyze data to determine Kd and Bmax measure->analyze end End analyze->end

Caption: General workflow for an α-MSH radioreceptor binding assay.

Functional Assays

A variety of functional assays are used to investigate the biological effects of α-MSH. For example, in the context of pigmentation, tyrosinase activity assays and melanin content assays are commonly used in cultured melanocytes.[6] To study its anti-inflammatory effects, the expression of pro- and anti-inflammatory cytokines can be measured by techniques such as quantitative PCR (qPCR) or ELISA.

Therapeutic Potential and Future Directions

The diverse physiological roles of α-MSH have made it and its synthetic analogs attractive candidates for therapeutic development.[10][15][26] Analogs with increased potency and stability have been developed, such as afamelanotide and bremelanotide.[15] These are being investigated or are already in clinical use for conditions ranging from erythropoietic protoporphyria (a photosensitivity disorder) to female sexual dysfunction.[10][15] The anti-inflammatory and immunomodulatory properties of α-MSH and its derivatives also hold promise for the treatment of inflammatory and autoimmune diseases.[19]

Future research will likely focus on further elucidating the complex signaling networks regulated by α-MSH and developing more selective and potent melanocortin receptor agonists and antagonists for a wider range of therapeutic applications. A deeper understanding of the tissue-specific processing of POMC and the regulation of melanocortin receptor expression will be crucial for the development of targeted and effective therapies.

References

  • Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Alpha melanocyte stimulating hormone – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Aaron B. Lerner (1920-2007). (2022). The Oregon Encyclopedia. [Link]

  • Dr. Aaron Lerner, founder of dermatology at Yale - save the moulages. (2017). Save the Moulages. [Link]

  • Melatonin History. (n.d.). Chronobiology.com. [Link]

  • Aaron B. Lerner - Wikipedia. (n.d.). Wikipedia. [Link]

  • Dr. Aaron Lerner, founding chair of the dermatology department discovered melatonin. (2007). Yale Bulletin and Calendar. [Link]

  • α-Melanocyte-stimulating-hormone (α-MSH) modulates human chondrocyte activation induced by proinflammatory cytokines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Alpha-Melanocyte-Stimulating Hormone-Mediated Appetite Regulation in the Central Nervous System. (2023). PubMed. [Link]

  • Does alpha-MSH have a role in regulating skin pigmentation in humans? (n.d.). Semantic Scholar. [Link]

  • Proopiomelanocortin - Wikipedia. (n.d.). Wikipedia. [Link]

  • alpha-Melanocyte stimulating hormone: production and degradation - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • α-Melanocyte-stimulating hormone - Wikipedia. (n.d.). Wikipedia. [Link]

  • Melanocyte-stimulating hormone - Wikipedia. (n.d.). Wikipedia. [Link]

  • How Depression Pills Affect Weight Loss: The Evidence. (2026). Centro Global de Ciudades. [Link]

  • Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide. (2025). MDPI. [Link]

  • Alpha-Melanocyte–Stimulating Hormone Suppresses Oxidative Stress through a p53-Mediated Signaling Pathway in Human Melanocytes. (2012). AACR Journals. [Link]

  • Grape Extract Promoted α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells, Which Was Inverse to Resveratrol. (n.d.). MDPI. [Link]

  • How Do Alpha-Melanocyte Stimulating Hormone Analogs Work? (2021). RxList. [Link]

  • Alpha-melanocyte-stimulating hormone contributes to an anti-inflammatory response to lipopolysaccharide. (2024). PubMed. [Link]

  • Activation of cAMP-dependent protein kinase is required for optimal alpha-melanocyte-stimulating hormone-induced pigmentation. (1998). PubMed. [Link]

  • Novel α-MSH peptide analogues with broad spectrum antimicrobial activity. (2013). PubMed. [Link]

  • Role of α-MSH-MC1R-cAMP Signaling Pathway in Regulating the Melanin Synthesis in Silky Fowl. (2018). Longdom Publishing. [Link]

  • α-MSH related peptides: a new class of anti-inflammatory and immunomodulating drugs. (n.d.). Annals of the Rheumatic Diseases. [Link]

  • Integrated control of appetite and fat metabolism by the leptin-proopiomelanocortin pathway. (n.d.). PNAS. [Link]

  • Depletion of Alpha-Melanocyte-Stimulating Hormone Induces Insatiable Appetite and Gains in Energy Reserves and Body Weight in Zebrafish. (n.d.). MDPI. [Link]

  • What is a super potent analog of alpha-melanocyte-stimulating hormone (α-MSH)? (2025). LWW. [Link]

  • Antifibrotic and Anti-Inflammatory Actions of α-Melanocytic Hormone: New Roles for an Old Player. (n.d.). MDPI. [Link]

  • Alpha-Melanocyte-Stimulating Hormone and Agouti-Related Protein: Do They Play a Role in Appetite Regulation in Childhood Obesity? - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Therapeutic Effects of Stimulating the Melanocortin Pathway in Regulating Ocular Inflammation and Cell Death - PubMed Central. (2024). National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Intracellular Signaling Cascades Activated by α-Melanocyte-Stimulating Hormone (α-MSH)

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals Introduction: The Pleiotropic Nature of α-MSH Signaling Alpha-melanocyte-stimulating hormone (α-MSH) is a trideca...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pleiotropic Nature of α-MSH Signaling

Alpha-melanocyte-stimulating hormone (α-MSH) is a tridecapeptide hormone renowned for its pivotal role in regulating skin pigmentation. However, its biological functions extend far beyond melanogenesis, encompassing a wide range of effects including immunomodulation, anti-inflammatory responses, and the regulation of energy homeostasis.[1][2] These diverse physiological outcomes are orchestrated through the activation of specific melanocortin receptors (MCRs), a family of G protein-coupled receptors (GPCRs).[1] Primarily, α-MSH exerts its effects through the melanocortin 1 receptor (MC1R) in melanocytes, but it also interacts with other MCR subtypes in various tissues to initiate a complex network of intracellular signaling cascades.[1][3] Understanding these intricate pathways is paramount for researchers and drug development professionals aiming to harness the therapeutic potential of α-MSH and its analogues. This guide provides a detailed exploration of the core signaling cascades activated by α-MSH, offering field-proven insights into their mechanisms and the experimental methodologies used to elucidate them.

The Canonical Pathway: cAMP/PKA-Mediated Signaling

The most well-characterized signaling pathway initiated by α-MSH is the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) cascade, which is central to its effects on pigmentation.[3][4]

Mechanism of Activation:

Upon binding of α-MSH to MC1R, a conformational change in the receptor triggers the activation of the associated heterotrimeric Gs protein.[3] This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP, leading to a rapid increase in intracellular cAMP levels.[3] The accumulation of cAMP activates PKA, which then phosphorylates a multitude of downstream targets, most notably the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, including the microphthalmia-associated transcription factor (MITF).[1] MITF is a master regulator of melanocyte survival and differentiation, and its upregulation leads to the increased expression of key melanogenic enzymes such as tyrosinase, TYRP1, and TYRP2, ultimately resulting in the synthesis of melanin.[1]

G aMSH α-MSH MC1R MC1R aMSH->MC1R Binds Gs Gs protein MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB Nucleus Nucleus pCREB->Nucleus Translocates to MITF MITF Transcription Nucleus->MITF Upregulates Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Figure 1: The canonical α-MSH-induced cAMP/PKA signaling pathway.

Beyond Pigmentation: Diversification of α-MSH Signaling

While the cAMP/PKA pathway is fundamental, α-MSH also activates other signaling cascades that contribute to its pleiotropic effects. These pathways can act independently of or in concert with the canonical pathway.[5][6]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In the context of α-MSH signaling, the activation of the ERK1/2 branch of the MAPK pathway appears to be largely independent of cAMP.[1]

Mechanism of Activation:

Evidence suggests that α-MSH binding to MC1R can lead to the transactivation of receptor tyrosine kinases (RTKs) such as c-KIT.[1] This transactivation initiates the canonical RAS/RAF/MEK/ERK cascade, culminating in the phosphorylation and activation of ERK1/2.[1] Activated ERK can then phosphorylate a variety of downstream targets, including transcription factors, to modulate gene expression. Interestingly, while the cAMP/PKA pathway generally promotes melanogenesis, ERK activation can have a negative regulatory role by phosphorylating and promoting the degradation of MITF.[1] This highlights the complex interplay and feedback mechanisms that govern the cellular response to α-MSH.

G aMSH α-MSH MC1R MC1R aMSH->MC1R Binds cKIT c-KIT (RTK) MC1R->cKIT Transactivates RAS RAS cKIT->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK1/2 Nucleus Nucleus pERK->Nucleus Translocates to MITF_deg MITF Degradation pERK->MITF_deg Promotes GeneExpression Modulated Gene Expression Nucleus->GeneExpression Regulates

Figure 2: α-MSH-induced MAPK/ERK signaling pathway.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another critical signaling axis involved in cell survival, growth, and proliferation.[7] The activation of this pathway by α-MSH can have complex and sometimes opposing effects on melanogenesis.[8]

Mechanism of Activation:

Similar to the MAPK/ERK pathway, α-MSH-induced PI3K/Akt signaling can be initiated through the transactivation of RTKs.[1] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt (also known as protein kinase B).[1] Activated Akt can then phosphorylate a wide array of downstream substrates. Some studies suggest that the α-MSH-dependent PI3K/Akt pathway exerts negative feedback on melanogenesis.[8] However, this pathway also plays a crucial role in promoting cell survival and preserving genomic integrity in response to oxidative stress.[8]

G aMSH α-MSH MC1R MC1R aMSH->MC1R Binds RTK RTK MC1R->RTK Transactivates PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates pAkt pAkt CellSurvival Cell Survival & Genomic Integrity pAkt->CellSurvival Promotes Melanogenesis_neg Negative Regulation of Melanogenesis pAkt->Melanogenesis_neg Contributes to G Start Start CellCulture Plate and Culture Cells Start->CellCulture Starvation Serum Starve Cells CellCulture->Starvation Treatment Treat with α-MSH/ Controls Starvation->Treatment Lysis Lyse Cells Treatment->Lysis ELISA Perform Competitive ELISA Lysis->ELISA Detection Measure Signal ELISA->Detection Analysis Analyze Data Detection->Analysis End End Analysis->End

Figure 4: Workflow for cAMP Assay.
Detection of Protein Phosphorylation by Western Blotting

Rationale: Western blotting allows for the detection and semi-quantification of specific phosphorylated proteins, providing direct evidence for the activation of kinase cascades such as the MAPK/ERK and PI3K/Akt pathways.

Methodology: Western Blot for Phospho-CREB (pCREB)

  • Cell Culture and Treatment: Culture and treat cells with α-MSH as described for the cAMP assay. A time-course experiment is recommended to capture the peak of phosphorylation.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins. [9][10]3. Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [9]5. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. [9]6. Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-protein detection, BSA is generally preferred over non-fat dry milk as milk contains phosphoproteins that can increase background. [9]7. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pCREB overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total CREB.

G Start Start CellPrep Cell Culture and α-MSH Treatment Start->CellPrep ProteinExtract Protein Extraction (with inhibitors) CellPrep->ProteinExtract Quantification Protein Quantification ProteinExtract->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking PrimaryAb Primary Antibody (e.g., anti-pCREB) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis and Normalization Detection->Analysis End End Analysis->End

Figure 5: Workflow for Western Blotting of Phosphorylated Proteins.
Measurement of Intracellular Calcium Mobilization

Rationale: This technique allows for the real-time visualization and quantification of changes in intracellular calcium concentration following α-MSH stimulation, providing insights into the activation of calcium-dependent signaling pathways.

Methodology: Fluo-4 Calcium Imaging

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Load the cells with the calcium-sensitive fluorescent dye Fluo-4 AM (acetoxymethyl ester) in HBSS for 30-60 minutes at 37°C. [11][12]The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

  • De-esterification: After loading, wash the cells with HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye. [13]4. Image Acquisition: Mount the dish or coverslip on a fluorescence microscope equipped with a camera for live-cell imaging. Acquire a baseline fluorescence reading for a few minutes.

  • Stimulation and Recording: Add α-MSH to the cells while continuously recording the fluorescence intensity over time. An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Quantify the change in fluorescence intensity over time for individual cells or regions of interest. The data is often presented as the ratio of the fluorescence intensity after stimulation to the baseline fluorescence (F/F₀).

Data Presentation and Interpretation

To facilitate the comparison and interpretation of experimental results, quantitative data should be summarized in clearly structured tables.

Table 1: Representative Data from a cAMP Assay

Treatmentα-MSH Concentration (nM)Intracellular cAMP (pmol/well)
Vehicle02.5 ± 0.3
α-MSH0.15.8 ± 0.5
α-MSH115.2 ± 1.1
α-MSH1035.7 ± 2.5
α-MSH10052.1 ± 3.8
Forskolin (10 µM)N/A75.4 ± 5.1
Data are presented as mean ± standard deviation.

Table 2: Densitometric Analysis of Western Blot Data

TreatmentpCREB/Total CREB Ratio (Arbitrary Units)pERK/Total ERK Ratio (Arbitrary Units)
Vehicle1.0 ± 0.11.0 ± 0.1
α-MSH (10 nM, 15 min)4.2 ± 0.31.2 ± 0.2
α-MSH (10 nM, 30 min)2.8 ± 0.22.5 ± 0.3
α-MSH (10 nM, 60 min)1.5 ± 0.11.8 ± 0.2
Data are presented as mean fold change relative to vehicle ± standard deviation.

Conclusion: An Integrated View of α-MSH Signaling

The intracellular signaling cascades activated by α-MSH are complex and interconnected, extending far beyond the canonical cAMP/PKA pathway. The activation of the MAPK/ERK and PI3K/Akt pathways, along with the mobilization of intracellular calcium, contributes to the diverse and pleiotropic effects of this hormone. For researchers and drug development professionals, a thorough understanding of these pathways is crucial for designing effective therapeutic strategies that target the melanocortin system. The experimental protocols outlined in this guide provide a robust framework for dissecting these signaling networks, enabling the elucidation of novel mechanisms and the identification of new therapeutic targets. By employing these techniques and interpreting the data within the context of an integrated signaling network, the scientific community can continue to unravel the full therapeutic potential of α-MSH and its analogues.

References

  • Dall'Olmo, L., et al. (2023). Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma. Journal of Translational Medicine, 21(1), 562. [Link]

  • Chakraborty, A. K., & Singh, A. (2014). Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. Mediators of Inflammation, 2014, 821793. [Link]

  • Herraiz, C., et al. (2017). MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation. Photochemical & Photobiological Sciences, 16(7), 985-995. [Link]

  • Bellei, B., et al. (2021). The PI3K pathway induced by αMSH exerts a negative feedback on melanogenesis and contributes to the release of pigment. Pigment Cell & Melanoma Research, 34(3), 509-522. [Link]

  • Taylor, A. W. (2009). The Role of Alpha-MSH as a Modulator of Ocular Immunobiology Exemplifies Mechanistic Differences between Melanocortins and Steroids. Steroids, 74(7), 563-570. [Link]

  • Picardo, M., & Cardinali, G. (2021). The α-melanocyte-stimulating hormone/melanocortin-1 receptor interaction: A driver of pleiotropic effects beyond pigmentation. Pigment Cell & Melanoma Research, 34(5), 844-855. [Link]

  • Costa, J. L., et al. (2006). Melanocortin 5 receptor activates ERK1/2 through a PI3K-regulated signaling mechanism. Molecular and Cellular Endocrinology, 257-258, 51-59. [Link]

  • Wolf, H. M., et al. (2012). MC1R, the cAMP pathway, and the response to solar UV: extending the horizon beyond pigmentation. Photochemical & Photobiological Sciences, 11(7), 1149-1160. [Link]

  • Suzuki, I., & Tada, A. (2018). α-Melanocyte-stimulating hormone directly increases the plasma calcitonin level and involves calcium metabolism in goldfish. General and Comparative Endocrinology, 267, 1-7. [Link]

  • Dall'Olmo, L., et al. (2023). Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma. ResearchGate. [Link]

  • Whang, S. W., et al. (2011). Effects of α-melanocyte-stimulating hormone on calcium concentration in SZ95 sebocytes. Experimental Dermatology, 20(1), 19-23. [Link]

  • Kadekaro, A. L., et al. (2012). Alpha-Melanocyte–Stimulating Hormone Suppresses Oxidative Stress through a p53-Mediated Signaling Pathway in Human Melanocytes. Molecular Cancer Research, 10(6), 778-786. [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Chen, S., et al. (2017). MC1R and cAMP signaling inhibit cdc25B activity and delay cell cycle progression in melanoma cells. Proceedings of the National Academy of Sciences, 114(20), E3953-E3962. [Link]

  • de Graan, P. N., et al. (1985). Calcium requirement for alpha-MSH action on melanophores: studies with forskolin. Molecular and Cellular Endocrinology, 42(1), 83-89. [Link]

  • Bultot, L., et al. (2012). Melanocortin-induced PKA activation inhibits AMPK activity via ERK-1/2 and LKB-1 in hypothalamic GT1-7 cells. Molecular Endocrinology, 26(5), 803-815. [Link]

  • Brown, B. L., et al. (1971). A simple procedure for assaying cAMP. Biochemical Journal, 121(4), 561-562. [Link]

  • Li, G., et al. (2018). Role of α-MSH-MC1R-cAMP Signaling Pathway in Regulating the Melanin Synthesis in Silky Fowl. Journal of Cell Signaling, 3(4). [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Nanclares, C., et al. (2023). CALCIUM IMAGING PROTOCOL. [Link]

  • Swope, V. B., & Abdel-Malek, Z. A. (2016). Beyond red hair and sunburns: Uncovering the molecular mechanisms of MC1R signaling and repair of UV-induced DNA damage. DNA Repair, 42, 1-6. [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]

  • Azure Biosystems. (n.d.). Phosphorylated protein detection is more efficient by fluorescent Western blot. [Link]

  • CDN. (n.d.). Calcium imaging protocol. [Link]

  • Wikipedia. (n.d.). Mitogen-activated protein kinase. [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). [Link]

  • Carter, R. J., & Shuster, S. (1982). The role of calcium in MSH stimulated melanosome dispersion. Journal of Endocrinology, 92(3), 341-347. [Link]

  • ResearchGate. (2018). Protocol loading Fluo-4 AM for HEK-293? [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Larue, L., & Bellacosa, A. (2017). RICTOR involvement in the PI3K/AKT pathway regulation in melanocytes and melanoma. Oncotarget, 8(48), 83133-83134. [Link]

  • Lee, S. Y., et al. (2015). The Alpha-Melanocyte-Stimulating Hormone Suppresses TLR2-Mediated Functional Responses through IRAK-M in Normal Human Keratinocytes. PLoS One, 10(8), e0136592. [Link]

  • Kim, M., et al. (2021). Gomisin N Inhibits Melanogenesis through Regulating the PI3K/Akt and MAPK/ERK Signaling Pathways in Melanocytes. International Journal of Molecular Sciences, 22(11), 5948. [Link]

Sources

Exploratory

a-MSH gene expression and protein localization

Technical Guide: -MSH Gene Expression and Protein Localization Executive Summary: The Neuropeptide Stability Challenge Alpha-Melanocyte-Stimulating Hormone ( -MSH) is a tridecapeptide (13 amino acids) derived from the pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: -MSH Gene Expression and Protein Localization

Executive Summary: The Neuropeptide Stability Challenge

Alpha-Melanocyte-Stimulating Hormone (


-MSH) is a tridecapeptide (13 amino acids) derived from the pro-opiomelanocortin (POMC) precursor. While historically defined by its pigmentary role in melanocytes, its critical significance in modern drug development lies in its potent anorexigenic signaling in the hypothalamus (Arcuate Nucleus) and its anti-inflammatory properties in peripheral tissues.

For researchers,


-MSH presents a unique "fidelity challenge." Because it is a post-translational cleavage product of ACTH, distinguishing 

-MSH from its precursors (POMC, ACTH) requires rigorous experimental design. This guide outlines the molecular mechanisms of biosynthesis and provides validated protocols for precise gene expression analysis and protein localization.

Molecular Architecture: Biosynthesis & Processing


-MSH is not directly encoded by the genome; it is the result of a tissue-specific enzymatic cascade. Understanding this pathway is prerequisites for selecting the correct biomarkers.
The POMC Processing Cascade

In the anterior pituitary, POMC is primarily processed into ACTH. However, in the intermediate pituitary and hypothalamic neurons , the presence of Prohormone Convertase 2 (PC2) drives the pathway further to produce


-MSH.

POMC_Processing POMC Pre-Pro-Opiomelanocortin (POMC) (Full Precursor) ACTH ACTH (1-39) (Adrenocorticotropic Hormone) POMC->ACTH Cleavage in Anterior Pituitary aMSH_pre ACTH (1-13) (Desacetyl-α-MSH) ACTH->aMSH_pre Cleavage in Hypothalamus/Skin CLIP CLIP (ACTH 18-39) ACTH->CLIP aMSH_mature Mature α-MSH (Acetylated & Amidated) aMSH_pre->aMSH_mature Post-Translational Modification PC1 Enzyme: PC1/3 PC1->POMC PC2 Enzyme: PC2 PC2->ACTH PAM Enzyme: PAM (Amidation) PAM->aMSH_pre NAT Enzyme: N-AT (Acetylation) NAT->aMSH_pre

Figure 1: The POMC proteolytic cascade.[1][2] Note that PC2 is the rate-limiting enzyme for


-MSH production, distinguishing it from ACTH-producing cells.

Gene Expression Regulation[3]

Since


-MSH is a peptide, transcriptional analysis must target the POMC gene . However, POMC expression alone does not guarantee 

-MSH production; one must strictly correlate POMC mRNA with PC2 (PCSK2) expression.
The Leptin-STAT3 Signaling Axis

In metabolic research, POMC expression in the Arcuate Nucleus (ARC) is positively regulated by Leptin via the JAK-STAT pathway.

Leptin_Signaling Leptin Leptin (Adipose) LepR LepRb Receptor (Hypothalamus) Leptin->LepR Binding JAK2 JAK2 LepR->JAK2 Activation STAT3 STAT3 (Phosphorylated) JAK2->STAT3 Phosphorylation POMC_Gene POMC Promoter STAT3->POMC_Gene Transactivation SOCS3 SOCS3 (Negative Feedback) STAT3->SOCS3 Induction SOCS3->JAK2 Inhibition

Figure 2: Leptin-induced POMC transcription. STAT3 phosphorylation is the critical checkpoint for gene activation.

Experimental Protocol: qPCR Design for POMC

Objective: Quantify POMC transcripts while avoiding genomic DNA contamination.

  • Primer Strategy: Design primers spanning the Exon 2-3 junction . This region is spliced out in genomic DNA, ensuring only mRNA is amplified.

  • Reference Genes:

    • Hypothalamus: Use Gapdh and Hprt . Avoid 18S rRNA as its high abundance can skew low-copy neuropeptide normalization.

  • Validation:

    • Always run a No-RT control to rule out genomic contamination.

    • Multiplexing: For drug development, multiplex POMC with NPY (Neuropeptide Y) and AgRP to assess the full melanocortin balance.

Protein Localization & Detection Methodologies[4][5][6]

Detecting the peptide itself is more complex than detecting the mRNA due to the high sequence homology between


-MSH and ACTH.
Tissue Distribution Map
TissuePrimary Cell TypeProcessing EnzymesPredominant Peptide
Ant. Pituitary CorticotrophsPC1/3ACTH (1-39)
Int. Pituitary MelanotrophsPC1/3 + PC2

-MSH
Hypothalamus POMC Neurons (ARC)PC1/3 + PC2

-MSH
Skin KeratinocytesPC1/3 + PC2

-MSH (UV induced)
Immune Cells MacrophagesTruncated variants

-MSH (Low levels)
Protocol A: Immunohistochemistry (IHC) / Immunofluorescence (IF)

Critical Challenge: Preventing antibody cross-reactivity with ACTH.

Step-by-Step Methodology:

  • Perfusion Fixation (Crucial):

    • Neuropeptides degrade within minutes of death.

    • Protocol: Transcardial perfusion with 4% Paraformaldehyde (PFA) in PBS (pH 7.4). Do not use drop-fixation for brain tissue if mapping neuropeptide projections.

  • Sectioning:

    • Cut 30-40

      
      m free-floating sections (vibratome) for maximal antibody penetration in brain tissue.
      
  • Antigen Retrieval:

    • Generally not required for free-floating sections fixed properly.[3] If using paraffin-embedded tissue, use Citrate Buffer (pH 6.0) at 95°C for 20 mins.

  • Antibody Selection (The "Trust" Factor):

    • Select an antibody raised against the C-terminal amide of

      
      -MSH.
      
    • Validation: Pre-adsorb the antibody with synthetic

      
      -MSH peptide (10 
      
      
      
      M) overnight. Staining should disappear. If staining persists, it is non-specific.
  • Signal Amplification:

    • Use Tyramide Signal Amplification (TSA) if detecting low-abundance projections in the paraventricular nucleus (PVN).

Protocol B: Quantitative Detection (ELISA vs. LC-MS/MS)

For pharmacokinetic (PK) studies or serum analysis, choosing the right assay is vital.

FeatureCompetitive ELISALC-MS/MS (Mass Spec)
Sensitivity High (pg/mL range)Moderate (ng/mL) - requires enrichment
Specificity Low to Moderate (Risk of ACTH cross-reactivity)Absolute (Distinguishes acetylated vs. des-acetyl)
Throughput High (96/384 well)Low (Sample prep intensive)
Use Case Routine screening, relative changesDefinitive identification , isoform analysis

Recommendation: Use ELISA for initial screening. Validate "hits" with LC-MS/MS to confirm the signal is mature


-MSH and not a degradation fragment.

Troubleshooting & Optimization

Problem: High Background in IHC

  • Cause: Endogenous peroxidase activity (if using HRP) or "sticky" secondary antibodies.

  • Solution: Use fluorescent secondaries (Alexa Fluor 488/594) to bypass enzymatic background. Block with 5% Normal Donkey Serum (NDS) for 1 hour.

Problem: Inconsistent qPCR Results

  • Cause: Circadian rhythm fluctuation.

  • Solution: POMC expression oscillates. Standardize sacrifice time (e.g., ZT4 - 4 hours after lights on) for all animal cohorts.

Problem: ELISA Signal in "Knockout" Samples

  • Cause: Cross-reactivity with ACTH or CLIP.

  • Solution: Switch to an antibody targeting the N-acetyl-Ser-Tyr epitope, which is unique to mature

    
    -MSH.
    

References

  • Millington, G. W. (2007).[4] The role of proopiomelanocortin (POMC) neurones in feeding behaviour.[5][4][6][7][8] Nutrition & Metabolism. Link

  • Bates, S. H., et al. (2003). STAT3 signalling is required for leptin regulation of energy balance but not reproduction. Nature. Link

  • Pritchard, L. E., et al. (2002). Pro-opiomelanocortin processing in the hypothalamus: impact on melanocortin signalling and obesity.[9] Journal of Endocrinology. Link

  • Raffin-Sanson, M. L., et al. (2003). Proopiomelanocortin and Related Peptides.[4][6][8][10][11][12][13] Endocrine Reviews. Link

  • Enriori, P. J., et al. (2006).[2] Leptin action in the hypothalamus.[9][10][12] Journal of Neuroendocrinology. Link

Sources

Foundational

The physiological role of a-MSH in skin pigmentation and UV response

The Physiological Role of -MSH in Skin Pigmentation and UV Response: A Technical Deep Dive Executive Summary -Melanocyte Stimulating Hormone ( -MSH) is a tridecapeptide derived from pro-opiomelanocortin (POMC) that serve...

Author: BenchChem Technical Support Team. Date: February 2026

The Physiological Role of


-MSH in Skin Pigmentation and UV Response: A Technical Deep Dive

Executive Summary


-Melanocyte Stimulating Hormone (

-MSH) is a tridecapeptide derived from pro-opiomelanocortin (POMC) that serves as the master regulator of cutaneous pigmentation and photoprotection.[1][2] While its canonical role involves binding to the Melanocortin-1 Receptor (MC1R) to drive eumelanin synthesis, recent evidence elucidates a dual-function mechanism: immediate pigmentary shielding and a pigmentation-independent enhancement of Nucleotide Excision Repair (NER). This guide dissects the molecular signaling cascades, the keratinocyte-melanocyte paracrine axis, and the experimental protocols required to validate these pathways in a research setting.

The Molecular Mechanism: The MC1R Signaling Cascade

The efficacy of


-MSH relies on its ability to shift the melanocyte phenotype from pheomelanogenesis (red/yellow pigment, weak UV shielding) to eumelanogenesis (brown/black pigment, strong UV shielding).
The Canonical cAMP-MITF Axis

Upon binding to MC1R, a G protein-coupled receptor (GPCR) on the melanocyte surface,


-MSH triggers a conformational change that dissociates the G

s subunit. This initiates the following cascade:
  • cAMP Production: G

    
    s activates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).
    
  • PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

  • CREB Phosphorylation: PKA phosphorylates the cAMP Response Element Binding protein (CREB) at Ser133.

  • MITF Transcription: Phospho-CREB binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation.[3]

  • Enzymatic Upregulation: MITF drives the transcription of melanogenic enzymes: Tyrosinase (TYR), Tyrosinase-related protein 1 (TYRP1), and Dopachrome tautomerase (DCT).[4]

Diagram: Intracellular Signaling Pathway

G aMSH α-MSH (Ligand) MC1R MC1R (Receptor) aMSH->MC1R Binding AC Adenylyl Cyclase MC1R->AC Gαs Activation cAMP cAMP AC->cAMP ATP -> cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB p-CREB (Active) CREB->pCREB MITF MITF (Master Regulator) pCREB->MITF Transcription Enzymes TYR, TYRP1, DCT MITF->Enzymes Upregulation Melanin Eumelanin Synthesis Enzymes->Melanin Catalysis

Figure 1: The canonical


-MSH/MC1R intracellular signaling pathway driving eumelanogenesis.[1][3][4][5]

The UV Response Dynamics: Paracrine Crosstalk

Physiological pigmentation is rarely an autocrine event; it is a stress response initiated by keratinocytes.

The "Sun-Tan" Axis
  • UV Sensing: Keratinocytes exposed to UVB radiation suffer DNA damage (Cyclobutane Pyrimidine Dimers - CPDs).[1]

  • p53 Activation: DNA damage stabilizes p53, which acts as a transcription factor for the POMC gene.

  • Pro-drug Cleavage: POMC is cleaved by prohormone convertases (PC1/PC2) into

    
    -MSH and ACTH.
    
  • Paracrine Secretion: Keratinocytes secrete

    
    -MSH, which diffuses to neighboring melanocytes to activate MC1R.
    
Beyond Pigmentation: DNA Repair (NER)

Crucially,


-MSH signaling enhances genomic stability independently of melanin.
  • Mechanism: PKA, activated by MC1R, phosphorylates ATR (Ataxia Telangiectasia and Rad3-related protein).[5]

  • Effect: This promotes the nuclear translocation of XPA (Xeroderma Pigmentosum complementation group A), a rate-limiting factor in Nucleotide Excision Repair (NER), accelerating the removal of UV-induced photoproducts.[5]

Diagram: Keratinocyte-Melanocyte Axis

G cluster_Keratinocyte Keratinocyte (UV Sensor) cluster_Melanocyte Melanocyte (Effector) UV UV Radiation DNA_Damage DNA Damage (CPDs) UV->DNA_Damage p53 p53 Activation DNA_Damage->p53 POMC POMC Expression p53->POMC Secretion α-MSH Secretion POMC->Secretion Cleavage MC1R_M MC1R Activation Secretion->MC1R_M Paracrine Diffusion Pigment Eumelanin (Shielding) MC1R_M->Pigment NER NER (DNA Repair) MC1R_M->NER PKA/ATR Axis

Figure 2: The paracrine axis where UV stress in keratinocytes translates to pigmentary and reparative responses in melanocytes.

Experimental Methodologies

To validate


-MSH activity or screen novel MC1R agonists, the following self-validating protocols are industry standard.
Protocol A: Quantitative Melanin Content Assay

Purpose: To measure the total melanin synthesized in vitro. This protocol uses hot alkaline lysis to solubilize the robust melanin polymer.

Materials:

  • B16F10 Melanoma cells or Normal Human Melanocytes (NHM).

  • Lysis Buffer: 1N NaOH in 10% DMSO.

  • Synthetic Melanin Standard (Sigma M8631).

Step-by-Step Workflow:

  • Seeding: Seed cells (

    
     cells/well) in 6-well plates. Allow attachment (24h).
    
  • Treatment: Treat with test compound (e.g.,

    
    -MSH 100 nM) for 72 hours. Control: Untreated media.
    
  • Harvest: Wash cells 2x with PBS. Trypsinize and pellet cells (

    
    , 5 min).
    
  • Lysis: Resuspend cell pellet in 200

    
    L of 1N NaOH/10% DMSO .
    
  • Solubilization: Heat at 80°C for 1 hour . Vortex every 15 mins to ensure complete granule dissolution.

  • Quantification: Transfer 100

    
    L to a 96-well plate. Measure absorbance at 405 nm  (or 475 nm).
    
  • Normalization: Normalize OD values to total protein content (BCA Assay) to account for cell proliferation differences.

Protocol B: Intracellular Tyrosinase Activity Assay

Purpose: To measure the rate-limiting enzymatic activity, providing a more specific endpoint than total melanin.

Mechanism: Measures the oxidation of L-DOPA to Dopachrome (orange pigment).

Step-by-Step Workflow:

  • Lysis: Lyse treated cells in Phosphate Buffer (pH 6.8) containing 1% Triton X-100. Freeze-thaw (-80°C/+37°C) to rupture melanosomes.

  • Clarification: Centrifuge at

    
     for 10 min. Collect supernatant.
    
  • Reaction: In a 96-well plate, mix:

    • 80

      
      L Cell Lysate (normalized to 20 
      
      
      
      g protein).
    • 20

      
      L 10 mM L-DOPA  (freshly prepared).
      
  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Readout: Measure absorbance at 475 nm (Dopachrome peak).

  • Validation: Use Kojic Acid (200

    
    M) as a negative control (inhibitor) to validate assay specificity.
    
Data Presentation: Expected Results
Treatment GroupMelanin Content (% Control)Tyrosinase Activity (% Control)Interpretation
Control (Vehicle) 100%100%Baseline constitutive pigmentation.

-MSH (100 nM)
250% - 400%300%Robust activation of MC1R agonist.
UVB (20 mJ/cm²) 150% - 200%180%Stress-induced melanogenesis.

-MSH + H89
110%110%H89 (PKA inhibitor) blocks the pathway, proving cAMP dependence.

Therapeutic Implications

The


-MSH axis is a prime target for drug development, particularly for conditions requiring photoprotection without UV damage.
  • Afamelanotide (Scenesse): A synthetic analog ([Nle4, D-Phe7]-

    
    -MSH) with a longer half-life than native 
    
    
    
    -MSH. It is approved for Erythropoietic Protoporphyria (EPP) , where it creates a "physiological shield" to prevent phototoxicity.
  • Vitiligo: Combination of

    
    -MSH analogs with Narrowband-UVB (NB-UVB) is being explored to stimulate melanocyte migration and repigmentation in depigmented patches.
    

References

  • Role of α-MSH-MC1R-cAMP signaling pathway in melanin biosynthesis. ResearchGate.

  • Pigmentary pathway of MC1R and UV protection. ResearchGate.

  • Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma. PMC - NIH.

  • Melanocyte-stimulating Hormone directly enhances UV-induced DNA repair in keratinocytes. PMC - NIH.

  • In Vitro Reconstitution of the Melanin Pathway's Catalytic Activities. MDPI.

  • Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation. PMC - NIH.

  • Afamelanotide in protoporphyria and other skin diseases: a review. PMC - NIH.

Sources

Protocols & Analytical Methods

Method

a-MSH amide acetate protocol for in vitro cell culture

Application Note: -MSH Amide Acetate Protocol for In Vitro Cell Culture[1] -Melanocyte-Stimulating Hormone ( -MSH) Amide Acetate Application: Melanogenesis Induction (B16-F10) & Anti-Inflammatory Assays[1] Introduction &...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: -MSH Amide Acetate Protocol for In Vitro Cell Culture[1]


-Melanocyte-Stimulating Hormone (

-MSH) Amide Acetate Application: Melanogenesis Induction (B16-F10) & Anti-Inflammatory Assays[1]

Introduction & Mechanism of Action


-Melanocyte-Stimulating Hormone (

-MSH) is a tridecapeptide (13 amino acids) derived from pro-opiomelanocortin (POMC).[1][2][3] In research, the specific form

-MSH amide acetate
(Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH


xCH

COOH) is the gold standard for in vitro applications.[1]
Why "Amide Acetate"?
  • Amide (C-Terminal Modification): The C-terminal amidation (-NH

    
    ) mimics the native post-translational modification found in biological systems, significantly increasing the peptide's half-life and receptor binding affinity compared to the free acid form.[1]
    
  • Acetate (Counter-Ion): Synthetic peptides are purified using HPLC, often resulting in Trifluoroacetate (TFA) salts. However, TFA can be cytotoxic and alter cellular pH. The acetate salt form is preferred for cell culture as it is biologically compatible and minimizes non-specific toxicity.

Signaling Pathway

-MSH acts primarily as a non-selective agonist for Melanocortin Receptors (MC1R through MC5R).[1][3] In melanocytes (e.g., B16-F10), it binds MC1R, triggering the cAMP-PKA-CREB axis, which upregulates Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis enzymes (Tyrosinase, TRP-1, TRP-2).[1][4][5]

MSH_Pathway MSH α-MSH (Ligand) MC1R MC1R (Receptor) MSH->MC1R Binding AC Adenylyl Cyclase MC1R->AC Gαs Activation cAMP cAMP (Secondary Messenger) AC->cAMP ATP -> cAMP PKA PKA (Protein Kinase A) cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation MITF MITF (Master Regulator) CREB->MITF Transcription Upregulation Enzymes Tyrosinase / TRP-1 / TRP-2 MITF->Enzymes Gene Expression Melanin Eumelanin Synthesis Enzymes->Melanin Enzymatic Conversion

Figure 1: The MC1R signaling cascade activated by


-MSH leading to melanogenesis.[1][2][4][5]

Material Preparation & Storage

Peptide stability is the most common failure point in these protocols. Follow this reconstitution strategy strictly.

Reconstitution Protocol

Stock Solution (1 mM):

  • Solvent: Use sterile, endotoxin-free water.[1] If the peptide is stubborn, use 0.1 M Acetic Acid (this aids solubility and stability). Avoid DMSO if possible for the stock, as it can oxidize the Methionine (Met) residue in the sequence.

  • Concentration: Dissolve 1 mg of

    
    -MSH (MW ~1664.9  g/mol ) in 600 
    
    
    
    L
    of solvent to achieve ~1 mM (1000
    
    
    M).
  • Aliquoting: Do not store the bulk solution at 4°C. Aliquot into 10-20

    
    L volumes in low-binding tubes.
    
  • Storage: Store aliquots at -80°C (stable for 6-12 months). Store lyophilized powder at -20°C.

Working Solution: Dilute the stock 1:1000 or 1:10,000 directly into culture media immediately before use.

Experimental Protocol: Melanogenesis Assay (B16-F10)

This protocol quantifies melanin production in B16-F10 murine melanoma cells.[1][6] This is the standard model for screening depigmenting or tanning agents.

Reagents
  • Cell Line: B16-F10 (ATCC CRL-6475).[1]

  • Media: DMEM (high glucose) + 10% FBS + 1% Pen/Strep.[1] Note: Phenol Red-free DMEM is preferred for direct media absorbance readings, but standard DMEM is acceptable if lysing cells.[1]

  • Lysis Buffer: 1N NaOH containing 10% DMSO (DMSO aids in solubilizing melanin clusters).[1][7]

Step-by-Step Workflow

Step 1: Seeding (Day 0) Seed B16-F10 cells in 6-well plates (for lysate measurement) or 96-well plates (for high throughput).

  • 6-well:

    
     cells/well.[1][8]
    
  • 96-well:

    
     to 
    
    
    
    cells/well.[1]
  • Critical: Allow cells to attach for 24 hours. B16-F10 cells can be loosely adherent; handle gently.[1]

Step 2: Treatment (Day 1) Aspirate old media and replace with fresh media containing


-MSH.[1]
  • Dose Range: 1 nM – 1

    
    M.
    
  • Standard Stimulation Dose: 100 nM or 1

    
    M  (Supraphysiological doses ensure robust signal-to-noise ratio).[1]
    
  • Controls:

    • Negative: Media only.

    • Positive Inhibitor (optional): Kojic Acid (500

      
      M) + 
      
      
      
      -MSH.[1]

Step 3: Incubation (Day 1–4) Incubate for 72 hours .

  • Observation: Media should turn visibly dark/brown due to extracellular melanin secretion.

  • Note: If media becomes too acidic (yellow) or depleted, refresh media + treatment at 48h (Day 3), though a single 72h bolus is usually sufficient for B16-F10.[1]

Step 4: Harvest & Lysis (Day 4)

  • Aspirate media. (Optional: Collect media to measure extracellular melanin).[1]

  • Wash cells 2x with ice-cold PBS.[1] Gentle washing is crucial to avoid dislodging cells.

  • Add Lysis Buffer (1N NaOH + 10% DMSO).

    • 6-well: 400

      
      L/well.[1]
      
    • 96-well: 100

      
      L/well.[1]
      
  • Incubate at 60°C - 80°C for 1 hour. Vortex or shake to solubilize the pellet completely.

Step 5: Quantification Transfer lysate to a clear 96-well plate (if not already there).[1] Measure absorbance at 405 nm (or 475 nm).

  • Normalization: You MUST normalize melanin content to Total Protein (BCA Assay) or Cell Viability (CCK-8/MTT) to rule out cytotoxicity artifacts.[1]

Workflow Seed Seed B16-F10 (Day 0) Treat Treat w/ α-MSH (100 nM, 72h) Seed->Treat Wash Wash PBS (Gentle) Treat->Wash Lyse Lyse: 1N NaOH (80°C, 1h) Wash->Lyse Read Read Abs (405 nm) Lyse->Read

Figure 2: Experimental workflow for melanin quantification assay.[1]

Secondary Application: Anti-Inflammatory Assay (RAW 264.7)[1]


-MSH is a potent anti-inflammatory agent.[1][9][10][11] This protocol assesses inhibition of Nitric Oxide (NO).[1]
  • Seed: RAW 264.7 macrophages (

    
     cells/well in 96-well). Incubate 24h.
    
  • Pre-treatment: Treat with

    
    -MSH (1 
    
    
    
    M
    ) for 1 hour prior to inflammation induction.[1]
  • Induction: Add LPS (Lipopolysaccharide, 1

    
    g/mL) to the media (co-incubation with 
    
    
    
    -MSH).[1]
  • Incubation: 24 hours.

  • Readout: Mix 50

    
    L supernatant with 50 
    
    
    
    L Griess Reagent. Read at 540 nm to quantify Nitrite (NO proxy).

Data Analysis & Dosing Guide

Dosing Table
ApplicationConcentrationDurationExpected Outcome
Melanogenesis (Physiological) 0.1 – 10 nM72hMild pigmentation; Tyrosinase upregulation.[1]
Melanogenesis (Screening) 100 nM – 1

M
48–72hRobust, visible darkening; Max signal.
Anti-Inflammation 1

M – 10

M
24hInhibition of NO/TNF-

by ~30-50%.[1]
Calculation of Melanin Content

[1]

Troubleshooting & Critical Factors

IssueProbable CauseSolution
No Pigmentation Peptide degradationUse fresh aliquots (-80°C).[1] Avoid freeze-thaw.[1] Ensure "Amide" form is used.
Cell Detachment Washing too vigorousB16-F10 are loosely adherent.[1] Add lysis buffer directly to washed wells gently.
Precipitation Incomplete LysisEnsure 10% DMSO is in NaOH. Heat at 80°C is critical to dissolve melanin polymers.
High Variability Seeding DensityMelanin synthesis is density-dependent.[1] Ensure precise pipetting during seeding.

References

  • Dose-Response in B16-F10: Lee, H. J., et al. (2012).[1] "The effect of alpha-melanocyte stimulating hormone on melanin synthesis."[1][2][6][7][9][12][13] Life Sciences.

  • Signaling Pathway: D'Mello, S. A., et al. (2016). "Signaling Pathways in Melanogenesis." International Journal of Molecular Sciences.

  • Peptide Stability: Brzoska, T., et al. (2008). "alpha-Melanocyte-stimulating hormone and related tripeptides: biochemistry, antiinflammatory and protective effects in vitro and in vivo."[1] Endocrine Reviews.

  • Melanin Assay Protocol: Zhang, L., et al. (2015). "Protocol for Melanin Measurement in B16F10 Cells." Bio-protocol.

  • Product Properties: PubChem. "Alpha-MSH."[1][2][3][6][7][8][9][10][11][12][14] National Library of Medicine. [1]

Sources

Application

Application Note: Optimizing In Vivo Administration of Alpha-MSH in Rodent Models of Inflammation

-MSH and stable analogs Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary

Author: BenchChem Technical Support Team. Date: February 2026


-MSH and stable analogs
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Melanocyte-stimulating hormone (

-MSH) is a tridecapeptide with potent anti-inflammatory and antipyretic properties, distinct from its pigmentary effects. However, its utility in in vivo rodent models is frequently compromised by rapid proteolytic degradation (half-life < 5 minutes).[1] This guide provides optimized protocols for administering ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-MSH and its stable analogs (e.g., NDP-MSH) in models of systemic inflammation (LPS-induced sepsis) and neuroinflammation. We synthesize pharmacokinetic realities with mechanistic insights to ensure reproducible experimental outcomes.

Mechanistic Foundation: The Melanocortin Anti-Inflammatory Pathway

Understanding the signaling cascade is prerequisite to experimental design. ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-MSH exerts its effects primarily through Melanocortin Receptor 1 (MC1R) on macrophages, monocytes, and neutrophils, and MC3R/MC4R in the central nervous system.
Key Signaling Events
  • Activation: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -MSH binds Gs-coupled MC1R.
    
  • cAMP Surge: Adenylyl cyclase activation increases intracellular cAMP.

  • NF-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    B Inhibition:  Protein Kinase A (PKA) activation prevents the degradation of I
    
    
    
    B
    
    
    , thereby blocking the nuclear translocation of NF-
    
    
    B (p65).
  • Cytokine Modulation: Downregulation of TNF-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , IL-1, and IL-6; upregulation of the anti-inflammatory cytokine IL-10.
    
Visualization: The MC1R Signaling Cascade

MC1R_Pathway MSH α-MSH / NDP-MSH MC1R MC1R (Receptor) MSH->MC1R Binding AC Adenylyl Cyclase MC1R->AC Gs Coupling cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA IkB IκBα Stabilization PKA->IkB Prevents Degradation Cytokines ↓ TNF-α, IL-6 ↑ IL-10 PKA->Cytokines Modulation NFkB NF-κB (p65) IkB->NFkB Sequesters Nucleus Nuclear Translocation (BLOCKED) NFkB->Nucleus Inhibition

Figure 1: The anti-inflammatory mechanism of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-MSH via MC1R-mediated inhibition of NF-

B nuclear translocation.[2][3]

Pre-Clinical Considerations: Peptide Stability & Selection

Expert Insight: The most common cause of failure in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-MSH studies is the mismatch between the peptide's half-life and the observation window. Native 

-MSH is rapidly cleaved by serum proteases (e.g., neutral endopeptidase 24.11).[4]
Compound Selection Matrix
FeatureNative ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-MSH
NDP-MSH (Afamelanotide)Experimental Recommendation
Sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2[Nle4, D-Phe7]-

-MSH
Use NDP-MSH for chronic models or single-shot efficacy.
Half-Life (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
< 5 minutes (IV/Plasma)> 2 hours (High enzymatic resistance)Native requires continuous infusion or frequent pulses.
Potency High (nM affinity)Super-potent (10-100x higher affinity)Adjust dose: NDP-MSH is effective at 1/10th the dose of native.[1]
BBB Penetration Poor (requires high systemic dose)Moderate (enhanced lipophilicity)Use NDP-MSH for neuroinflammation models if ICV is not possible.[1]

Protocol 1: Acute Systemic Inflammation (LPS-Induced Sepsis)[1]

This protocol utilizes Lipopolysaccharide (LPS) to induce a cytokine storm, modeling septic shock.[1][5] It is the gold standard for validating the anti-inflammatory potency of melanocortins.

Materials
  • Animals: Male C57BL/6 mice (8-10 weeks, 20-25g).

  • Induction Agent: LPS (E. coli O111:B4 or O55:B5), dissolved in sterile PBS.[1]

  • Therapeutic Agent: NDP-MSH (preferred for stability) or Native ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -MSH.
    
  • Vehicle: Sterile Saline (0.9% NaCl).[1]

Experimental Workflow
  • Acclimatization: Acclimatize animals for 7 days.

  • Peptide Preparation:

    • Reconstitute ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -MSH in sterile water to 1 mg/mL stock. Aliquot and freeze at -80°C. Do not freeze-thaw. 
      
    • Dilute to working concentration in saline immediately before injection.

  • Induction & Treatment (Prophylactic Design):

    • T = -30 min: Administer NDP-MSH (0.1 – 0.5 mg/kg, IP) or Vehicle.

      • Note: If using Native ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

        
        -MSH, increase dose to 1.0 – 5.0 mg/kg IP  due to rapid clearance.
        
    • T = 0: Administer LPS (5 – 10 mg/kg, IP) .

  • Sample Collection:

    • Collect blood via cardiac puncture or tail vein at 2 hours (peak TNF-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) and 6 hours  (peak IL-6).
      
    • Collect tissue (liver/lung) at 24 hours for histology if assessing organ damage.[1]

Visualization: Experimental Timeline

Workflow T_minus_30 T = -30 min Rx: NDP-MSH (IP) T_Zero T = 0 LPS Challenge (IP) T_minus_30->T_Zero T_2h T = +2 hrs Blood Draw (TNF-α) T_Zero->T_2h T_6h T = +6 hrs Blood Draw (IL-6) T_2h->T_6h T_24h T = +24 hrs Tissue Harvest T_6h->T_24h

Figure 2: Prophylactic dosing schedule for LPS-induced inflammation model.

Expected Results (Validation Criteria)
MarkerVehicle + LPS

-MSH/NDP-MSH + LPS
Effect Size
TNF-

(Serum)
High (> 1000 pg/mL)Reduced (< 400 pg/mL)~50-70% Inhibition
IL-10 (Serum) Low/ModerateElevated~2-fold Increase
Body Temp Hypothermia (Shock)StabilizedAttenuation of drop

Protocol 2: Systemic Administration for Neuroprotection[1]

While Intracerebroventricular (ICV) injection is direct, systemic administration is preferred for drug development screening.[1] This protocol targets neuroinflammation (e.g., Ischemia/Reperfusion or early EAE) using high-dose or stable analog administration to cross the Blood-Brain Barrier (BBB) or act via circumventricular organs.[1]

Key Modifications from Protocol 1
  • Agent: NDP-MSH is strictly recommended here.[1] Native ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -MSH has poor BBB penetration and stability for these longer-duration models.
    
  • Dosing Regimen:

    • Dose: 0.3 – 1.0 mg/kg IP.[1]

    • Frequency: Daily or BID (Twice Daily) for 3-7 days depending on the model (e.g., post-ischemia).

  • Readout:

    • Microglial Activation: Iba-1 staining in the hippocampus/cortex.[1]

    • Gene Expression: qPCR for Tnf, Il1b, Nos2 (iNOS) in brain homogenates.[1]

Expert Remark: Systemic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-MSH inhibits NF-

B in the brain not only by crossing the BBB but also by stimulating vagal anti-inflammatory reflexes (Cholinergic Anti-inflammatory Pathway).

Troubleshooting & Optimization

  • Lack of Efficacy:

    • Check Peptide Source:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -MSH oxidizes (Methionine residue). Ensure fresh stock or use Nle (Norleucine) substituted analogs (like NDP-MSH).[1]
      
    • Timing: In therapeutic (post-LPS) settings, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -MSH must be given within 30 minutes of induction. Efficacy drops significantly after 1 hour post-challenge.
      
  • Variable Cytokine Levels:

    • LPS potency varies by lot. Titrate LPS to achieve sub-lethal sepsis (approx. 5-10 mg/kg for C57BL/6) before testing the drug.[1]

  • Pigmentation:

    • Chronic dosing (>7 days) may darken the skin/fur of animals due to MC1R stimulation on melanocytes.[1] This confirms drug activity but should be noted as a side effect.

References

  • Lipton, J. M., & Catania, A. (1997).[1] Anti-inflammatory actions of the neuroimmunomodulator alpha-MSH.[2][3][4][6][7][8] Immunology Today, 18(3), 140-145.

  • Getting, S. J., et al. (2006).[1] Natural and synthetic agonists of the melanocortin receptor type 3 possess anti-inflammatory properties.[8] Journal of Leukocyte Biology, 80(5), 1150-1159.[1]

  • Gonçalves, B., et al. (2024).[1] Alpha-melanocyte-stimulating hormone contributes to an anti-inflammatory response to lipopolysaccharide.[1][8][9] Molecular Metabolism, 101986.[1][10]

  • Colombo, G., et al. (2007).[1] The melanocortin analog NDP-alpha-MSH inhibits bleomycin-induced pulmonary fibrosis in rats.[1] Peptides, 28(1), 163-169.[1]

  • Catania, A., et al. (2004).[1] The melanocortin system in control of inflammation.[2][3][4][6][8] The Scientific World Journal, 4, 904-913.

Sources

Method

How to dissolve and prepare a-MSH amide acetate for experiments

Application Note: Optimization of -MSH Amide Acetate Reconstitution and Storage for Biological Assays -Melanocyte-Stimulating Hormone ( -MSH) Amide Acetate. Abstract -Melanocyte-stimulating hormone ( -MSH) is a tridecape...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of -MSH Amide Acetate Reconstitution and Storage for Biological Assays


-Melanocyte-Stimulating Hormone (

-MSH) Amide Acetate.

Abstract


-Melanocyte-stimulating hormone (

-MSH) is a tridecapeptide derived from pro-opiomelanocortin (POMC) that plays a pivotal role in pigmentation, inflammation, and energy homeostasis via the melanocortin receptors (MC1R–MC5R).[1][2][3][4] While commercially available as an acetate salt, improper solubilization often leads to peptide aggregation, oxidation of the methionine residue, or adsorption to laboratory plasticware, resulting in inconsistent experimental data. This guide provides a standardized, field-proven protocol for the reconstitution, quality control, and storage of

-MSH to ensure maximum bioactivity in in vitro and in vivo applications.

Material Specifications & Physicochemical Properties

Before handling, it is critical to understand the intrinsic properties of the peptide to predict its behavior in solution.

PropertySpecification
Peptide Name

-MSH Amide Acetate
Sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH

Molecular Formula C

H

N

O

S

xC

H

O

(Acetate salt)
Molecular Weight 1664.9 Da (Free base)
Isoelectric Point (pI) ~8.5 (Basic)
Net Charge (pH 7.0) +1 (Arg, Lys, His vs Glu)
Solubility Profile Hydrophilic, but prone to aggregation at high concentrations or neutral pH.
Key Instability Factor Methionine (Met4): Highly susceptible to oxidation (Sulfoxide formation).

Core Protocol: Reconstitution & Solubility

Goal: Create a concentrated stock solution (e.g., 1 mg/mL or 1 mM) that is sterile, stable, and accurate.

Solvent Selection Strategy

Do not dissolve directly in Phosphate Buffered Saline (PBS) or cell culture media. The high salt concentration can promote peptide aggregation before full solubilization occurs.

  • Primary Solvent: Sterile Deionized Water (ddH

    
    O).
    
    • Why: The acetate salt form usually creates a slightly acidic environment upon dissolution, which aids stability.

  • Secondary Solvent (If stubborn): 10% Acetic Acid or 0.1 M Ammonium Hydroxide.

    • Why: Adjusts pH away from the pI to maximize solubility.

  • Organic Co-solvent: DMSO (Dimethyl Sulfoxide).

    • Why: Useful for very high concentration stocks (>5 mg/mL) intended for in vivo dilution, though generally not required for

      
      -MSH.
      
Step-by-Step Reconstitution Workflow

G Start Lyophilized alpha-MSH Powder Step1 Centrifuge Vial (3000 x g, 1 min) Start->Step1 Step2 Add Sterile ddH2O (Target: 1 mg/mL) Step1->Step2 Check Visual Inspection: Clear? Step2->Check Clear Aliquot & Store (-20°C / -80°C) Check->Clear Yes Cloudy Cloudy/Particulates? Check->Cloudy No Fix1 Sonicate (Water bath, 5 mins) Cloudy->Fix1 Check2 Clear? Fix1->Check2 Check2->Clear Yes Fix2 Add 10% Acetic Acid (Dropwise) Check2->Fix2 No Fix2->Clear

Figure 1: Decision tree for the solubilization of


-MSH. 

Detailed Procedure:

  • Equilibration: Allow the lyophilized vial to warm to room temperature (RT) for 20 minutes before opening. This prevents condensation moisture from entering the hygroscopic powder.

  • Centrifugation: Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Addition: Add sterile ddH

    
    O to achieve a concentration of 1 mg/mL (approx. 600 µM).
    
    • Calculation: For 1 mg peptide, add 1.0 mL water.

  • Mixing: Do not vortex vigorously. Vortexing introduces air bubbles which can oxidize the Methionine residue. Instead, use gentle swirling or pipette mixing.

  • Verification: The solution should be clear and colorless. If particulates persist, sonicate in a water bath for 5 minutes.

Quality Control: Concentration Verification

Relying solely on the weight on the vial label is inaccurate due to variable peptide content (salts/water). Determine the precise concentration using UV Absorbance.[5]

Extinction Coefficient Calculation

-MSH contains 1 Tryptophan (Trp) and 1 Tyrosine (Tyr).
  • Theoretical

    
    : 
    
    
    
Measurement Protocol
  • Dilute a small aliquot of your stock 1:10 or 1:20 in water.

  • Blank the spectrophotometer with water.

  • Measure Absorbance at 280 nm (

    
    ).[5]
    
  • Calculate Concentration:

    
    
    
    
    

Storage & Handling

Peptides are fragile. Adhere to these strict storage rules to prevent degradation.

  • Material: Use Polypropylene (PP) or LoBind tubes. Avoid polystyrene (PS) or glass, as

    
    -MSH adheres to these surfaces at low concentrations.
    
  • Aliquoting: Never freeze the bulk stock. Aliquot into single-use volumes (e.g., 10 µL, 50 µL) to avoid freeze-thaw cycles.

  • Temperature:

    • Lyophilized: -20°C (Stable for 1-2 years).

    • Reconstituted (Solution): -80°C (Stable for 3-6 months).

  • Working Solutions:

    • Dilute the stock into the assay buffer (e.g., PBS + 0.1% BSA) immediately before use.

    • Critical: Always add a carrier protein (0.1% BSA or HSA) to working solutions (< 10 µM) to prevent loss of peptide to tube walls.

Experimental Application: MC1R Signaling

To validate the biological activity of your prepared


-MSH, a cAMP accumulation assay or Tyrosinase activity assay is recommended.
Mechanism of Action

-MSH binds to the MC1R (G-protein coupled receptor) on melanocytes, triggering the cAMP-PKA pathway.[1]

MC1R_Pathway aMSH α-MSH MC1R MC1R (GPCR) aMSH->MC1R Binding Gs Gαs Protein MC1R->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP (↑) AC->cAMP ATP -> cAMP PKA PKA cAMP->PKA CREB CREB (Phosphorylation) PKA->CREB MITF MITF (Transcription Factor) CREB->MITF Transcription Genes Target Genes (Tyrosinase, TRP1) MITF->Genes Melanin Melanogenesis Genes->Melanin

Figure 2: The canonical MC1R signaling cascade activated by


-MSH. 
In Vivo Considerations

When injecting


-MSH:
  • Prepare stock in water (1 mg/mL).

  • Dilute to working concentration in PBS just prior to injection.

  • Ensure pH is near 7.4.

  • Dosing: Typical range is 0.1 – 1.0 mg/kg (IP or IV).

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation in PBS High salt causing "salting out" or pH shock.Dissolve in water first, then dilute. If high conc. is needed, use 5-10% DMSO.
Low Activity (In Vitro) Adsorption to plasticware.Add 0.1% BSA to all working dilutions. Use LoBind tubes.
Low Activity (General) Oxidation of Methionine.Avoid vortexing. Store under Argon if possible. Use fresh aliquots.
Inconsistent Weight Salts/Water content in lyophilized powder.Do not rely on vial weight. Quantify via UV (

) or Amino Acid Analysis.[5][6]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16132144, alpha-MSH. Available at: [Link]

  • Muraoka, A., et al. (2023). "Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma." PMC (NIH). Available at: [Link]

Sources

Application

a-MSH ELISA kit protocol for measuring peptide levels in plasma

Precision Quantitation of -MSH in Plasma: A High-Sensitivity Competitive ELISA Protocol with Solid-Phase Extraction[1] -Melanocyte Stimulating Hormone ( -MSH) Analysis Abstract & Introduction Alpha-Melanocyte Stimulating...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantitation of -MSH in Plasma: A High-Sensitivity Competitive ELISA Protocol with Solid-Phase Extraction[1]


-Melanocyte Stimulating Hormone (

-MSH) Analysis

Abstract & Introduction

Alpha-Melanocyte Stimulating Hormone (


-MSH) is a tridecapeptide derived from pro-opiomelanocortin (POMC).[1][2] Beyond its classical role in pigmentation, it is a critical regulator of energy homeostasis, inflammation, and sexual behavior.[3]

The Analytical Challenge: Measuring


-MSH in plasma is notoriously difficult for three reasons:
  • Low Physiological Abundance: Circulating levels in healthy humans are typically in the low picogram range (10–20 pg/mL) [1], often hovering near the lower limit of detection (LLOD) for standard assays.

  • Rapid Degradation: As a small linear peptide,

    
    -MSH is highly susceptible to serum proteases.
    
  • Matrix Interference: Plasma proteins and lipids can mask the epitope or non-specifically bind to antibodies in a competitive assay format.

Scope: This protocol details a Gold Standard workflow. While "direct" ELISA kits exist, this guide emphasizes a Solid-Phase Extraction (SPE) step.[1] As a Senior Scientist, I strongly advise against direct measurement for critical drug development or physiological studies; extraction is the only way to ensure the data reflects true peptide levels rather than matrix noise.

Pre-Analytical Considerations: The "Cold Chain"

The integrity of the sample is determined within minutes of phlebotomy.


-MSH has a half-life of only a few minutes in whole blood.[1]
Reagent Preparation for Collection[4][5][6][7]
  • Protease Inhibitor Cocktail: Aprotinin is essential. Prepare a stock solution of Aprotinin (e.g., Trasylol) at 10,000 KIU/mL.

  • Anticoagulant: EDTA (K2 or K3) is preferred over Heparin, as Heparin can sometimes interfere with antibody binding in downstream immunoassays.

Collection Protocol
  • Pre-chill collection tubes (containing EDTA) on wet ice.

  • Add Aprotinin to the tube before blood collection (Final concentration: 500 KIU/mL of blood).

  • Collect whole blood and immediately invert gently to mix.

  • Centrifuge at 1,600 x g for 15 minutes at 4°C . Do not use a room temperature centrifuge.

  • Transfer plasma to pre-chilled polypropylene tubes.

    • Note: Avoid glass, as peptides adhere to glass surfaces.

  • Store at -80°C. Stability is maintained for up to 6 months.

Sample Preparation: Solid-Phase Extraction (SPE)[1][8][9]

Why this step is non-negotiable: Direct plasma introduces high background in competitive ELISAs. SPE concentrates the sample (e.g., 5x or 10x) and removes interfering proteins.

Materials:

  • Columns: C18 SEP-COLUMN (200 mg) or equivalent (e.g., Waters Sep-Pak C18).[1]

  • Buffer A: 1% Trifluoroacetic acid (TFA) in Water.

  • Buffer B: 60% Acetonitrile (ACN) in 1% TFA.

SPE Workflow
StepActionCritical Technical Note
1. Acidification Mix 1 mL Plasma + 1 mL Buffer A.Acidification dissociates the peptide from carrier proteins (e.g., albumin). Centrifuge at 10,000 x g for 20 min to pellet precipitated large proteins. Use supernatant.
2. Conditioning Flush column with 3 mL Buffer B.Activates the hydrophobic C18 chains.
3. Equilibration Flush column with 3 mL Buffer A.Prepares the column environment for the aqueous sample.
4. Loading Load acidified plasma supernatant.Flow rate should be slow (~1 mL/min) to allow binding kinetics.
5. Washing Wash with 3 mL Buffer A.Removes salts and unbound plasma proteins.
6. Elution Elute with 3 mL Buffer B.Collect this fraction. This contains your purified

-MSH.
7. Evaporation Dry under nitrogen stream or centrifugal concentrator.Do not use heat (>30°C). Heat destroys the peptide.
8. Reconstitution Dissolve residue in Assay Buffer (provided in kit).Volume determines concentration factor. Dissolving in 0.2 mL gives a 5x concentration (1 mL start / 0.2 mL end).

Assay Principle: Competitive ELISA[3][10][11]

Unlike "Sandwich" ELISAs used for large proteins,


-MSH is too small to bind two antibodies simultaneously.[1] We use a Competitive Enzyme Immunoassay (EIA) .

Mechanism:

  • Competition: Endogenous

    
    -MSH (Sample) competes with Biotinylated-
    
    
    
    -MSH (Tracer) for a limited number of anti-
    
    
    -MSH antibody binding sites immobilized on the plate.[1]
  • Inverse Relationship:

    • High Sample

      
      -MSH 
      
      
      
      Low Tracer binding
      
      
      Low Signal (OD).[1]
    • Low Sample

      
      -MSH 
      
      
      
      High Tracer binding
      
      
      High Signal (OD).[1]

CompetitiveELISA cluster_0 Step 1: Binding Competition cluster_1 Step 2: Detection Plate Immobilized Primary Ab Sample Sample (Unlabeled alpha-MSH) Sample->Plate Competes Tracer Tracer (Biotinylated alpha-MSH) Tracer->Plate Competes SA_HRP Streptavidin-HRP Tracer->SA_HRP Binds Biotin Substrate TMB Substrate SA_HRP->Substrate Catalyzes Signal Color Signal (Inverse to Sample Conc.) Substrate->Signal

Caption: Schematic of Competitive ELISA. Note the inverse relationship between sample concentration and signal intensity.

Detailed Assay Protocol

Reagents:

  • Standard Stock: Synthetic

    
    -MSH.
    
  • Assay Buffer: PBS based, usually containing BSA.

  • Wash Buffer: PBS + 0.05% Tween-20.

Procedure:

  • Standard Curve: Prepare serial dilutions of synthetic

    
    -MSH ranging from 1,000 pg/mL down to 1 pg/mL. Include a "Zero" (Blank) well.
    
  • Primary Incubation:

    • Add 50 µL of Standard or Reconstituted Sample to wells.

    • Add 50 µL of Biotinylated-

      
      -MSH Tracer  to all wells (except Blank).[1]
      
    • Add 50 µL of Anti-

      
      -MSH Antibody  (if not pre-coated).[1]
      
    • Incubate: Overnight at 4°C is recommended for maximum sensitivity. (Alternative: 2 hours at RT for rapid results, but sensitivity may drop).

  • Washing: Aspirate and wash 5 times with Wash Buffer.[4] Automated washers provide better CVs.

  • Secondary Incubation:

    • Add 100 µL Streptavidin-HRP.[1][4]

    • Incubate 45-60 minutes at Room Temperature (RT).

  • Detection:

    • Wash 5 times.[5][4][6]

    • Add 100 µL TMB Substrate.[3] Incubate 15-30 min in the dark.

    • Add 50 µL Stop Solution (2N Sulfuric Acid). Blue turns Yellow.

  • Read: Measure Absorbance (OD) at 450 nm immediately.

Data Analysis & Validation

Calculation

Use a 4-Parameter Logistic (4-PL) curve fit. This is mandatory for competitive assays due to the sigmoidal nature of the curve.

  • X-axis: Concentration (Log scale).

  • Y-axis: Optical Density (Linear) or %B/B0.

Typical Performance Metrics
ParameterValueNotes
Sensitivity ~2–5 pg/mLWith extraction.[1] Direct assay sensitivity is often >10 pg/mL.
Range 10–1,000 pg/mLLinear range of the assay.
Intra-Assay CV < 10%Acceptable precision within one plate.
Inter-Assay CV < 15%Acceptable precision between runs.
Troubleshooting Guide
  • High Background (Low Signal in Competitive): Insufficient washing or Tracer concentration too high.

  • Low Sensitivity: Incubation time too short; sample not extracted (matrix effect masking binding).

  • Drift: Pipetting delay between start and end of plate. Use a multi-channel pipette.

Experimental Workflow Visualization

Workflow cluster_pre Pre-Analytical (Critical) cluster_spe Solid Phase Extraction (SPE) cluster_assay ELISA Analysis Blood Blood Collection (EDTA + Aprotinin) Plasma Plasma Separation (4°C Centrifugation) Blood->Plasma Acid Acidification (1% TFA) Plasma->Acid Load Load C18 Column Acid->Load Elute Elute (60% ACN) Load->Elute Dry Evaporate & Reconstitute Elute->Dry Incubate Competitive Binding (Overnight @ 4°C) Dry->Incubate Read Read OD @ 450nm Incubate->Read Analyze 4-PL Data Analysis Read->Analyze

Caption: End-to-end workflow for high-fidelity


-MSH quantification.

References

  • Plasma concentrations of alpha-MSH, AgRP and leptin in lean and obese men. Journal of Clinical Endocrinology & Metabolism. [Link][1]

  • Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. BioMed Research International. [Link][1]

  • RayBio® Alpha-MSH ELISA Kit Protocol. RayBiotech. [Link][1]

Sources

Method

Immunohistochemistry staining for a-MSH in brain tissue

Application Note: High-Fidelity Immunohistochemical Detection of -MSH in Brain Tissue -MSH) Introduction: The Target and the Challenge Alpha-Melanocyte-Stimulating Hormone ( -MSH) is a 13-amino acid neuropeptide derived...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Immunohistochemical Detection of -MSH in Brain Tissue


-MSH)

Introduction: The Target and the Challenge

Alpha-Melanocyte-Stimulating Hormone (


-MSH) is a 13-amino acid neuropeptide derived from the precursor protein Pro-opiomelanocortin (POMC). It is a critical regulator of energy homeostasis, exerting potent anorexigenic (appetite-suppressing) effects via the Melanocortin-4 Receptor (MC4R) in the Paraventricular Nucleus (PVN) of the hypothalamus.

The Challenge: Detecting


-MSH in brain tissue presents unique obstacles:
  • Size & Solubility: As a small peptide, it diffuses rapidly if fixation is delayed or suboptimal.

  • Sequence Homology:

    
    -MSH represents the first 13 amino acids of Adrenocorticotropic Hormone (ACTH).[1] Antibodies must be rigorously validated to ensure they are detecting the cleaved peptide, not the parent ACTH molecule.
    
  • Localization: While projections are dense, cell bodies (soma) in the Arcuate Nucleus (ARC) can appear faint without axonal transport blockade.

The POMC Processing Pathway

Understanding the cleavage hierarchy is essential for antibody selection and result interpretation.

POMC_Pathway POMC POMC Precursor ACTH ACTH (1-39) POMC->ACTH PC1/3 bLPH β-LPH POMC->bLPH PC1/3 aMSH α-MSH (1-13) (Target) ACTH->aMSH PC2 CLIP CLIP ACTH->CLIP PC2

Figure 1: POMC post-translational processing. Specificity depends on the antibody recognizing the C-terminal cleavage site of


-MSH.

Pre-Analytical Considerations & Experimental Design

Fixation Strategy: Perfusion is Non-Negotiable

Immersion fixation is insufficient for neuropeptides. The rapid autolysis of brain tissue and the solubility of


-MSH require immediate stabilization via transcardial perfusion.
  • Fixative: 4% Paraformaldehyde (PFA) in 0.1M Phosphate Buffer (PB), pH 7.4.

  • Post-Fixation: 2–4 hours at 4°C. Over-fixation (>24h) masks epitopes; under-fixation leads to peptide leaching.

Tissue Processing: Free-Floating vs. Paraffin

We recommend Free-Floating Immunofluorescence for mapping neural circuits.

FeatureFree-Floating (Recommended)Paraffin-Embedded
Section Thickness 30–50

m
4–10

m
Antibody Penetration Excellent (Double-sided access)Limited (Single-sided)
Morphology Intact neural circuitsHigh cellular resolution
Sensitivity High (Thicker optical section)Moderate
Throughput Lower (Manual handling)High (Automated)
Pro-Tip: Colchicine Treatment (Soma Visualization)

Under basal conditions,


-MSH is rapidly transported down axons. To visualize cell bodies  in the Arcuate Nucleus, treat animals with colchicine (an axonal transport blocker) 24–48 hours prior to perfusion.
  • Dosage: 50–100

    
    g (rat) or 10–20 
    
    
    
    g (mouse) via intracerebroventricular (i.c.v.) injection.[2]
  • Note: This causes stress and may alter other metabolic markers; use only if soma quantification is the primary endpoint.

Protocol A: Free-Floating Immunofluorescence (Gold Standard)

Reagents:

  • Wash Buffer: 1x PBS (pH 7.4).[1]

  • Blocking/Permeabilization Buffer: 1x PBS + 0.3% Triton X-100 + 5% Normal Donkey Serum (NDS).

  • Antibody Diluent: 1x PBS + 0.3% Triton X-100 + 1% NDS.

Workflow Visualization

IHC_Workflow Start Perfusion Fixation (4% PFA) Slice Sectioning (Vibratome/Cryostat 40µm) Start->Slice Wash1 Wash (PBS x3) Slice->Wash1 Block Block & Permeabilize (5% NDS + 0.3% Triton) Wash1->Block SecAb Secondary Antibody (2h @ RT) Wash1->SecAb Mount Mount & Coverslip Wash1->Mount PriAb Primary Antibody (24-48h @ 4°C) Block->PriAb PriAb->Wash1 SecAb->Wash1

Figure 2: Step-by-step workflow for free-floating IHC to ensure deep tissue penetration.[3]

Step-by-Step Procedure:
  • Tissue Preparation:

    • Collect brain sections (30–40

      
      m) in PBS with 0.02% sodium azide (for storage).
      
    • Select sections containing the Hypothalamus (Bregma -1.30 to -2.50 mm in mice).

  • Washing:

    • Transfer sections to a 24-well plate (net-well inserts recommended).

    • Wash 3 x 10 min in PBS to remove cryoprotectant/azide.

  • Blocking & Permeabilization:

    • Incubate for 1 hour at Room Temperature (RT) in Blocking Buffer.

    • Rationale: Triton X-100 is critical for penetrating the lipid-rich brain tissue to access intracellular vesicles containing

      
      -MSH.
      
  • Primary Antibody Incubation:

    • Dilute anti-

      
      -MSH antibody (e.g., Sheep or Rabbit polyclonal) in Antibody Diluent.
      
    • Typical Dilution: 1:1,000 – 1:5,000 (Must be titrated).

    • Incubate 24–48 hours at 4°C with gentle agitation.

    • Critical: Short incubations (<12h) result in weak signal in the center of the section.

  • Secondary Antibody Incubation:

    • Wash 3 x 10 min in PBS.

    • Incubate with fluorophore-conjugated secondary (e.g., Donkey anti-Sheep Alexa Fluor 488) at 1:500 in Antibody Diluent.

    • Incubate 2 hours at RT in the dark.

  • Mounting:

    • Wash 3 x 10 min in PBS.

    • Mount on gelatin-coated slides. Air dry briefly.

    • Coverslip with anti-fade mounting medium (e.g., Fluoromount-G).

Protocol B: Paraffin-Embedded Sections (Chromogenic)

Use this for archival tissue or when pathological morphology is prioritized over circuit tracing.

  • Deparaffinization: Xylene (2 x 5 min), graded ethanols (100%

    
     70%), water.
    
  • Antigen Retrieval:

    • Citrate Buffer (pH 6.0) , heat to 95°C for 20 min.

    • Warning: Peptides are fragile. Do not use high-pH (Tris-EDTA pH 9.0) buffers as they may degrade the epitope.

  • Blocking: 5% Normal Serum in TBS-T (Tris-Buffered Saline + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate overnight at 4°C (Dilution often lower than free-floating, e.g., 1:500).

  • Detection: Use an ABC (Avidin-Biotin Complex) or Polymer-HRP system followed by DAB chromogen.

Validation & Troubleshooting

The Specificity Check (Preadsorption Control)

Because of the ACTH homology, you must validate your antibody.

  • Incubate the primary antibody with 10

    
    g/mL synthetic 
    
    
    
    -MSH peptide for 2 hours at RT before adding to tissue.
  • Run a parallel slide with the pre-absorbed mixture.

  • Result: Staining should be completely abolished.

  • Secondary Check: Pre-absorb with ACTH (1-39). Staining should remain.

Troubleshooting Table
IssueProbable CauseSolution
High Background Inadequate blocking or drying outIncrease NDS to 10%; ensure sections float freely.
Weak Signal (Soma) Rapid axonal transportUse Colchicine (i.c.v.) or focus on fiber density in PVN.
Weak Signal (General) Over-fixationPerform mild Antigen Retrieval (Citrate pH 6.0, 80°C).
Non-Specific Staining Cross-reactivity with ACTHPerform preadsorption control; switch to monoclonal Ab.

References

  • Millington, G. W. (2007).[4] The role of proopiomelanocortin (POMC) neurones in feeding behaviour.[4] Nutrition & Metabolism, 4, 18. Link

  • Elias, C. F., et al. (1998). Chemically defined projections linking the mediobasal hypothalamus and the lateral hypothalamic area. Journal of Comparative Neurology, 402(4), 442-459. Link

  • Fekete, C., et al. (2000).

    
    -Melanocyte-Stimulating Hormone Is Contained in Nerve Terminals Innervating Thyrotropin-Releasing Hormone-Synthesizing Neurons in the Hypothalamic Paraventricular Nucleus and Prevents Fasting-Induced Suppression of Prothyrotropin-Releasing Hormone Gene Expression. Journal of Neuroscience, 20(4), 1550-1558. Link
    
  • Allen Institute for Brain Science. (2011). Allen Mouse Brain Atlas: POMC Expression. Link

  • Ceccatelli, S., et al. (1991). Colchicine affects cortical and amygdalar neurochemical changes differentially after middle cerebral artery occlusion in rats.[2] Brain Research Bulletin, 27(5), 675-688. Link

Sources

Application

Application Note: A Comprehensive Guide to Inducing Melanogenesis in B16 Melanoma Cells Using α-MSH

For: Researchers, scientists, and drug development professionals. Introduction: The α-MSH/B16 Model System for Melanogenesis Research Alpha-melanocyte-stimulating hormone (α-MSH) is a pivotal endogenous peptide hormone i...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The α-MSH/B16 Model System for Melanogenesis Research

Alpha-melanocyte-stimulating hormone (α-MSH) is a pivotal endogenous peptide hormone in the regulation of skin pigmentation.[1][2] Its primary function is to stimulate melanocytes to produce melanin, the pigment responsible for skin, hair, and eye color, which also provides crucial protection against ultraviolet (UV) radiation.[1][3] The interaction of α-MSH with its receptor, the melanocortin 1 receptor (MC1R), on the surface of melanocytes triggers a cascade of intracellular signaling events that culminate in the synthesis of melanin.[1][4]

In the realm of dermatological research and cosmetic science, the B16 murine melanoma cell line is a cornerstone model for studying melanogenesis.[5] These cells are adept at producing melanin and respond robustly to stimulation by α-MSH, making them an ideal in vitro system to investigate the mechanisms of pigmentation and to screen for compounds that modulate this process.[5][6] This application note provides a detailed guide on the use of α-MSH to induce melanogenesis in B16 cells, covering the underlying signaling pathways, comprehensive experimental protocols, and methods for quantifying the resulting pigmentation.

The α-MSH Signaling Pathway in Melanogenesis

The induction of melanogenesis by α-MSH is a well-characterized signaling pathway. The process is initiated when α-MSH binds to the MC1R, a G-protein coupled receptor on the melanocyte cell membrane.[1] This binding event activates adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine monophosphate (cAMP).[1][7] The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB).[1][7] Phosphorylated CREB (p-CREB) translocates to the nucleus and upregulates the expression of Microphthalmia-associated Transcription Factor (MITF).[1][7] MITF is the master transcriptional regulator of melanogenesis; it promotes the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1] Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the initial steps of converting L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[8][9]

Diagram of the α-MSH Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB_cyto p-CREB CREB->pCREB_cyto pCREB_nuc p-CREB pCREB_cyto->pCREB_nuc Translocates MITF_gene MITF Gene pCREB_nuc->MITF_gene Binds to promoter MITF MITF MITF_gene->MITF Transcription & Translation TYR_gene TYR Gene MITF->TYR_gene Activates Transcription TYR Tyrosinase TYR_gene->TYR Transcription & Translation Melanin Melanin Synthesis TYR->Melanin aMSH α-MSH aMSH->MC1R Binding

Caption: α-MSH signaling cascade leading to melanogenesis.

Experimental Protocols

B16 Cell Culture

The choice of culture medium can influence the proliferative and differentiative state of B16 cells. For routine expansion, a proliferation-promoting medium is used, while for melanogenesis experiments, a medium that encourages differentiation is recommended.[6]

  • For Rapid Proliferation (Expansion Phase):

    • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • For Differentiation and Melanogenesis Experiments:

    • Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]

  • Passaging: When cells reach approximately 80% confluency, wash with PBS, and detach using a suitable dissociation reagent like 0.25% Trypsin-EDTA or Accutase for 2-5 minutes at 37°C.[6][11] Resuspend the cells in complete growth medium and centrifuge. Resuspend the cell pellet and seed into new flasks at a ratio of 1:3 to 1:4.[6]

α-MSH Treatment to Induce Melanogenesis

This protocol describes the stimulation of melanin production in B16 cells using α-MSH.

  • Cell Seeding: Seed B16 cells in the appropriate culture plates (e.g., 24-well or 6-well plates) at a density that will allow for growth during the treatment period. A typical seeding density is 3.4 x 10⁴ to 5 x 10⁴ cells/well in a 6-well or 24-well plate, respectively.[12][13] Allow the cells to adhere and grow for 24 hours.

  • α-MSH Preparation: Prepare a stock solution of α-MSH in sterile water or PBS. Further dilute the stock solution in the culture medium to the desired final concentration. Common working concentrations range from 10 nM to 1 µM, with 100-200 nM being frequently used.[3][12][14]

  • Treatment: After the 24-hour incubation period, replace the existing medium with the medium containing the desired concentration of α-MSH. Include a vehicle control group (medium without α-MSH).

  • Incubation: Incubate the cells with α-MSH for 48 to 72 hours to allow for sufficient melanin production.[12][15]

ParameterRecommendationRationale
Cell Line B16-F10A well-established murine melanoma cell line responsive to α-MSH.[16]
Culture Medium DMEM + 10% FBSPromotes differentiation and melanin synthesis.[6]
Seeding Density 3-5 x 10⁴ cells/well (24-well plate)Ensures cells are in the exponential growth phase during treatment.
α-MSH Concentration 100 nM - 200 nMEffective range for inducing a significant increase in melanin.[3][12]
Incubation Time 48 - 72 hoursAllows for the accumulation of measurable amounts of melanin.[12][15]
Quantification of Melanin Content

This assay measures the amount of melanin produced by the B16 cells following α-MSH treatment.

  • Cell Lysis:

    • After the incubation period, wash the cells twice with ice-cold PBS.[17]

    • Harvest the cells by trypsinization or by using a cell scraper.[17][18]

    • Centrifuge the cell suspension to obtain a cell pellet.

    • To lyse the cells and solubilize the melanin, add 1 N NaOH, which may contain 10% DMSO, to the cell pellet.[12]

    • Incubate the mixture at an elevated temperature (e.g., 80°C or 100°C) for 1 hour.[12][13][18]

  • Spectrophotometric Measurement:

    • Transfer the lysate to a 96-well plate.

    • Measure the absorbance at 405 nm or 475 nm using a microplate reader.[12][13]

    • The melanin content can be expressed as the absorbance value or quantified by comparing it to a standard curve generated with synthetic melanin.[18][19] It is often normalized to the total protein content of the cell lysate to account for differences in cell number.[13]

Measurement of Tyrosinase Activity

This assay quantifies the activity of the key enzyme in melanogenesis.

  • Cell Lysate Preparation:

    • Following α-MSH treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer or a buffer containing a non-ionic detergent like Triton X-100) on ice.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular proteins, including tyrosinase.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a 96-well plate, add a standardized amount of protein from each sample lysate.

    • Initiate the reaction by adding the tyrosinase substrate, L-DOPA.

    • Incubate the plate at 37°C. The active tyrosinase in the lysate will convert L-DOPA to dopachrome, a colored product.[8]

  • Data Acquisition:

    • Measure the absorbance of the dopachrome at 475 nm at regular intervals or as an endpoint measurement after a specific incubation time (e.g., 1 hour).[8][20]

    • The tyrosinase activity is proportional to the rate of dopachrome formation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture B16 Cells in DMEM seed Seed Cells in Multi-well Plates culture->seed treat Treat with α-MSH (e.g., 100 nM) seed->treat incubate Incubate for 48-72 hours treat->incubate wash_harvest Wash with PBS & Harvest Cells incubate->wash_harvest split Split Sample wash_harvest->split melanin_assay Melanin Assay: Lyse with NaOH, Heat, Read at 405nm split->melanin_assay tyrosinase_assay Tyrosinase Assay: Lyse, Add L-DOPA, Read at 475nm split->tyrosinase_assay

Caption: Workflow for α-MSH induced melanogenesis studies.

Conclusion

The use of α-MSH to stimulate melanogenesis in B16 melanoma cells is a robust and highly reproducible model for studying pigmentation. The detailed protocols provided in this application note offer a comprehensive framework for researchers to investigate the cellular and molecular mechanisms of melanogenesis. By accurately quantifying melanin production and tyrosinase activity, this system serves as an invaluable tool for the discovery and characterization of novel therapeutic agents for pigmentation disorders and for the development of new cosmetic ingredients.

References

  • Protocatechuic Aldehyde Inhibits α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells via PKA/CREB-Associated MITF Downregulation. (2021). PMC - PubMed Central. [Link]

  • Melanogenesis in B16 melanoma cells induced by α-MSH. The cells were... (n.d.). ResearchGate. [Link]

  • α-Melanocyte-Stimulating Hormone Triggers Melanogenesis Via Activation of the Aryl Hydrocarbon Receptor Pathway in B16F10 Mouse Melanoma Cells. (2021). PubMed. [Link]

  • Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide. (2025). MDPI. [Link]

  • Grape Extract Promoted α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells, Which Was Inverse to Resveratrol. (2021). PMC - NIH. [Link]

  • Key Points for Culturing B16 Cell Line. (2024). Procell. [Link]

  • Effect of α-MSH on melanin synthesis in melanoma B16 cells. (a) Melanin... (n.d.). ResearchGate. [Link]

  • B16 Cell Line - Fundamental Guide to B16 Melanoma Cells in Oncological Research. (n.d.). Cytion. [Link]

  • MCBS - Cell and BioPharmaceutical Institute. (n.d.). [Link]

  • B16 as a Mouse Model for Human Melanoma. (n.d.). PMC - NIH. [Link]

  • Alpha-Melanocyte–Stimulating Hormone Suppresses Oxidative Stress through a p53-Mediated Signaling Pathway in Human Melanocytes. (n.d.). AACR Journals. [Link]

  • Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. (n.d.). PMC. [Link]

  • Anti-Melanogenesis Effect of Rosa rugosa on α-MSH-Induced B16F10 Cells via PKA/CREB Pathway Activation. (2022). MDPI. [Link]

  • Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. (2025). Spandidos Publications. [Link]

  • How do Melanocytes Make Melanin?: Melanogenesis Mechanism. (2019). YouTube. [Link]

  • Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. (2020). PMC. [Link]

  • Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol. (n.d.). PMC. [Link]

  • Tyrosinase activity evaluation of B16-F10 cells to different... (n.d.). ResearchGate. [Link]

  • OPTIMIZATION AND VALIDATION OF A CELL-BASED TYROSINASE ASSAY FOR SCREENING OF TYROSINASE INHIBITORS. (n.d.). jummec. [Link]

  • Effects of captopril on melanin formation in B16 Cells. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Effects of Quercetin on Mushroom Tyrosinase and B16-F10 Melanoma Cells. (n.d.). MDPI. [Link]

  • In situ melanin assay for MSH using mouse B16 melanoma cells in culture. (n.d.). PubMed. [Link]

Sources

Method

Intracerebroventricular injection of a-MSH in mice

Application Note: Stereotaxic Intracerebroventricular (ICV) Administration of -MSH for Metabolic Phenotyping in Mice -MSH)[1] Executive Summary & Mechanism of Action Intracerebroventricular (ICV) injection is the gold-st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereotaxic Intracerebroventricular (ICV) Administration of -MSH for Metabolic Phenotyping in Mice


-MSH)[1]

Executive Summary & Mechanism of Action

Intracerebroventricular (ICV) injection is the gold-standard technique for bypassing the blood-brain barrier (BBB) to deliver neuropeptides directly to the hypothalamus. This protocol details the administration of


-MSH , a tridecapeptide derived from Pro-opiomelanocortin (POMC), which acts as a potent anorexigenic signal.[2]

Unlike peripheral administration, which is subject to rapid enzymatic degradation (half-life < 2 mins) and poor BBB penetrance, ICV delivery ensures direct engagement with Melanocortin-4 Receptors (MC4R) in the Paraventricular Nucleus (PVN) and Lateral Hypothalamus (LH).

Mechanistic Pathway

Upon binding to MC4R (a G


-coupled GPCR), 

-MSH triggers a cAMP-dependent signaling cascade that inhibits food intake and increases energy expenditure.

G POMC POMC Neuron (Arcuate Nucleus) aMSH α-MSH (Ligand) POMC->aMSH Cleavage MC4R MC4R (PVN/LH) aMSH->MC4R ICV Injection Binding Gs Gαs Protein MC4R->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP -> cAMP PKA PKA Phosphorylation cAMP->PKA Effect OUTCOME: Reduced Food Intake Increased Thermogenesis PKA->Effect Downstream Signaling

Figure 1: The canonical MC4R signaling pathway activated by ICV


-MSH injection.

Pre-Experimental Planning

Reagents & Vehicle Preparation

-MSH is highly susceptible to adsorption to plastic surfaces and enzymatic degradation.
ComponentSpecificationPreparation / Storage

-MSH Peptide
>95% Purity (HPLC)Dissolve in sterile water to 1 mM stock. Aliquot in LoBind tubes. Store at -80°C. Never freeze-thaw.
Vehicle (aCSF) Artificial CSFRecipe (mM): 124 NaCl, 2.5 KCl, 2.0 CaCl₂, 1.0 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Glucose. pH 7.4. Filter sterilize (0.22 µm).
Anesthetic IsofluraneInduction: 3-4%; Maintenance: 1.5-2% in O₂.
Analgesic Meloxicam5 mg/kg S.C. pre-operatively.
Dosage Strategy

For metabolic phenotyping (food intake studies), a dose-response curve is recommended.

  • Low Dose: 0.1 nmol (approx. 0.16 µg)

  • High Dose: 1.0 nmol (approx. 1.6 µg)

  • Injection Volume: Strictly 1.0 - 2.0 µL . Volumes >2 µL in mice risk raising intracranial pressure and causing non-specific behavioral suppression.

Surgical Protocol: Stereotaxic ICV Injection[3]

Target: Lateral Ventricle (LV). Subject: Adult Male C57BL/6J Mouse (25-30g).

Phase 1: Stereotaxic Alignment (The "Flat Skull" Rule)

The success of ICV injection depends entirely on the skull being level. If Lambda is lower than Bregma, your Z-coordinate will be too shallow.

  • Anesthesia: Induce with isoflurane. Shave the scalp. Apply ophthalmic ointment.

  • Ear Bars: Fix the mouse head. Ensure no lateral movement.

  • Leveling:

    • Measure Z-depth at Bregma (intersection of coronal/sagittal sutures).

    • Measure Z-depth at Lambda (intersection of lambdoid/sagittal sutures).

    • Requirement:

      
      Z (Bregma - Lambda) must be 
      
      
      
      mm. Adjust the nose cone height until achieved.
Phase 2: Coordinates & Drilling

Set your reference point (Zero) at Bregma .

CoordinateValue (Relative to Bregma)Notes
AP (Anterior-Posterior) -0.34 mm Slightly posterior to avoid the skull suture thickness.
ML (Medial-Lateral) ± 1.00 mm Right or Left hemisphere (keep consistent).
DV (Dorsal-Ventral) -2.30 mm Measured from the skull surface (dura).

Note: Coordinates are derived from Paxinos & Franklin (Mouse Brain in Stereotaxic Coordinates).

Phase 3: Injection Workflow

Workflow Start Start: Anesthetized Mouse Flat Skull Verified Incision Midline Incision Expose Bregma Start->Incision Drill Drill Burr Hole @ AP -0.34, ML 1.0 Incision->Drill Lower Lower Hamilton Syringe (33G needle) to DV -2.3 Drill->Lower Wait1 Wait 2 Minutes (Tissue Relaxation) Lower->Wait1 Inject Inject 1.0 µL Rate: 0.25 µL/min Wait1->Inject Wait2 Wait 5 Minutes (Prevent Backflow) Inject->Wait2 Retract Slow Retraction (1 mm/min) Wait2->Retract Close Suture/Glue Scalp Recovery on Heat Pad Retract->Close

Figure 2: Step-by-step surgical workflow for acute ICV injection.

Critical Technical Nuance:

  • The "Air Bubble" Check: Before inserting the needle, draw up 0.5 µL of air, then the peptide. When the plunger moves, you should see the air bubble move down the glass barrel. This confirms the needle is not clogged.

  • Backflow Prevention: The 5-minute wait post-injection is non-negotiable. It allows the parenchyma to seal around the needle tip, preventing the solution from rushing up the track when you retract.

Validation & Data Analysis

You cannot assume every injection hit the ventricle. You must validate.

A. Functional Validation (The "Angiotensin" Test)

In a separate cohort or pilot study, inject Angiotensin II (10-50 ng) .

  • Positive Result: Immediate drinking response (dipsogenic effect) within 2-5 minutes.

  • Logic: Angiotensin II only acts on the Subfornical Organ (SFO) via the ventricular system. If they don't drink, you missed the ventricle.

B. Post-Mortem Histological Validation

At the end of the


-MSH experiment:
  • Inject 1.0 µL of Evan's Blue or India Ink at the same coordinates.

  • Euthanize and remove the brain.[3]

  • Slice coronally.

  • Success: Blue/Black dye is visible throughout the ventricular system (Lateral, 3rd, and 4th ventricles).

  • Failure: Dye is localized in the parenchyma (thalamus/cortex) as a bolus. Exclude these animals from data analysis.

C. Expected Results (Metabolic)

Upon successful administration of


-MSH (1 nmol) to fasted mice:
  • 1-2 Hours: Significant reduction in re-feeding compared to aCSF control.

  • 24 Hours: Reduction in body weight (acute).

Troubleshooting

IssueProbable CauseSolution
No reduction in food intake Peptide degradationUse fresh aliquots; keep on ice until loading.
No reduction in food intake Missed ventriclePerform dye validation. Check stereotax calibration.
Seizures / Barrel Rolling Injection too fastReduce rate to 0.25 µL/min.
Seizures / Barrel Rolling Volume too highDo not exceed 2.0 µL total volume.
Fluid at skull surface BackflowIncrease post-injection wait time to 5-10 mins.

References

  • Paxinos, G., & Franklin, K. B. J. (2019). Paxinos and Franklin's the Mouse Brain in Stereotaxic Coordinates (5th Edition).[4] Academic Press.

  • Fan, W., Boston, B. A., Kesterson, R. A., Hruby, V. J., & Cone, R. D. (1997). Role of melanocortinergic neurons in feeding and the agouti obesity syndrome. Nature, 385(6612), 165–168. [Link]

  • Cone, R. D. (2005). Anatomy and regulation of the central melanocortin system. Nature Neuroscience, 8(5), 571–578. [Link]

  • Alzet Osmotic Pumps. (n.d.). Preparation of Artificial CSF (aCSF).[5][6][7][Link]

  • Mul JD, et al. (2013). Melanocortin Receptor 4 Deficiency Affects Body Weight Regulation, Grooming Behavior, and Substrate Preference in the Rat. Obesity, 21(2). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

α-MSH Peptide Stability: A Technical Guide for Researchers

Welcome to the technical support center for α-Melanocyte-Stimulating Hormone (α-MSH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-Melanocyte-Stimulating Hormone (α-MSH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical solutions for preventing the degradation of α-MSH in solution. Understanding the stability of this peptide is critical for obtaining reliable and reproducible experimental results.

Introduction to α-MSH

Alpha-melanocyte-stimulating hormone (α-MSH) is a tridecapeptide (a peptide with 13 amino acids) with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.[1][2] It is an endogenous neuropeptide derived from the precursor protein pro-opiomelanocortin (POMC).[3][4][5] α-MSH is a key player in various physiological processes, including skin pigmentation, inflammation, and energy homeostasis.[5][6][7] Given its potent biological activities, maintaining its structural integrity in solution is paramount for research and therapeutic development.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of α-MSH in solution.

Q1: I've prepared a stock solution of α-MSH, but I'm seeing a loss of activity in my assays. What could be the cause?

A loss of α-MSH activity is most commonly due to peptide degradation. Several factors can contribute to this, including improper storage temperature, suboptimal pH of the solvent, repeated freeze-thaw cycles, and the inherent susceptibility of certain amino acids in its sequence to chemical modification.[8][9] The primary degradation pathways for α-MSH are oxidation, deamidation, and enzymatic degradation.

Q2: Which amino acids in the α-MSH sequence are most prone to degradation?

The α-MSH sequence contains several residues that are susceptible to degradation:

  • Methionine (Met) and Tryptophan (Trp): These residues are prone to oxidation.[9][10][11] Oxidation can be accelerated by exposure to air (oxygen), metal ions, and light.[10][12]

  • Asparagine (Asn) and Glutamine (Gln): Although not present in the canonical α-MSH sequence, peptides, in general, containing these residues are susceptible to deamidation, a reaction that can alter the peptide's structure and function.[9][13][14] It is important to be aware of this if you are working with α-MSH analogs.

  • C-terminal Valine: The C-terminal valine residue can be cleaved by certain enzymes, leading to an inactive form of the peptide.[4]

Q3: What is the optimal pH for storing α-MSH solutions?

For general peptide stability, a slightly acidic pH of 5-6 is often recommended for solutions stored at -20°C.[9] This is because a neutral or alkaline pH can accelerate deamidation of asparagine and glutamine residues. However, the optimal pH can be sequence-dependent. It is advisable to consult the manufacturer's instructions for the specific α-MSH product you are using.

Q4: How many times can I freeze and thaw my α-MSH stock solution?

It is strongly recommended to avoid repeated freeze-thaw cycles.[8][15][16] Each cycle can contribute to peptide degradation and aggregation. The best practice is to aliquot the stock solution into single-use volumes before the initial freezing. This ensures that you only thaw the amount of peptide needed for a specific experiment.

Q5: Can I store my working dilution of α-MSH at 4°C?

Storing working dilutions at 4°C is only recommended for very short periods, typically no longer than a day or two.[8] Peptides in solution are much less stable than in their lyophilized form. For longer-term storage, aliquots should be kept at -20°C or -80°C.[8][15][17]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to α-MSH degradation.

Observed Problem Potential Cause Recommended Solution
Reduced or no biological activity in assays Peptide degradation due to oxidation, deamidation, or enzymatic cleavage.1. Prepare fresh solutions: Reconstitute a new vial of lyophilized peptide. 2. Optimize storage: Aliquot and store at -80°C.[18] 3. Use appropriate buffers: Prepare solutions in sterile, slightly acidic (pH 5-6) buffer.[9] 4. Minimize exposure to air and light: Purge vials with inert gas (argon or nitrogen) before sealing.
Precipitate or cloudiness in the solution after thawing Peptide aggregation or poor solubility.1. Gentle warming and sonication: Briefly warm the solution to 37°C and sonicate for a few minutes. 2. Check solvent compatibility: Ensure the chosen solvent is appropriate for α-MSH. Water, PBS, or buffers are generally suitable.[18] For hydrophobic analogs, organic solvents may be needed initially. 3. Filter sterilization: If cloudiness persists and is suspected to be microbial contamination, filter the solution through a 0.22 µm filter.[15]
Inconsistent results between experiments Inconsistent peptide concentration due to degradation between uses of the same stock solution.1. Aliquot stock solutions: Prepare single-use aliquots to avoid multiple withdrawals from the same stock.[8][17] 2. Use a consistent protocol: Standardize the entire process from reconstitution to use in the assay.

Key Degradation Pathways and Prevention Strategies

A deeper understanding of the mechanisms of α-MSH degradation is crucial for effective prevention.

Oxidation
  • Mechanism: The methionine (Met) and tryptophan (Trp) residues in α-MSH are susceptible to oxidation, which can be initiated by reactive oxygen species (ROS).[10][12][19] This leads to the formation of methionine sulfoxide and various tryptophan oxidation products, altering the peptide's structure and function.

  • Prevention:

    • Use deoxygenated solvents: Prepare buffers with water that has been degassed by boiling, sparging with nitrogen or argon, or sonication under vacuum.

    • Add antioxidants: In some applications, the inclusion of antioxidants like ascorbic acid (Vitamin C) may be considered, although their compatibility with the specific assay should be verified.[20]

    • Minimize headspace oxygen: Store aliquots in vials that are appropriately sized for the volume of the solution to minimize the air in the headspace. Purging with an inert gas before capping is also effective.

    • Protect from light: Store solutions in amber vials or wrap vials in aluminum foil to prevent photo-oxidation.

Oxidation_Pathway cluster_prevention Prevention Strategies α-MSH (Met, Trp) α-MSH (Met, Trp) Oxidized α-MSH Oxidized α-MSH α-MSH (Met, Trp)->Oxidized α-MSH O2, Metal Ions, Light Loss of Biological Activity Loss of Biological Activity Oxidized α-MSH->Loss of Biological Activity Deoxygenated Solvents Deoxygenated Solvents Antioxidants Antioxidants Inert Gas Purge Inert Gas Purge Light Protection Light Protection

Caption: Oxidation pathway of α-MSH and preventative measures.

Enzymatic Degradation
  • Mechanism: α-MSH can be inactivated by specific enzymes. For instance, prolylcarboxypeptidase (PRCP) can cleave the C-terminal valine, rendering the peptide inactive.[4] Other endopeptidases, such as endopeptidase 24.11, have also been shown to degrade α-MSH.[21]

  • Prevention:

    • Work in sterile conditions: Use sterile buffers and handle solutions in a laminar flow hood to prevent microbial contamination, which can introduce proteases.

    • Use protease inhibitors: In applications involving cell lysates or serum, the addition of a protease inhibitor cocktail is recommended. The choice of inhibitor should be based on the types of proteases expected.

    • Aseptic technique: Proper aseptic technique during handling will minimize the risk of introducing exogenous proteases.

Enzymatic_Degradation cluster_prevention Prevention Strategies α-MSH α-MSH Inactive α-MSH Fragments Inactive α-MSH Fragments α-MSH->Inactive α-MSH Fragments Proteases (e.g., PRCP) Loss of Biological Activity Loss of Biological Activity Inactive α-MSH Fragments->Loss of Biological Activity Sterile Conditions Sterile Conditions Protease Inhibitors Protease Inhibitors Aseptic Technique Aseptic Technique

Caption: Enzymatic degradation of α-MSH and preventative measures.

Protocols for Handling and Storage

Adhering to standardized protocols is key to preserving the integrity of your α-MSH peptide.

Protocol 1: Reconstitution of Lyophilized α-MSH
  • Equilibration: Before opening, allow the vial of lyophilized α-MSH to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can compromise peptide stability.

  • Solvent Selection: Consult the manufacturer's data sheet for the recommended solvent. High-purity sterile water is often suitable.[18] For peptides with low solubility, a small amount of a suitable organic solvent (e.g., DMSO) may be required for initial dissolution, followed by dilution with aqueous buffer.

  • Reconstitution: Add the recommended volume of cold, sterile solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, brief sonication in a water bath can aid dissolution. Avoid vigorous shaking, which can cause aggregation.

  • Concentration: Prepare a stock solution at a concentration that is convenient for your experiments (e.g., 1 mM).

Protocol 2: Aliquoting and Long-Term Storage
  • Aliquot Preparation: Immediately after reconstitution, divide the stock solution into single-use aliquots. The volume of each aliquot should be sufficient for one experiment to avoid thawing the remaining stock.

  • Vial Selection: Use low-protein-binding polypropylene microcentrifuge tubes.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot with dry nitrogen or argon gas before capping.

  • Freezing: Rapidly freeze the aliquots by placing them in a -80°C freezer.[18] For short-term storage (up to one month), -20°C is acceptable.[15]

  • Labeling: Clearly label each aliquot with the peptide name, concentration, date of preparation, and aliquot number.

Analytical Methods for Assessing α-MSH Integrity

To confirm the integrity of your α-MSH solution, especially when troubleshooting, analytical techniques can be employed.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for assessing the purity of α-MSH.[22] A chromatogram of a fresh, intact peptide solution should show a single major peak. The appearance of additional peaks over time is indicative of degradation.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the peptide.[22][23][24] An increase in mass may suggest oxidation (e.g., +16 Da for each oxidized methionine), while a decrease could indicate enzymatic cleavage.

By implementing these best practices and understanding the potential pitfalls in handling α-MSH, researchers can ensure the integrity of their peptide solutions, leading to more accurate and reproducible experimental outcomes.

References

  • Luger, T. A., & Brzoska, T. (2007). α-MSH related peptides: a new class of anti-inflammatory and immunomodulating drugs. Journal of the European Academy of Dermatology and Venereology, 21(s2), 1-6. [Link]

  • Taylor & Francis. (n.d.). Alpha melanocyte stimulating hormone – Knowledge and References. Retrieved from [Link]

  • Singh, J., & Mukhopadhyay, K. (2014). Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. BioMed Research International, 2014, 1-10. [Link]

  • Nogueiras, R., et al. (2012). alpha-Melanocyte stimulating hormone: production and degradation. Frontiers in Neuroendocrinology, 33(1), 47-58. [Link]

  • Giblin, M. F., et al. (2002). Design and characterization of α-melanotropin peptide analogs cyclized through rhenium and technetium metal coordination. Proceedings of the National Academy of Sciences, 99(20), 12714-12719. [Link]

  • Li, W., et al. (2017). Dynamic changes of α-melanocyte-stimulating hormone levels in the serum of patients with craniocerebral trauma. Experimental and Therapeutic Medicine, 14(1), 73-77. [Link]

  • D'Orazio, J. A., et al. (2023). Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma. Cancers, 15(17), 4283. [Link]

  • Deschodt-Lanckman, M., et al. (1990). Degradation of alpha-melanocyte stimulating hormone (alpha-MSH) by CALLA/endopeptidase 24.11 expressed by human melanoma cells in culture. International Journal of Cancer, 46(6), 1124-1130. [Link]

  • Ozcan, A., et al. (2017). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 13(2), 346-356. [Link]

  • Lee, J., et al. (2025). Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide. International Journal of Molecular Sciences, 26(2), 1019. [Link]

  • Lam, B. Y. H., et al. (2021). Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis. Molecular Metabolism, 53, 101267. [Link]

  • Wang, Y., et al. (2024). Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. Foods, 13(11), 1695. [Link]

  • GenScript. (n.d.). α-Melanocyte-Stimulating Hormone (MSH), amide. Retrieved from [Link]

  • ResearchGate. (2018). How to dissolve alpha melanocyte hormone (alpha-MSH)for long storage? Retrieved from [Link]

  • Kar, S., & Maiti, P. K. (2025). Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations. The Journal of Physical Chemistry B, 129(30), 7863-7874. [Link]

  • Lin, L., et al. (1998). Identification of tryptophan oxidation products in bovine alpha-crystallin. Protein Science, 7(11), 2373-2383. [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide? Retrieved from [Link]

  • Zhang, J., et al. (2020). Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. International Journal of Molecular Sciences, 21(19), 7073. [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Garami, A., et al. (2010). The thermoregulatory effects of alpha-melanocyte stimulating hormone and its antagonist HSO24. Frontiers in Neuroscience, 4, 39. [Link]

  • Dehart, M. P., et al. (2020). Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. Journal of the American Society for Mass Spectrometry, 31(1), 136-145. [Link]

  • Ji, J. A., et al. (2015). Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule. Journal of Pharmaceutical Sciences, 104(5), 1599-1607. [Link]

  • Fiedler, J., et al. (2025). Anti-inflammatory treatment using alpha melanocyte stimulating hormone (α-MSH) does not alter osteoblasts differentiation and fracture healing. European Journal of Medical Research, 30(1), 1-13. [Link]

  • Gudapati, A. R., et al. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. International Journal of Pharmaceutical Investigation, 10(4), 526-530. [Link]

  • Zhang, T., et al. (2024). A critical review of magnesium silicate hydrate (M-S-H) phases for binder applications. Cement and Concrete Research, 178, 107469. [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Glaser, C. B., et al. (2005). Methionine oxidation, alpha-synuclein and Parkinson's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1703(2), 157-169. [Link]

  • Steill, J. D., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. The Journal of Physical Chemistry A, 120(38), 7485-7495. [Link]

  • Ji, J. A., et al. (2015). Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule. Journal of Pharmaceutical Sciences, 104(5), 1599-1607. [Link]

  • Oomens, J., et al. (2015). Deamidation reactions of protonated asparagine and glutamine investigated by ion spectroscopy. International Journal of Mass Spectrometry, 390, 106-114. [Link]

  • Anonymous. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Uversky, V. N., et al. (2005). Methionine oxidation stabilizes non-toxic oligomers of α-synuclein through strengthening the auto-inhibitory intra-molecular long-range interactions. FEBS Letters, 579(21), 4841-4848. [Link]

  • Steill, J. D., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. The Journal of Physical Chemistry A, 120(38), 7485-7495. [Link]

Sources

Optimization

a-MSH solubility issues in aqueous buffers

Technical Support Center: -MSH Solubility & Stability Guide Subject: Troubleshooting -Melanocyte Stimulating Hormone ( -MSH) Solubility in Aqueous Buffers Ticket ID: [AUTO-GEN-2024-MSH] Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -MSH Solubility & Stability Guide

Subject: Troubleshooting


-Melanocyte Stimulating Hormone (

-MSH) Solubility in Aqueous Buffers Ticket ID: [AUTO-GEN-2024-MSH] Assigned Specialist: Senior Application Scientist Last Updated: February 6, 2026[1]

Introduction: The "Hidden" Complexity of -MSH

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing inconsistent bioassay results, peptide precipitation, or "disappearing" concentrations when working with


-MSH.

While


-MSH (Acetyl-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH

) is theoretically soluble in water (~1 mg/mL), it presents three distinct physicochemical challenges in neutral buffers like PBS:
  • Isoelectric Aggregation: Its basic nature leads to reduced solubility at neutral pH.

  • Surface Adsorption: It sticks aggressively to standard plastics.

  • Methionine Oxidation: The Methionine (Met4) residue oxidizes rapidly, killing biological activity without visible precipitation.

This guide provides the protocols to bypass these failure modes.

Module 1: The Chemistry of Insolubility

To solve the problem, we must understand the molecule. The insolubility and instability of


-MSH are dictated by its amino acid sequence.
The Hydrophobic Core & Charge
  • Sequence: Ac-Ser-Tyr-Ser-Met -Glu-His -Phe -Arg -Trp -Gly-Lys -Pro-Val -NH

    
    [1][2][3]
    
  • The Issue: The central core (Phe-Arg-Trp ) is highly hydrophobic and prone to

    
    -
    
    
    
    stacking, which drives aggregation.[1]
  • The Charge (pI):

    
    -MSH contains three basic residues (Arg, Lys, His) and only one acidic residue (Glu).[1] This gives it a basic isoelectric point (pI > 10).[1]
    
    • Consequence: At physiological pH (7.4), the peptide retains a net positive charge, which usually aids solubility.[1] However, the presence of salts (like NaCl in PBS) shields these charges, allowing the hydrophobic core to dominate and cause precipitation ("salting out").[1]

The Oxidation Trap
  • The Culprit: Methionine at position 4 (Met4 ).[1][4]

  • The Mechanism: Exposure to atmospheric oxygen converts Methionine to Methionine Sulfoxide.

  • The Symptom: The solution remains clear, but the peptide becomes biologically inactive because the oxidized Met4 cannot bind effectively to Melanocortin receptors (MC1R/MC3R/MC4R).

Module 2: Troubleshooting Scenarios (Q&A)

Scenario A: "My solution turned cloudy immediately after adding PBS."

Diagnosis: Isoelectric aggregation / Salting out. Root Cause: You likely reconstituted the lyophilized powder directly in PBS. The high salt concentration in PBS neutralized the peptide's surface charge, causing the hydrophobic residues to snap together. The Fix:

  • Acidify: Add a small volume of 10% Acetic Acid dropwise until the solution clears.

  • Prevention: Always dissolve the peptide in pure water or 1% Acetic Acid first to create a concentrated stock (e.g., 1 mg/mL). Only dilute into PBS at the final working concentration (e.g., 1 µM).

Scenario B: "I filtered my stock solution, and now the protein concentration is zero."

Diagnosis: Adsorption Loss. Root Cause:


-MSH is "sticky."[1] It adsorbs to the membranes of steric filters (especially Nylon or PVDF) and the walls of standard polypropylene tubes.
The Fix: 
  • Material Selection: Use Low-Protein Binding (LoBind) tubes.[1]

  • Carrier Protein: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) to the buffer before adding the peptide. The BSA coats the plastic surfaces, preventing

    
    -MSH loss.
    
  • Do Not Filter Small Volumes: Centrifuge at 10,000 x g to remove particulates instead of filtering small volumes (<1 mL).

Scenario C: "The solution is clear, but my cells aren't responding."

Diagnosis: Methionine Oxidation. Root Cause: The Met4 residue oxidized during storage or vigorous vortexing. The Fix:

  • Avoid Vortexing: Dissolve by gentle swirling or pipetting. Vortexing introduces air bubbles (oxygen).[1]

  • Argon Overlay: Flush storage vials with Nitrogen or Argon gas before capping.

Module 3: Visual Workflows

Decision Tree: Reconstitution & Storage

G Start Lyophilized alpha-MSH Solvent Choose Initial Solvent Start->Solvent Acid 1% Acetic Acid (Preferred) Stabilizes basic residues Solvent->Acid Standard Water Sterile Water (Only if Acid interferes) Solvent->Water Alternative DMSO DMSO (Only for high conc. >5mg/mL) Solvent->DMSO High Conc. Dissolve Dissolve by Gentle Swirling (NO VORTEXING) Acid->Dissolve Water->Dissolve DMSO->Dissolve Check Visual Inspection Dissolve->Check Clear Solution Clear Check->Clear Yes Cloudy Solution Cloudy Check->Cloudy No Dilute Dilute to Working Conc. in PBS/Media Clear->Dilute FixCloudy Add 10% Acetic Acid dropwise or Sonicate briefly Cloudy->FixCloudy FixCloudy->Check Use Immediate Use (< 4 hours) Dilute->Use Store Aliquot & Freeze (-80°C) Protect from Light Dilute->Store

Figure 1: Optimal reconstitution workflow to prevent aggregation and oxidation.[1]

Degradation Pathways

G Active Active alpha-MSH (Soluble, Native) Oxidation Oxidation (Met4 -> Sulfoxide) Trigger: Air, Vortexing Active->Oxidation Aggregation Aggregation (Hydrophobic) Trigger: PBS, Neutral pH, High Conc. Active->Aggregation Adsorption Adsorption (Surface Loss) Trigger: Plastic, Glass Active->Adsorption Inactive1 Biologically Inactive (Clear Solution) Oxidation->Inactive1 Inactive2 Precipitate/Cloudy (Physical Loss) Aggregation->Inactive2 Inactive3 Concentration Loss (False Negative) Adsorption->Inactive3

Figure 2: Primary degradation and loss mechanisms for


-MSH.[1]

Module 4: Standardized Protocols

Solubility Reference Table
SolventSolubility LimitRecommended UseNotes
1% Acetic Acid > 1 mg/mLPrimary Stock Protonates basic residues; prevents aggregation.[1]
Sterile Water ~1 mg/mLSecondary StockGood for short term; less stable than acid.
DMSO > 10 mg/mLHigh Conc.[1] StockUse only if high concentration is strictly required.
PBS (pH 7.4) < 0.5 mg/mLWorking Solution Only Do not use for stock. Causes salting out.[1]
The "Golden Rule" Reconstitution Protocol
  • Equilibrate: Allow the lyophilized vial to reach room temperature before opening (prevents condensation).

  • Weigh/Calculate: Calculate the volume needed for a 1 mg/mL stock.

  • Acidify: Add 1% Acetic Acid (in sterile water) to the vial.

  • Dissolve: Swirl gently. Do not vortex. If particulates remain, sonicate in a water bath for 10-20 seconds.[1]

  • Aliquot: Dispense into LoBind tubes (e.g., 50 µL aliquots).

  • Freeze: Snap freeze in liquid nitrogen or dry ice/ethanol. Store at -80°C.

  • Use: Thaw once on ice. Dilute immediately into assay buffer (PBS/Media).

References

  • ChemicalBook. (n.d.).[1] Alpha-MSH Chemical Properties and Solubility. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][5] Solubility Guidelines for Peptides. Retrieved from [1]

  • National Institutes of Health (NIH). (2005).[1] Methionine oxidation inhibits fibrillation of human alpha-synuclein. PubMed.[6] Retrieved from [1]

  • Tocris Bioscience. (n.d.).[1] alpha-MSH Product Information & Solubility. Retrieved from [1]

  • Biorxiv. (2023).[1] Assay for characterizing adsorption-properties of surfaces (APS). Retrieved from [1]

Sources

Troubleshooting

Overcoming non-specific binding in a-MSH receptor assays

Technical Support Center: -MSH Receptor Assay Optimization Welcome to the Melanocortin Receptor Technical Support Portal. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -MSH Receptor Assay Optimization

Welcome to the Melanocortin Receptor Technical Support Portal. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

You are likely here because your


 curves are shifting, your total binding signal is uncomfortably close to your non-specific binding (NSB) background, or your 

factor is below 0.5.

Working with


-Melanocyte-stimulating hormone (

-MSH) presents a distinct biophysical challenge. Unlike small molecules,

-MSH is a 13-amino acid peptide that is both cationic (positively charged) and possesses hydrophobic domains. This dual nature causes it to adhere aggressively to standard laboratory plastics, glass fiber filters, and pipette tips, creating "phantom" inhibition and high background noise.

This guide moves beyond generic advice. We break down the physics of the failure mode and provide a self-validating system to eliminate it.

Module 1: The Mechanistic "Why"

Q: Why is -MSH more prone to NSB than other peptide ligands?

A: It is a perfect storm of electrostatics and surface tension.


-MSH (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2) contains basic residues (Arg, Lys, His) that carry a net positive charge at physiological pH (7.4).
  • Electrostatic Adsorption: Most standard lab plastics (polystyrene, polypropylene) and glass fiber filters (GF/B, GF/C) possess a net negative surface charge. The cationic

    
    -MSH binds to these surfaces like a magnet.
    
  • Hydrophobic Interaction: The central pharmacophore (His-Phe-Arg-Trp) contains aromatic rings that drive adsorption to hydrophobic plastic surfaces.

The Consequence: If you lose 40% of your free ligand to the tube walls before it even reaches the receptor, your calculated affinity (


 or 

) will be artificially low (right-shifted), and your assay window will collapse.

Module 2: Radioligand Binding (Filtration) Troubleshooting

Q: I am seeing high background on my GF/B or GF/C filters. How do I fix this?

A: You must neutralize the filter's electronegativity using Polyethyleneimine (PEI).

Glass fiber filters are rich in silanol groups (Si-OH), which deprotonate to form negative charges (Si-O⁻). You must "block" these sites with a cationic polymer before filtration.

The Fix:

  • Soak Filters: Pre-soak filters in 0.3% to 0.5% PEI for at least 1 hour (up to 4 hours) at 4°C.

  • Mechanism: PEI is a polycation.[1] It binds irreversibly to the anionic silanol groups, creating a positively charged shield that repels the positively charged

    
    -MSH radioligand.
    
  • Caution: Do not wash the filters before adding the sample. The PEI must be present during the filtration event.[2]

Q: My total binding counts are low/inconsistent. Is the ligand sticking to the tips?

A: Yes. Standard polypropylene is a "ligand sink."

The Fix:

  • Siliconized or Low-Bind Plastics: Use "Protein LoBind" tubes for all serial dilutions.

  • Passivation: If you must use standard tubes, pre-coat them with the assay buffer containing 0.1% - 1.0% BSA for 30 minutes, then discard the liquid before adding your peptide. This creates a protein monolayer that the peptide cannot penetrate.

Module 3: Homogeneous Assays (TR-FRET, FP, cAMP)

Q: I am running a competition assay (TR-FRET) and my IC50 is shifting between runs.

A: This is likely a "meniscus effect" or plate adsorption issue.

In homogeneous assays (no wash steps), any ligand stuck to the well wall is still "visible" to the detector (in FP) or depletes the free concentration (in TR-FRET).

The Fix:

  • Plate Selection: Switch to Non-Binding Surface (NBS) plates (e.g., Corning NBS or Greiner Non-Binding). These are treated with a hydrophilic polymer that prevents hydrophobic adsorption.

  • Detergent Tuning: Add 0.01% Tween-20 to your assay buffer. This disrupts the hydrophobic interaction between the peptide and the plastic without denaturing the receptor.

Module 4: Visualization of Failure Modes & Solutions

The following diagram illustrates the "Path of Loss" for


-MSH and the specific intervention points.

G cluster_0 Assay Environment Ligand Free a-MSH Ligand (Cationic/Hydrophobic) Plastic Plastic Well/Tip (Hydrophobic/Anionic) Ligand->Plastic Non-Specific Adsorption Filter Glass Fiber Filter (Anionic Silanols) Ligand->Filter Electrostatic Sticking Receptor MC Receptor (Specific Target) Ligand->Receptor Specific Binding (Desired) Blocker1 Solution: 0.1% BSA (Passivation) Blocker1->Plastic Blocks Blocker2 Solution: 0.3% PEI (Charge Shielding) Blocker2->Filter Neutralizes

Figure 1: Mechanism of Non-Specific Binding (NSB) and targeted chemical interventions.

Module 5: The "Gold Standard" Filtration Assay Protocol

This protocol is designed to maximize Signal-to-Noise (S/N) for MC1R, MC3R, MC4R, or MC5R membrane preparations.

Reagents Preparation
ComponentConcentrationPurpose
Base Buffer 25 mM HEPES or 50 mM Tris-HCl, pH 7.4Physiological pH maintenance.
MgCl₂ 10 mMEssential for GPCR G-protein coupling stability.
CaCl₂ 1 mMMaintains receptor conformation.
BSA 0.5% (w/v) CRITICAL: Prevents plastic adsorption.
Protease Inhibitors 1 Tablet/50mLPrevents degradation of the peptide ligand.
Wash Buffer Base Buffer + 500 mM NaClHigh salt helps disrupt low-affinity NSB during washing.
Step-by-Step Workflow
  • Filter Pre-treatment (The most critical step):

    • Submerge Whatman GF/B or GF/C filters in 0.3% Polyethyleneimine (PEI) solution.

    • Incubate at 4°C for minimum 2 hours .

    • Note: Do not wash filters yet.

  • Ligand Preparation:

    • Dilute

      
      I-NDP-
      
      
      
      -MSH (or generic
      
      
      I-
      
      
      -MSH) in the BSA-containing assay buffer .
    • Use siliconized or Low-Bind tubes. Do not use standard Eppendorf tubes.

  • Binding Reaction:

    • Volume: 200 µL total volume per well (96-well plate).

    • Order of Addition:

      • 50 µL Test Compound (or Buffer for Total Binding).

      • 50 µL Radioligand.[2]

      • 100 µL Membrane Suspension (add last to initiate).

    • Incubation: 60–90 minutes at 25°C (Room Temp). Equilibrium is slower with BSA present.

  • Harvesting:

    • Place PEI-soaked filters onto the harvester.[2]

    • Aspirate the reaction mixture through the filter.

    • Wash: Immediately wash 3x with 500 µL ice-cold Wash Buffer .

    • Tip: The high salt (500 mM NaCl) in the wash buffer helps strip "sticky" peptide from the filter edges without disturbing the high-affinity receptor bond.

  • Detection:

    • Dry filters (if using scintillant pads) or transfer to tubes.

    • Count via Liquid Scintillation.

Module 6: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific assay failure.

Troubleshooting Start Problem: High Background / Low Z' AssayType Which Assay Format? Start->AssayType Filter Filtration (Radioligand) AssayType->Filter Homo Homogeneous (FRET/FP/cAMP) AssayType->Homo CheckPEI Are filters soaked in 0.3% PEI? Filter->CheckPEI NoPEI ACTION: Soak filters in PEI for >2 hours. CheckPEI->NoPEI No YesPEI Check Wash Buffer CheckPEI->YesPEI Yes SaltCheck ACTION: Increase Wash Buffer NaCl to 500mM. YesPEI->SaltCheck CheckPlate Using NBS Plates? Homo->CheckPlate NoNBS ACTION: Switch to Corning/Greiner Non-Binding Surface plates. CheckPlate->NoNBS No YesNBS Check Detergent CheckPlate->YesNBS Yes AddTween ACTION: Add 0.01% Tween-20 and 0.1% BSA. YesNBS->AddTween

Figure 2: Troubleshooting logic for assay optimization.

References

  • IUPHAR/BPS Guide to Pharmacology. (2024). Melanocortin receptors. [Link][3][4][5][6]

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE. [Link]

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Siegrist, W., et al. (1988). Biologically active monoiodinated alpha-MSH derivatives for receptor binding studies using human melanoma cells. Journal of Receptor Research. [Link]

Sources

Optimization

Technical Support Center: α-MSH Signaling Experiments

Welcome to the technical support resource for researchers working with alpha-melanocyte-stimulating hormone (α-MSH) and its signaling pathways. As Senior Application Scientists, we have compiled this guide based on field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with alpha-melanocyte-stimulating hormone (α-MSH) and its signaling pathways. As Senior Application Scientists, we have compiled this guide based on field-proven insights and common challenges encountered in the lab. This resource is designed to help you navigate the complexities of melanocortin receptor signaling, ensuring your experiments are robust, reproducible, and correctly interpreted.

Section 1: Ligand and Receptor Integrity - The Foundation of Your Experiment

The interaction between α-MSH and its receptor is the initiating event of the signaling cascade. Problems at this stage will invariably lead to failed or misleading downstream results. This section addresses the most common pitfalls related to the ligand and the receptor.

Frequently Asked Questions (FAQs)

Q: My α-MSH peptide is not eliciting a response, even at high concentrations. What could be the cause?

A: This is a frequent issue that often points to problems with the peptide's integrity or storage.

  • Causality: α-MSH is a 13-amino acid peptide that is susceptible to degradation by proteases, oxidation (particularly of the methionine residue), and physical instability from repeated freeze-thaw cycles.[1][2] Improper storage or handling can quickly lead to a loss of bioactivity. Synthetic analogues like [Nle4, D-Phe7]-α-MSH (NDP-α-MSH) are often used as they substitute key residues to increase stability and receptor affinity, but they are not immune to degradation.[3]

  • Troubleshooting Steps:

    • Verify Storage: Lyophilized peptides should be stored at -20°C or colder.[4][5] Once reconstituted, create single-use aliquots and store at -20°C or -80°C to avoid freeze-thaw cycles.[4]

    • Check Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the manufacturer). Avoid buffers with components that may promote degradation.

    • Perform a Quality Control Check: If possible, verify the peptide's concentration and integrity using methods like HPLC or mass spectrometry.

    • Use a Fresh Vial: When in doubt, the most straightforward solution is to use a new, unopened vial of the peptide.

Q: I'm seeing a diminished or absent response in my cells. Could the receptor be the problem?

A: Absolutely. Even with a perfect ligand, a lack of functional receptors on the cell surface will prevent signaling.

  • Causality: The primary cause is often low or absent expression of the target melanocortin receptor (e.g., MC1R, MC4R) in your chosen cell model.[6][7] Furthermore, prolonged or repeated exposure to α-MSH can induce receptor desensitization and internalization, a process where G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to β-arrestin binding and removal of the receptor from the cell surface.[8][9]

  • Troubleshooting Steps:

    • Validate Receptor Expression: Confirm that your cell line expresses the melanocortin receptor of interest at the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels.

    • Consider Cell Passage Number: High-passage number cell lines can exhibit altered receptor expression. Always use cells within a validated passage range.[10]

    • Check for Desensitization: If you are performing long-term stimulation experiments, you may be observing physiological desensitization. A brief treatment with α-MSH can lead to a transient loss of responsiveness.[9] To test this, you can pre-treat cells, wash out the ligand, and then re-stimulate after a recovery period to see if the signal returns, which would suggest receptor recycling.

    • Investigate Genetic Variants: Be aware that common polymorphisms in receptors like MC1R can impair or alter signaling function, which is a critical consideration when using primary cells from different donors.[11][12]

Table 1: Quick Reference for α-MSH Peptide Handling
ParameterRecommendationRationale
Storage (Lyophilized) -20°C or -80°C in a desiccated environment.[4][5]Prevents chemical degradation and hydrolysis.
Storage (Reconstituted) -20°C or -80°C in single-use aliquots.[4]Avoids repeated freeze-thaw cycles that damage the peptide structure.
Reconstitution Solvent Sterile, nuclease-free water or buffer specified by the manufacturer.Ensures sterility and compatibility.
Analogue Choice Consider synthetic analogues like NDP-α-MSH for higher stability and potency.[3]Substitutions at key positions reduce susceptibility to enzymatic degradation.

Section 2: Second Messenger Assays - Decoding the cAMP Signal

For Gαs-coupled melanocortin receptors like MC1R and MC4R, the production of cyclic AMP (cAMP) is the canonical and most frequently measured downstream event.[7][13] Failures in this assay are common but can be systematically resolved.

Frequently Asked Questions (FAQs)

Q: My cAMP assay has a very low signal window (low signal-to-background). How can I improve it?

A: A poor signal window is one of the most common hurdles in cAMP assays. The cause is usually a combination of low cAMP production and/or high background.

  • Causality: Low cAMP production can stem from issues with the ligand or receptor (as discussed above), insufficient cell numbers, or rapid degradation of cAMP by intracellular phosphodiesterases (PDEs). High background can result from non-specific signals in the assay or basal activity of adenylyl cyclase.

  • Troubleshooting Steps:

    • Include a PDE Inhibitor: This is a critical step. Add a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to your stimulation buffer.[14] This prevents the rapid degradation of cAMP, allowing it to accumulate to detectable levels.

    • Optimize Cell Density: Too few cells will not produce enough cAMP to be detected, while too many cells can lead to a decrease in the assay window and potential artifacts.[14] Perform a cell titration experiment to find the optimal density for your specific assay and cell type.

    • Use a Positive Control: Always include a positive control that directly activates adenylyl cyclase, such as Forskolin.[9] If Forskolin gives a strong signal but α-MSH does not, the problem lies with the receptor or the ligand. If Forskolin also fails, the issue is with the cells or the assay reagents themselves.

    • Check Assay Dynamic Range: Highly robust stimulation can sometimes produce cAMP levels that saturate the assay's detection capabilities.[15] If you suspect this, you may need to dilute your samples to bring the concentration within the linear range of the standard curve.[15]

Q: I'm seeing a high degree of variability between replicate wells. What's going on?

A: High variability undermines the statistical power of your results and typically points to technical inconsistencies.

  • Causality: The primary culprits are inconsistent cell plating, pipetting errors, or edge effects in the microplate. The health and confluency of the cells at the time of the assay are also critical factors.[16]

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Suspension: Before plating, ensure your cells are in a single-cell suspension and are evenly distributed in the flask or tube to avoid clumps.

    • Plating Technique: When plating, gently swirl the plate to ensure an even distribution of cells across each well. Avoid letting plates sit for long periods before incubation. For adherent cells, allow them to attach and recover fully before starting the experiment.

    • Pipetting Accuracy: Use calibrated pipettes and practice consistent technique, especially when adding small volumes of ligand or reagents.

    • Mitigate Edge Effects: Edge effects (where wells on the perimeter of a plate behave differently) are common. Avoid using the outermost wells for experimental samples; instead, fill them with buffer or media.

Diagram 1: Troubleshooting Workflow for a Failed cAMP Assay

This diagram provides a logical path to diagnose issues with your cAMP assay.

camp_troubleshooting start No or Low cAMP Signal forskolin_check Did Forskolin (Positive Control) work? start->forskolin_check ligand_receptor_issue Problem is likely Receptor or Ligand forskolin_check->ligand_receptor_issue Yes assay_issue Problem is likely Cells or Assay Reagents forskolin_check->assay_issue No check_ligand 1. Use new α-MSH aliquot 2. Check storage & handling ligand_receptor_issue->check_ligand check_pde Did you use a PDE inhibitor (e.g., IBMX)? assay_issue->check_pde check_receptor 1. Confirm receptor expression (qPCR/WB) 2. Check cell passage number check_ligand->check_receptor desensitization Consider receptor desensitization (Time-course experiment) check_receptor->desensitization check_cells 1. Optimize cell density 2. Check cell viability & health check_pde->check_cells check_reagents 1. Check reagent expiration dates 2. Prepare fresh buffers check_cells->check_reagents readout Is the plate reader set up correctly? check_reagents->readout

Caption: A logical workflow for diagnosing the root cause of a failed cAMP assay.

Section 3: Beyond cAMP - Monitoring Downstream Signaling

While cAMP is the primary second messenger, α-MSH can also activate other important signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway.[17][18] Investigating these pathways can provide a more complete picture of α-MSH's biological effects.

Frequently Asked Questions (FAQs)

Q: I am trying to measure ERK phosphorylation (p-ERK) after α-MSH stimulation but the signal is weak or inconsistent.

A: ERK activation by Gαs-coupled receptors is often more transient and complex than cAMP generation.

  • Causality: Unlike the sustained production of cAMP, ERK phosphorylation is often rapid and transient, peaking within minutes and then declining.[19] The signaling route can also be indirect, often occurring through PKA-dependent or PI3K-dependent mechanisms, which can vary between cell types.[17][19] Missing this narrow window of activation is a common reason for failed experiments.

  • Troubleshooting Steps:

    • Perform a Detailed Time-Course: This is the most critical step. Stimulate your cells with α-MSH and harvest lysates at multiple time points (e.g., 0, 2, 5, 10, 15, 30 minutes) to identify the peak activation time.

    • Ensure Rapid Lysis: When the stimulation time is complete, you must lyse the cells immediately with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK.

    • Use Serum-Starvation: Cells grown in serum-containing media often have high basal levels of p-ERK. To improve the signal-to-noise ratio, serum-starve your cells for several hours or overnight before stimulation.

    • Verify Antibody Specificity: Use a well-validated antibody specific for phosphorylated ERK (p-ERK1/2). Always run a parallel blot for total ERK (t-ERK) to ensure that the changes you see are due to phosphorylation and not differences in protein loading.[20]

Diagram 2: Canonical and Non-Canonical α-MSH Signaling Pathways

This diagram illustrates the primary Gαs-cAMP pathway and the secondary ERK activation cascade.

msh_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aMSH α-MSH MC1R MC1R aMSH->MC1R Binds Gs Gαs MC1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK_pathway RAF → MEK → ERK PKA->ERK_pathway Can activate (Cell-type dependent) CREB CREB PKA->CREB Enters Nucleus pERK p-ERK ERK_pathway->pERK Phosphorylates pCREB p-CREB pERK->pCREB Can also phosphorylate CREB->pCREB Phosphorylates MITF MITF Gene Expression pCREB->MITF

Caption: Overview of the primary cAMP/PKA and secondary ERK signaling pathways activated by α-MSH.

Section 4: Experimental Design and Data Interpretation

Frequently Asked Questions (FAQs)

Q: My dose-response curve is bell-shaped (biphasic), not sigmoidal. Is this normal?

A: Yes, a biphasic or bell-shaped dose-response is a known phenomenon in cell signaling and is not necessarily an artifact.[21][22]

  • Causality: This effect, often termed hormesis, can arise from several mechanisms. At very high agonist concentrations, you can induce profound receptor desensitization and downregulation, effectively removing the target from the system and causing the signal to decrease.[8][21] Alternatively, high signal strength can activate negative feedback loops that actively shut down the pathway.

  • Interpretation: A biphasic response provides important information about the dynamic regulation of the signaling pathway. It highlights that "more is not always better" and demonstrates that the cellular machinery has built-in safeguards against overactivation.[22] When reporting this data, it is crucial to show the full dose-response curve and discuss the potential mechanisms for the downturn at high concentrations.

Q: How do I control for off-target effects of α-MSH or its analogues?

A: This is a critical question, as α-MSH can bind to multiple melanocortin receptors (MC1R, MC3R, MC4R, MC5R) with varying affinities, and synthetic analogues may have their own unique activity profiles.[6][23]

  • Causality: The observed biological effect may not be mediated by the receptor you intend to study. For example, a response in a cell line could be due to α-MSH acting on MC5R, even if your primary interest is MC1R.[24]

  • Self-Validating Controls:

    • Receptor Knockdown/Knockout: The gold standard is to use a cell line where your target receptor has been knocked out or knocked down (e.g., using CRISPR or shRNA). The signaling response to α-MSH should be ablated in these cells compared to the wild-type control.

    • Specific Antagonists: Use a selective antagonist for your receptor of interest. Pre-treating the cells with the antagonist should block the effect of α-MSH. A well-known antagonist for MC1R and MC4R is the Agouti Signaling Protein (ASIP).[9]

    • Parental Cell Line: As a negative control, use the parental cell line that has not been engineered to express your receptor of interest. This line should not respond to α-MSH.[10]

Diagram 3: Logic of Experimental Controls for Specificity

This diagram shows how different controls work together to validate the specificity of the α-MSH response.

controls_logic cluster_experiment Experimental Setup cluster_validation Validation Controls aMSH α-MSH Cells Cells Expressing Target Receptor aMSH->Cells Response Signal Observed (e.g., cAMP ↑) Cells->Response Antagonist Add Specific Antagonist NoResponse1 Signal is Blocked Antagonist->NoResponse1 Result Knockdown Use Receptor Knockdown/KO Cells NoResponse2 Signal is Absent Knockdown->NoResponse2 Result Parental Use Parental Cells (No Receptor) NoResponse3 Signal is Absent Parental->NoResponse3 Result Conclusion Conclusion: Observed signal is specific to the target receptor.

Caption: A flowchart illustrating the use of key controls to ensure experimental specificity.

Section 5: Key Protocols

Here we provide condensed, step-by-step methodologies for core experiments. Always adapt these to your specific cell type, reagents, and equipment.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is adapted for a typical Gαs-coupled receptor assay.

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • Harvest cells using a non-enzymatic dissociation buffer to preserve receptor integrity.

    • Wash cells with PBS and resuspend in stimulation buffer (e.g., HBSS) containing a PDE inhibitor like 0.5 mM IBMX.[14]

    • Perform a cell count and adjust density to the pre-optimized concentration.

  • Agonist Stimulation:

    • Dispense cells into a low-volume 384-well plate.

    • Prepare a serial dilution of α-MSH and positive/negative controls (e.g., Forskolin, vehicle).

    • Add the agonist to the cells and incubate for the desired time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the provided lysis buffer. This stops the reaction and initiates the detection process.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the 665/620 ratio and normalize the data (e.g., to the vehicle control). Plot the dose-response curve using a four-parameter logistic equation to determine EC50.

Protocol 2: Western Blot for Phospho-ERK1/2

This protocol outlines the key steps for detecting transient ERK activation.

  • Cell Culture and Starvation:

    • Plate cells to achieve 80-90% confluency on the day of the experiment.

    • The following day, replace the growth medium with a serum-free medium and incubate for 4-16 hours to reduce basal signaling.

  • Stimulation and Lysis:

    • Stimulate cells with α-MSH for the predetermined peak activation time (e.g., 5 minutes). Include an unstimulated control.

    • Immediately aspirate the medium and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-ERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

References

  • Kadekaro, A. L., Leachman, S., Kavanagh, R. J., et al. (2010). Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3. Journal of Investigative Dermatology. [Link]

  • Scott, M. C., Wakamatsu, K., Ito, S., Kadekaro, A. L., et al. (2012). Defining MC1R regulation in human melanocytes by its agonist α-melanocortin and antagonists agouti signaling protein and β-defensin 3. Pigment Cell & Melanoma Research. [Link]

  • Hah, Y. S., Lee, J., Kim, D. G., et al. (2021). Risks of unregulated use of alpha-melanocyte-stimulating hormone analogues: A review. Journal of the European Academy of Dermatology and Venereology. [Link]

  • Kim, J. H., Lee, H. J., Lee, S. M., et al. (2022). Inhibition of Melanogenesis via Passive Immune Targeted Alpha-MSH Binder Polypeptide. International Journal of Molecular Sciences. [Link]

  • D'Orazio, J. A., Nobuhisa, T., Cui, R., et al. (2023). Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma. Cancer Metastasis Reviews. [Link]

  • Thody, A. J. (1999). alpha-MSH and the regulation of melanocyte function. Annals of the New York Academy of Sciences. [Link]

  • Wang, S., Kahale, F., Naderi, A., et al. (2024). Therapeutic Effects of Stimulating the Melanocortin Pathway in Regulating Ocular Inflammation and Cell Death. Biomolecules. [Link]

  • Ramesh, P., To, A., & Varner, J. D. (2021). A unified approach to dissecting biphasic responses in cell signaling. eLife. [Link]

  • Latorraca, N. R., Masureel, M., Hollingsworth, S. A., et al. (2022). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature Reviews Drug Discovery. [Link]

  • Nogueiras, R., López, M., & Diéguez, C. (2012). alpha-Melanocyte stimulating hormone: production and degradation. Current Molecular Medicine. [Link]

  • Steinkraus, H., Grosse, R., & Beck-Sickinger, A. G. (2012). Melanocortin-induced PKA activation inhibits AMPK activity via ERK-1/2 and LKB-1 in hypothalamic GT1-7 cells. Molecular Endocrinology. [Link]

  • RayBiotech. (n.d.). Alpha-MSH ELISA Kit. RayBiotech. [Link]

  • Cai, M., & Hruby, V. J. (2016). The Melanocortin Receptor System: A Target for Multiple Degenerative Diseases. Current Protein & Peptide Science. [Link]

  • T-I., K., & I., J. (2016). Investigation of Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Doses of a Long-Acting α-MSH Analog in Healthy Overweight and Obese Subjects. Journal of Clinical Pharmacology. [Link]

  • Singh, A., & Mukhopadhyay, K. (2014). Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. Molecules. [Link]

  • Ramesh, P., To, A., & Varner, J. D. (2023). A unified approach to dissecting biphasic responses in cell signaling. eLife. [Link]

  • Lee, Y. S., & Kim, J. (2024). Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects. International Journal of Molecular Sciences. [Link]

  • Vaisse, C., Clement, K., Durand, E., et al. (2000). Melanocortin-4 receptor mutations are a frequent and heterogeneous cause of morbid obesity. The Journal of Clinical Investigation. [Link]

  • Kim, J. Y., Lee, J. Y., & Kim, J. (2018). Involvement of AKT and ERK signaling pathways in α-MSH-induced melanogenesis. ResearchGate. [Link]

  • Szpakowska, M., & Meyrath, M. (2021). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology. [Link]

  • Eberle, A. N., & Girard, J. (1985). Comparison and evaluation of different methods for alpha-MSH labelling. Journal of Immunological Methods. [Link]

  • Ghamari-Langroudi, M., & Cone, R. D. (2003). Regulation of Melanocortin-4 Receptor Signaling: Agonist-Mediated Desensitization and Internalization. Endocrinology. [Link]

  • Wang, T., Li, Z., & Cvijic, M. E. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Herraiz, C., & Jiménez-Cervantes, C. (2006). Melanocortin 5 receptor activates ERK1/2 through a PI3K-regulated signaling mechanism. Peptides. [Link]

  • Al-Suhaimi, E. A., & Al-Ghamdi, A. K. (2022). Pro-Opiomelanocortin and Melanocortin Receptor 3 and 4 Mutations in Genetic Obesity. Genes. [Link]

  • Bertolotto, C., Bille, K., & Ortonne, J. P. (1998). alpha-Melanocyte-stimulating hormone signaling regulates expression of microphthalmia, a gene deficient in Waardenburg syndrome. The Journal of Biological Chemistry. [Link]

  • Armstrong, J. F., Faccenda, E., & Southan, C. (2023). A novel preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs. bioRxiv. [Link]

  • Dror, R. O., Green, H. F., & Shaw, D. E. (2015). Energy Landscapes Reveal Agonist Control of G Protein-Coupled Receptor Activation via Microswitches. Biochemistry. [Link]

  • Li, W., Liu, Y., & Chen, J. (2024). Structural Characterization and Immunomodulatory Activity of Fructan Polysaccharides from Two Varieties of Codonopsis pilosulae. Molecules. [Link]

  • Kelton, W. J., & Martyniuk, K. M. (2023). Chemical biology approaches to resolve the subcellular GPCR signaling landscape. Trends in Pharmacological Sciences. [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Creative Diagnostics. [Link]

  • Manna, E., & Gáll, Z. (2022). Antifibrotic and Anti-Inflammatory Actions of α-Melanocytic Hormone: New Roles for an Old Player. International Journal of Molecular Sciences. [Link]

  • Schneider, S. L., & Kappe, A. (2017). Risks of unregulated use of alpha-melanocyte-stimulating hormone analogues: a review. International Journal of Dermatology. [Link]

  • Liu, D., & Zhou, J. (2022). Pharmacological Evaluation of Melanocortin Receptor Accessory Protein 2 on Axolotl Neural Melanocortin Signaling. Frontiers in Endocrinology. [Link]

  • Wang, T., Li, Z., & Cvijic, M. E. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Abeomics. (n.d.). ERK Signaling. Abeomics. [Link]

  • Le, Q. T., & Taylor, A. W. (2018). The Role of Alpha-MSH as a Modulator of Ocular Immunobiology Exemplifies Mechanistic Differences between Melanocortins and Steroids. Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Liu, Z. (2020). Investigation of the Melanocortin Receptor Biased Signaling and the Peptide Drug Design for Melanocortin and Opioid Receptor Systems. UA Campus Repository. [Link]

  • ISI. (n.d.). Melanocyte Stimulating Hormone, Alpha (a-MSH). ISI. [Link]

  • Sharma, N., & Singh, S. (2026). Investigation of the stability profile of therapeutic α-MSH analogue: Insights from liquid chromatography-high resolution mass spectrometry analysis of afamelanotide. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling. ResearchGate. [Link]

  • Baker, J. G., & Hill, S. J. (2009). Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. British Journal of Pharmacology. [Link]

  • GenScript. (n.d.). α-Melanocyte-Stimulating Hormone (MSH), amide. GenScript. [Link]

  • KPV Peptide. (n.d.). KPV (10mg Vial) Dosage Protocol. KPV Peptide. [Link]

Sources

Troubleshooting

Improving the half-life of a-MSH in circulation

Technical Support Center: Improving the Half-Life of -MSH in Circulation Topic: Strategies for stabilizing Alpha-Melanocyte Stimulating Hormone ( -MSH) Audience: Drug Development Scientists, Peptide Chemists, Pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Improving the Half-Life of -MSH in Circulation

Topic: Strategies for stabilizing Alpha-Melanocyte Stimulating Hormone (


-MSH)
Audience:  Drug Development Scientists, Peptide Chemists, Pharmacologists
Role:  Senior Application Scientist[1]

Introduction: The Instability Paradox

As researchers, we often encounter a critical bottleneck with native


-MSH: while it possesses potent nanomolar affinity for melanocortin receptors (MC1R, MC3R, MC4R), its utility as a therapeutic agent is crippled by its pharmacokinetic fragility.[1] In human plasma, native 

-MSH has a half-life of only 2–4 minutes .[1]

This guide addresses the root causes of this instability—primarily enzymatic degradation by prolyl endopeptidases—and provides validated engineering strategies to extend circulation time from minutes to hours.

Module 1: Chemical Stabilization Strategies

Troubleshooting: "Why is my peptide degrading so quickly?"

Issue: You observe rapid loss of signal in plasma assays or lack of in vivo efficacy despite high receptor affinity. Root Cause: The native sequence (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2) contains specific "hotspots" for enzymatic cleavage.[1]

  • Prolyl Carboxypeptidase (PRCP): Cleaves the C-terminal Valine.[1][2]

  • Prolyl Endopeptidase (PEP): Cleaves internal peptide bonds.

  • Oxidation: The Methionine (Met4) residue is susceptible to oxidation, reducing potency.

Strategic Solutions
1. Amino Acid Substitution (The NDP-MSH Approach)

Replacing L-amino acids with D-isomers or non-canonical residues induces steric hindrance that blocks protease access without destroying receptor binding.[1]

  • Protocol Change: Substitute Phe7 with D-Phe7 . This creates a

    
    -turn conformation that stabilizes the pharmacophore (His-Phe-Arg-Trp).[1]
    
  • Protocol Change: Substitute Met4 with Norleucine (Nle) . This prevents oxidation issues while maintaining hydrophobicity.

  • Result: [Nle4, D-Phe7]-

    
    -MSH (NDP-MSH / Afamelanotide) .[1]
    
    • Impact: Increases half-life from minutes to ~30-40 minutes (in vitro) and enhances potency by 10-1000 fold depending on the receptor.[1]

2. Macrocyclization (The Melanotan/Bremelanotide Approach)

Cyclizing the peptide structure constrains the conformational space, reducing the entropic cost of binding and shielding the backbone from proteases.

  • Mechanism: Create a lactam bridge between Glu5 and Lys10 (or Lys11).

  • Result: Melanotan II or Bremelanotide .

  • Trade-off: Cyclization often alters receptor selectivity (e.g., increasing MC4R vs MC1R selectivity).[1]

3. Fatty Acid Acylation (The Setmelanotide Approach)

This is the gold standard for extending half-life to a "once-daily" profile.[1]

  • Mechanism: Conjugating a long-chain fatty acid (e.g., C16) promotes non-covalent binding to serum albumin.[1] Albumin acts as a reservoir, protecting the peptide from renal filtration and enzymatic degradation.

  • Result: Setmelanotide .

    • Impact: Increases half-life to ~11 hours in humans.

Visualization: Degradation Pathways & Stabilization

The following diagram illustrates where native


-MSH fails and how specific engineering choices block these failure points.

G POMC POMC Precursor ACTH ACTH (1-39) POMC->ACTH Processing aMSH Native α-MSH (T1/2: 2-4 min) ACTH->aMSH Cleavage Inactive1 Inactive Fragment (1-12) aMSH->Inactive1 C-term cleavage Inactive2 Cleaved Fragments aMSH->Inactive2 Internal cleavage NDP NDP-MSH (D-Phe7, Nle4) Resists PEP aMSH->NDP Engineering: D-AA Sub Setmelanotide Setmelanotide (Albumin Binding) Resists Renal Clearance aMSH->Setmelanotide Engineering: Acylation PRCP Prolyl Carboxypeptidase (PRCP) PRCP->Inactive1 PEP Prolyl Endopeptidase (PEP) PEP->Inactive2

Figure 1: Enzymatic degradation pathways of native


-MSH and engineering interventions to create stable analogs.

Module 2: Comparative Data Analysis

When selecting a strategy, trade-offs exist between potency, half-life, and synthesis complexity.[1] Use the table below to guide your molecule selection.

CompoundModification StrategyApprox. Half-Life (

)
Receptor SelectivityPrimary Stability Mechanism
Native

-MSH
None2–4 minNon-selective (MC1/3/4/5)N/A (Rapid degradation)
NDP-MSH (Afamelanotide) D-Phe7 substitution, Nle4 substitution~30–40 min (Plasma)High Potency (MC1/3/4/5)Resistance to enzymatic cleavage (PEP)
Melanotan II Cyclic lactam (Asp5-Lys10)~60–90 minMC3/4 > MC1Conformational constraint
Setmelanotide Disulfide cycle + Fatty Acid Acylation~11 hoursMC4R SelectiveAlbumin binding (reduced renal clearance)

Module 3: Experimental Validation Protocols

Protocol: In Vitro Plasma Stability Assay

Objective: To determine the degradation rate of


-MSH analogs in human or rat plasma.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Test Peptide (10 mM stock in DMSO).

  • Internal Standard (e.g., Isotopically labeled

    
    -MSH).[1]
    
  • Quenching Solution: 1% Formic Acid in Acetonitrile.

Workflow:

  • Preparation: Pre-warm plasma to 37°C in a water bath.

  • Spike: Add test peptide to plasma to a final concentration of 1

    
    M. Vortex gently.
    
  • Incubation: Incubate at 37°C.

  • Sampling: At

    
     minutes:
    
    • Remove 50

      
      L aliquot.
      
    • Immediately add to 150

      
      L ice-cold Quenching Solution.
      
    • Vortex for 30 seconds.

  • Extraction: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion transition.

Troubleshooting the Assay

Q: My


 sample shows <50% recovery. What happened? 
  • A: Non-specific binding.[3][4]

    
    -MSH is sticky. Ensure you are using low-binding polypropylene tubes and plates. If using glass, silanize it.
    

Q: I see "ghost peaks" or inconsistent degradation curves.

  • A: Plasma esterase activity varies between batches. Always use pooled plasma (n>5 donors) to normalize enzymatic activity. Also, ensure your quenching solution is acidic enough (1% FA) to completely stop enzyme activity immediately.

Q: The half-life looks short in vitro but long in vivo. [1][5]

  • A: This suggests renal clearance is the dominant elimination pathway in vivo, which the plasma assay does not capture. If your peptide is small (<2 kDa) and not albumin-bound, it will be filtered by the kidneys rapidly regardless of enzymatic stability.[1]

Visualization: Stability Testing Workflow

StabilityProtocol Start Plasma Prep (37°C Pre-warm) Spike Spike Peptide (1 µM Final) Start->Spike Incubate Incubation Loop (0, 5, 15... 240 min) Spike->Incubate Quench Quench Aliquot (ACN + 1% Formic Acid) Incubate->Quench At Timepoint Spin Centrifugation (10k x g, 10 min) Quench->Spin Analyze LC-MS/MS Analysis (Calculate % Remaining) Spin->Analyze Analyze->Incubate Next Point

Figure 2: Step-by-step workflow for determining in vitro plasma half-life.

References

  • Molecular Basis of

    
    -MSH Signaling : Wikipedia. 
    
    
    
    -Melanocyte-stimulating hormone.[1][6][7] Link[1]
  • Enzymatic Degradation Mechanisms : National Institutes of Health (NIH). Degradation of alpha-melanocyte stimulating hormone (alpha-MSH) by CALLA/endopeptidase 24.[1][8]11. Link

  • NDP-MSH Structure & Stability : Phoenix Pharmaceuticals. MSH, alpha (NDP-alpha-MSH) - Product Data.[1][6][9] Link[1]

  • Setmelanotide Pharmacology : National Institutes of Health (NIH). Setmelanotide - StatPearls. Link

  • Albumin Binding & Acylation : Novo Nordisk. Long-acting a-MSH analogue (NNC0070-0453).[1][10] Link

  • PEGylation Strategies : National Institutes of Health (NIH). Impact of the PEG length and PEGylation site on stability.[11][12] Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative In Vivo Efficacy Analysis: α-MSH versus NDP-α-MSH

For researchers and drug development professionals navigating the landscape of melanocortin receptor agonists, the choice between the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), and its synthetic ana...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of melanocortin receptor agonists, the choice between the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), and its synthetic analog, [Nle⁴, D-Phe⁷]-α-MSH (NDP-α-MSH), is a critical one. This guide provides an in-depth, objective comparison of their in vivo efficacy, grounded in experimental data, to inform judicious selection for preclinical and clinical research.

Molecular Architecture and Strategic Design: The Genesis of a Superpotent Analog

The divergence in in vivo efficacy between α-MSH and NDP-α-MSH originates from key structural modifications in the latter, purposefully engineered to overcome the inherent limitations of the native peptide.

  • α-Melanocyte-Stimulating Hormone (α-MSH): This endogenous 13-amino acid peptide is a key signaling molecule in a plethora of physiological processes, including pigmentation, inflammation, and energy homeostasis.[1] However, its therapeutic potential is hampered by a short biological half-life due to susceptibility to enzymatic degradation and oxidation.[2]

  • [Nle⁴, D-Phe⁷]-α-MSH (NDP-α-MSH): This synthetic analog incorporates two critical substitutions to enhance stability and potency.[3] The replacement of Methionine at position 4 with Norleucine (Nle) mitigates oxidative inactivation.[3] Furthermore, the substitution of L-Phenylalanine at position 7 with its D-isomer (D-Phe) confers resistance to enzymatic cleavage, significantly prolonging its activity.[3]

These strategic modifications transform NDP-α-MSH into a more robust and potent agonist of melanocortin receptors (MCRs), making it a preferred tool for in vivo investigations requiring sustained receptor activation.[3][4]

Comparative In Vivo Stability and Potency: A Quantitative Leap

The structural enhancements of NDP-α-MSH translate directly into superior stability and potency in biological systems.

Enhanced Serum Stability

In vitro studies using mouse serum have demonstrated a striking difference in the stability of the two peptides. This disparity in stability is a primary determinant of their differing in vivo efficacy and duration of action.

PeptideHalf-life in Mouse Serum (hours)
α-MSH0.9[5]
NDP-α-MSH5.1[5]

This greater than five-fold increase in serum half-life for NDP-α-MSH ensures prolonged bioavailability and sustained target engagement in vivo.[5]

Superior Receptor Binding and Potency

NDP-α-MSH exhibits a higher binding affinity for melanocortin receptors compared to α-MSH.[4] This enhanced affinity, coupled with its increased stability, results in significantly greater potency. It possesses nanomolar efficacies at all melanocortin receptor subtypes except for the MC2 receptor.[6] While direct comparative in vivo potency data (e.g., ED₅₀) is sparse in single head-to-head studies, the literature consistently supports the superpotency of NDP-α-MSH. For instance, studies have shown a 5- to 10-fold increase in potency with the D-Phe⁷ substitution alone.[3]

Mechanism of Action: Shared Pathways, Divergent Outcomes

Both α-MSH and NDP-α-MSH exert their effects primarily through the activation of melanocortin receptors, a family of G protein-coupled receptors (GPCRs).[1] The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] However, evidence also points to the involvement of other signaling cascades, including the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway and calcium signaling, which can be differentially engaged depending on the receptor subtype and cellular context.[4][7][8]

The prolonged and potent activation of these pathways by NDP-α-MSH leads to more robust and sustained physiological responses compared to the transient signaling elicited by the rapidly degraded α-MSH.

cluster_ligand Ligand cluster_receptor Receptor cluster_downstream Downstream Signaling a-MSH a-MSH MCR MCR a-MSH->MCR NDP-a-MSH NDP-a-MSH NDP-a-MSH->MCR (Higher Affinity, Prolonged Activation) AC Adenylyl Cyclase MCR->AC ERK1_2 ERK1/2 MCR->ERK1_2 cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Physiological_Response Physiological Response PKA->Physiological_Response ERK1_2->Physiological_Response

Caption: Signaling pathways of α-MSH and NDP-α-MSH.

In Vivo Applications and Experimental Protocols

The superior pharmacokinetic profile of NDP-α-MSH has led to its widespread use in various in vivo models to probe the functions of the melanocortin system.

Neuroprotective Effects in Alzheimer's Disease Models

Recent studies have highlighted the potential of NDP-α-MSH in mitigating cognitive deficits in transgenic mouse models of Alzheimer's disease.[9][10]

Experimental Protocol: Chronic NDP-α-MSH Administration in a Mouse Model of Alzheimer's Disease [9]

  • Animal Model: Utilize transgenic mouse models of Alzheimer's disease (e.g., 5XFAD or 3xTg-AD mice) and age-matched wild-type controls.

  • Drug Preparation: Dissolve NDP-α-MSH in sterile saline to the desired concentration.

  • Administration: Administer NDP-α-MSH or vehicle (saline) via intraperitoneal (i.p.) injection. A typical chronic dosing regimen is 340 µg/kg, once daily, for an extended period (e.g., 50 days).[9]

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition) before, during, and after the treatment period.

  • Post-mortem Analysis: At the end of the study, sacrifice the animals and collect brain tissue for histological and biochemical analyses. Assess markers of neuroinflammation (e.g., microgliosis), amyloid-beta burden, and tau pathology.

Start Start Animal_Model Select AD Mouse Model (e.g., 5XFAD) Start->Animal_Model Drug_Prep Prepare NDP-α-MSH (340 µg/kg in saline) Animal_Model->Drug_Prep Administration Daily i.p. Injections (50 days) Drug_Prep->Administration Behavioral_Tests Cognitive Function Assessment (e.g., Morris Water Maze) Administration->Behavioral_Tests Tissue_Collection Brain Tissue Harvest Behavioral_Tests->Tissue_Collection Analysis Histological & Biochemical Analysis Tissue_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo testing.

Regulation of Energy Homeostasis

The central melanocortin system is a key regulator of food intake and energy expenditure. In vivo studies often employ intracerebroventricular (ICV) administration to directly target central MCRs.

Experimental Protocol: Acute Food Intake Study with ICV Administration [5]

  • Animal Model: Use adult male mice (e.g., C57BL/6J) surgically implanted with a guide cannula targeting a cerebral ventricle (e.g., the lateral ventricle). Allow for a post-operative recovery period.

  • Drug Preparation: Dissolve α-MSH or NDP-α-MSH in artificial cerebrospinal fluid (aCSF) to the desired concentrations.

  • Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water to standardize hunger levels.

  • Administration: At the beginning of the dark cycle, administer a single ICV injection of the peptide or vehicle (aCSF).

  • Food Intake Measurement: Immediately after the injection, provide pre-weighed food pellets and measure cumulative food intake at various time points (e.g., 2, 4, 8, and 24 hours).

  • Data Analysis: Compare the food intake between the different treatment groups to determine the anorectic effects of the peptides.

Conclusion: A Clear Choice for Robust In Vivo Studies

The evidence overwhelmingly supports the superior in vivo efficacy of NDP-α-MSH compared to its native counterpart, α-MSH. Its enhanced stability and potency make it the preferred agonist for in vivo research requiring sustained and potent activation of melanocortin receptors. While α-MSH remains a crucial endogenous ligand for physiological studies, its rapid degradation limits its utility as a therapeutic agent or a research tool for prolonged in vivo experiments. For researchers aiming to elucidate the roles of the melanocortin system in health and disease, and for those in the early stages of drug development, NDP-α-MSH provides a reliable and potent means to achieve robust and reproducible in vivo effects.

References

  • Cai, M., et al. (2018). Comparative Functional Alanine Positional Scanning of the α-Melanocyte Stimulating Hormone and NDP-Melanocyte Stimulating Hormone Demonstrates Differential Structure-Activity Relationships at the Mouse Melanocortin Receptors. Journal of Medicinal Chemistry, 61(15), 6647-6660. [Link]

  • Biggs, L., et al. (2009). The melanocortin receptor agonist NDP-MSH impairs the allostimulatory function of dendritic cells. Immunology, 128(1 Pt 2), e736-e744. [Link]

  • Giuliani, D., et al. (2023). Melanocortin receptor agonist NDP-α-MSH improves cognitive deficits and microgliosis but not amyloidosis in advanced stages of AD progression in 5XFAD and 3xTg mice. Frontiers in Immunology, 13, 1082036. [Link]

  • Not available.
  • Lensing, C. J., et al. (2017). A Direct In Vivo Comparison of The Melanocortin Monovalent Agonist Ac-His-DPhe-Arg-Trp-NH2 versus The Bivalent Agonist Ac-His-DPhe-Arg-Trp-PEDG20-His-DPhe-Arg-Trp-NH2: A Bivalent Advantage. ACS Chemical Neuroscience, 8(4), 848-857. [Link]

  • GenScript. (n.d.). [Nle4, D-Phe7]-α-Melanocyte Stimulating Hormone (MSH), amide. Retrieved from [Link]

  • Singh, S., et al. (2014). Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. BioMed Research International, 2014, 640738. [Link]

  • Giuliani, D., et al. (2015). NDP-α-MSH induces intense neurogenesis and cognitive recovery in Alzheimer transgenic mice through activation of melanocortin MC4 receptors. Molecular and Cellular Neuroscience, 67, 13-21. [Link]

  • Brzoska, T., et al. (2008). α-Melanocyte-Stimulating Hormone and Related Tripeptides: Biochemistry, Antiinflammatory and Protective Effects in Vitro and in Vivo, and Future Perspectives for the Treatment of Immune-Mediated Inflammatory Diseases. Endocrine Reviews, 29(5), 581-602. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Lee, H. J., et al. (2024). Therapeutic Effects of Stimulating the Melanocortin Pathway in Regulating Ocular Inflammation and Cell Death. International Journal of Molecular Sciences, 25(3), 1686. [Link]

  • Not available.
  • Not available.

Sources

Comparative

Comparing the anti-inflammatory effects of a-MSH and KPV tripeptide

Comparative Guide: Anti-Inflammatory Efficacy of -MSH vs. KPV Tripeptide Executive Summary -Melanocyte-stimulating hormone ( -MSH) is a tridecapeptide (13 amino acids) derived from pro-opiomelanocortin (POMC).[1] While i...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Anti-Inflammatory Efficacy of -MSH vs. KPV Tripeptide

Executive Summary


-Melanocyte-stimulating hormone (

-MSH)
is a tridecapeptide (13 amino acids) derived from pro-opiomelanocortin (POMC).[1] While it exhibits potent anti-inflammatory properties via melanocortin receptor (MCR) activation, its clinical utility is limited by pigmentary side effects (melanogenesis) and poor oral bioavailability.

KPV (Lysine-Proline-Valine) is the C-terminal tripeptide fragment (11-13) of


-MSH. It retains the core anti-inflammatory pharmacophore but lacks the melanotropic activity.[2] Crucially, KPV exhibits a distinct mechanism of action involving intracellular transport via PepT1 and direct nuclear inhibition of NF-

B, granting it superior stability and oral efficacy profiles compared to the parent peptide.

This guide provides a technical comparison of these two agents, focusing on mechanistic divergence, comparative efficacy, and experimental validation.

Physicochemical & Pharmacological Profile[3][4][5][6]

The structural difference between the full-length hormone and its C-terminal fragment dictates their stability and delivery vectors.

Feature

-MSH (Full Length)
KPV (Tripeptide)
Sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2Ac-Lys-Pro-Val-NH2
Molecular Weight ~1664.9 Da~383.5 Da
Primary Target Melanocortin Receptors (MC1R, MC3R, MC4R, MC5R)PepT1 Transporter / Importin-

(Intracellular)
Melanogenesis High (Potent skin darkening)Negligible (Non-pigmenting)
Oral Stability Low (Rapid proteolytic degradation)High (Resistant; PepT1 uptake)
Half-Life (Plasma) Short (< 30 mins without modification)Extended (due to structural simplicity)

Mechanistic Divergence: Receptor vs. Intracellular Trafficking

The most critical distinction for researchers is that KPV is not merely a weaker version of


-MSH; it utilizes a parallel anti-inflammatory pathway. 
-MSH Pathway (Canonical)

-MSH acts as an agonist for G-protein coupled receptors (GPCRs), specifically MC1R on macrophages and keratinocytes.
  • Binding:

    
    -MSH binds MC1R.[3]
    
  • Signaling: Activates Adenylyl Cyclase

    
     increases cAMP 
    
    
    
    activates PKA.
  • Outcome: PKA inhibits NF-

    
    B translocation indirectly and suppresses NO production.
    
KPV Pathway (Non-Canonical)

KPV is small enough to be transported into the cell via the PepT1 transporter (upregulated in inflamed tissues like the colon).

  • Entry: KPV enters the cytoplasm via PepT1.[4]

  • Nuclear Trafficking: KPV enters the nucleus.[2]

  • Direct Inhibition: KPV binds to Importin-

    
     , physically blocking the p65 subunit of NF-
    
    
    
    B from entering the nucleus. This mechanism is independent of cAMP.
Comparative Signaling Diagram

The following diagram illustrates the divergent pathways culminating in anti-inflammation.

MSH_vs_KPV_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MSH α-MSH MC1R MC1R (GPCR) MSH->MC1R KPV_ext KPV Tripeptide PepT1 PepT1 Transporter KPV_ext->PepT1 AC Adenylyl Cyclase MC1R->AC KPV_cyto Intracellular KPV PepT1->KPV_cyto cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA NFkB_inactive NF-κB (Inactive) PKA->NFkB_inactive Inhibits Activation Importin Importin-α KPV_cyto->Importin Nuclear Entry NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Stimulation (LPS) Importin->NFkB_active Blocks Translocation Inflammation Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Inflammation

Caption: Dual-pathway inhibition.


-MSH signals via membrane receptors (cAMP-dependent), while KPV utilizes PepT1 transport to directly inhibit nuclear Importin-

(cAMP-independent).

Comparative Efficacy Data

The following data summarizes key findings from LPS-stimulated macrophage models and murine colitis models.

In Vitro: LPS-Stimulated RAW 264.7 Macrophages

Condition: Cells stimulated with LPS (100 ng/mL) + Treatment (10 µM).

Metric

-MSH Effect
KPV EffectComparison Note
NO Production

40-60%

35-50%

-MSH is slightly more potent in acute NO reduction.
TNF-

Secretion

Significant

Significant
Comparable efficacy at equimolar concentrations.
NF-

B Translocation
Inhibited (Indirect)Inhibited (Direct)KPV effect persists even if MC receptors are blocked.[5]
cAMP Levels IncreasedNo Change Confirms KPV's receptor-independent mechanism.[4]
In Vivo: DSS-Induced Colitis (Murine Model)

Condition: 3-5% Dextran Sodium Sulfate (DSS) in drinking water.

Metric

-MSH (IP Injection)
KPV (Oral Administration)Comparison Note
Weight Loss Recovery Significant recoverySignificant recoveryKPV is effective orally;

-MSH requires injection.[5][6][7][8]
MPO Activity (Neutrophils) ReducedReduced by ~50%KPV highly effective in gut tissue due to PepT1 targeting.
Histological Damage Reduced mucosal damageReduced mucosal damageKPV accelerates mucosal healing.

Protocol: Assessment of Anti-Inflammatory Activity

Objective: To validate and compare the anti-inflammatory potential of peptides in an LPS-stimulated macrophage model.

Reagents & Equipment
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Media: DMEM (High Glucose) + 10% HI-FBS (Heat Inactivated).[9]

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Assay Kits: Griess Reagent (Nitric Oxide), Mouse TNF-

    
     ELISA.
    
Experimental Workflow
  • Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO

      
      .
      
  • Pre-treatment (Therapeutic Window):

    • Replace media with serum-reduced media (1% FBS) containing peptides.

    • Group A: Vehicle Control (PBS).

    • Group B:

      
      -MSH (10 nM - 1 µM).
      
    • Group C: KPV (10 nM - 1 µM).

    • Incubate for 1 hour prior to stimulation.

  • Stimulation:

    • Add LPS (Final concentration 100 ng/mL) to all wells except Negative Control.

    • Incubate for 24 hours.

  • Analysis:

    • Supernatant: Collect 50 µL for Griess Assay (NO) and remaining for ELISA (Cytokines).

    • Cell Viability: Perform MTT or CCK-8 assay on remaining cells to ensure reductions are not due to cytotoxicity.

Workflow Diagram

Protocol_Workflow cluster_analysis Data Collection Start Seed RAW 264.7 (1x10^5 cells/well) Incubate 24h Incubation 37°C, 5% CO2 Start->Incubate Treat Add Peptide (α-MSH or KPV) 1h Pre-treat Incubate->Treat Stimulate Add LPS (100 ng/mL) Treat->Stimulate Wait 24h Incubation Stimulate->Wait Griess Griess Assay (NO Levels) Wait->Griess ELISA ELISA (TNF-α / IL-6) Wait->ELISA MTT MTT Assay (Viability) Wait->MTT

Caption: Step-by-step workflow for comparative in vitro assessment of peptide efficacy.

Conclusion & Development Implications

For drug development professionals, the choice between


-MSH and KPV depends on the therapeutic target and delivery method.
  • Select

    
    -MSH if: 
    
    • The target involves MC1R/MC3R/MC4R activation specifically (e.g., metabolic regulation, sexual dysfunction).

    • Pigmentation is a desired or acceptable side effect.

    • Injectable delivery is feasible.[5]

  • Select KPV if:

    • Inflammatory Bowel Disease (IBD): KPV leverages PepT1 (upregulated in colitis) for targeted oral delivery.

    • Dermatology: Topical applications where anti-inflammation is required without skin darkening.

    • General Autoimmunity: Superior safety profile allows for higher dosing without melanotropic toxicity.

Final Verdict: While


-MSH remains the potent parent hormone, KPV represents a refined, non-pigmenting pharmacophore  optimized for oral stability and intracellular anti-inflammatory targeting.

References

  • Getting, S. J., et al. (2003).[4] Dissection of the anti-inflammatory effect of the core and C-terminal (KPV) alpha-melanocyte-stimulating hormone peptides.[1][3][4][10] Journal of Pharmacology and Experimental Therapeutics.[1][4]

  • Dalmasso, G., et al. (2008).[6] PepT1-mediated tripeptide KPV uptake reduces intestinal inflammation.[4][6] Gastroenterology.[6]

  • Luger, T. A., et al. (2003). New insights into the functions of alpha-MSH and related peptides in the immune system.[1] Annals of the New York Academy of Sciences.[1]

  • Brzoska, T., et al. (2008). alpha-Melanocyte-stimulating hormone and related tripeptides: biochemistry, antiinflammatory and protective effects in vitro and in vivo.[10] Endocrine Reviews.[10]

  • Land, S. C. (2012). Inhibition of cellular and systemic inflammation cues in human bronchial epithelial cells by melanocortin-related peptides: mechanism of KPV action and a role for MC3R agonists.[2] International Journal of Physiology, Pathophysiology and Pharmacology.[6]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of α-MSH Antibodies for Immunohistochemistry

For researchers in neurobiology, dermatology, and endocrinology, the accurate detection of alpha-melanocyte-stimulating hormone (α-MSH) is paramount. As a key neuropeptide derived from pro-opiomelanocortin (POMC), α-MSH...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neurobiology, dermatology, and endocrinology, the accurate detection of alpha-melanocyte-stimulating hormone (α-MSH) is paramount. As a key neuropeptide derived from pro-opiomelanocortin (POMC), α-MSH plays a critical role in everything from skin pigmentation and appetite suppression to sexual arousal and inflammation.[1][2] Immunohistochemistry (IHC) remains the gold standard for visualizing the spatial distribution of α-MSH within complex tissues. However, the reliability of IHC data is entirely dependent on the specificity and performance of the primary antibody.

This guide provides a comprehensive framework for the validation of α-MSH antibodies, moving beyond simple vendor datasheets to establish a self-validating system of protocols and controls. We will compare and contrast validation strategies, provide actionable experimental protocols, and offer insights grounded in years of laboratory experience to ensure your results are both accurate and reproducible.

The Critical Need for In-House Validation

An antibody that produces a single, clean band on a Western blot is not guaranteed to perform specifically in IHC.[3] The processes of formalin fixation and antigen retrieval dramatically alter protein conformation, potentially masking the target epitope or revealing new, non-specific binding sites.[3] Therefore, a multi-faceted validation approach is not just recommended; it is essential for scientific rigor. This guide is built on three core pillars of antibody validation for IHC: Target Specificity, Application Performance, and Reproducibility.

Pillar 1: Establishing Target Specificity

Before attempting to stain tissue, it is crucial to confirm that the antibody recognizes α-MSH with high specificity. This is best achieved through methods that are independent of the final IHC application.

Western Blot Analysis

Western blotting serves as the first-line test for specificity. The goal is to determine if the antibody detects a protein of the correct molecular weight in a tissue known to express it. α-MSH is a small peptide (13 amino acids) with a molecular weight of approximately 1.66 kDa.[4] However, it is cleaved from the much larger POMC precursor protein (~31 kDa). Depending on the tissue lysate and the antibody's epitope, you may detect the precursor or processed forms.

  • Causality: A clean band at the expected molecular weight provides initial confidence in the antibody's target recognition. The absence of multiple, strong off-target bands suggests low cross-reactivity with other proteins.

Peptide Blocking (Competition Assay)

This is arguably the most critical control for confirming epitope-specific binding in IHC.[5] The principle is simple: by pre-incubating the primary antibody with a saturating concentration of the immunizing peptide, all specific binding sites on the antibody should be occupied.[6] When this "blocked" antibody solution is applied to the tissue, any remaining signal can be considered non-specific.

  • Causality: The disappearance of a specific staining pattern after peptide blocking is strong evidence that the antibody is binding to its intended epitope in the tissue.[5][7]

Pillar 2: Verifying Application Performance in IHC

Once specificity is established, the antibody's performance must be optimized and verified under the exact conditions of the IHC experiment.

Positive and Negative Tissue Controls

The cornerstone of IHC validation is the correct use of control tissues.[8]

  • Positive Control: A tissue known to have high expression of α-MSH. The pituitary gland and specific regions of the hypothalamus are excellent positive controls.[7][9] A positive result in this tissue confirms that the staining protocol (including antigen retrieval and antibody dilution) is working correctly.[8]

  • Negative Control: A tissue known to lack α-MSH expression. While a true biological null tissue can be hard to find, tissues like the liver or kidney are often used. More powerfully, knockout (KO) validated tissues from a POMC-null animal model provide the ultimate negative control.[10] The absence of staining in a negative control tissue is crucial for ruling out false positives.

The Validation Workflow: A Visual Guide

The following workflow illustrates a logical progression for robustly validating an α-MSH antibody for IHC.

Validation_Workflow cluster_Pillar1 Pillar 1: Specificity Confirmation cluster_Pillar2 Pillar 2: IHC Performance cluster_Pillar3 Pillar 3: Final Validation WB Western Blot Analysis (Check MW in Pituitary Lysate) PB Peptide Blocking Assay (Confirm Epitope Specificity) WB->PB If specific band is present Titration Antibody Titration (On Positive Control Tissue) PB->Titration If staining is blocked Neg_Ctrl Negative Control Staining (e.g., Liver or KO Tissue) Titration->Neg_Ctrl Determine Optimal Dilution Final_Validation Validated for IHC Use Neg_Ctrl->Final_Validation If specific staining is absent Start Select Candidate a-MSH Antibody Start->WB

Caption: A logical workflow for α-MSH antibody validation.

Comparative Analysis of α-MSH Antibodies

The choice between a polyclonal and a monoclonal antibody involves trade-offs. Polyclonal antibodies, often raised in rabbits or sheep, recognize multiple epitopes and can be more robust to variations in tissue fixation. Monoclonal antibodies offer high specificity to a single epitope and superior lot-to-lot consistency. The table below presents a hypothetical comparison based on typical validation data.

FeatureAntibody A (Vendor 1)Antibody B (Vendor 2)Antibody C (Recombinant)
Host/Clonality Rabbit PolyclonalSheep PolyclonalRabbit Monoclonal
Immunogen Synthetic human α-MSH peptideα-MSH conjugated to thyroglobulin[11]Recombinant human α-MSH
Western Blot Single band in rat pituitary lysateBand in pituitary lysate; minor cross-reactivityClean, single band in pituitary lysate
Peptide Block Staining completely eliminated[7]Staining significantly reducedStaining completely eliminated
IHC Performance Strong signal in hypothalamus; requires careful titration to reduce background.Good signal in pituitary; lower background than Ab A.Very high signal-to-noise; excellent for low-expression targets.
Recommendation Good for routine, high-expression screening.A solid alternative if rabbit host is not suitable.Gold standard for specificity and reproducibility.

The α-MSH Signaling Pathway: Biological Context

Understanding the downstream effects of α-MSH binding to its primary receptor, the Melanocortin 1 Receptor (MC1R), provides context for its physiological importance. This pathway is central to melanogenesis and has potent anti-inflammatory effects.[12][13]

aMSH_Pathway cluster_downstream Downstream Effects aMSH α-MSH MC1R MC1R (GPCR) aMSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP (Second Messenger) AC->cAMP ATP → PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB NFkB Inhibition of NF-κB PKA->NFkB MITF MITF Transcription CREB->MITF Melanin Melanogenesis MITF->Melanin Inflammation Anti-inflammatory Response NFkB->Inflammation

Caption: The canonical α-MSH signaling pathway via MC1R.

Detailed Experimental Protocols

The following protocols provide a starting point for your in-house validation. Always refer to the specific antibody's datasheet for initial recommendations.

Protocol 1: Peptide Blocking for Specificity Control in IHC

This protocol is performed in parallel with your standard IHC protocol to validate that the primary antibody is binding specifically to the target epitope.

  • Reconstitute Peptides: Reconstitute the immunizing peptide (blocking peptide) and the primary antibody according to the manufacturers' instructions.

  • Prepare Antibody Solutions:

    • Blocked Solution: Prepare the primary antibody at its optimal working concentration in your antibody diluent. Add the blocking peptide at a 10-fold molar excess relative to the antibody.

    • Control Solution: Prepare the primary antibody at the same working concentration in antibody diluent without the peptide.

  • Pre-incubation: Incubate both solutions (Blocked and Control) for 2 hours at room temperature or overnight at 4°C with gentle agitation. This allows the peptide to bind to the antibody's antigen-binding sites.

  • Centrifuge: Spin down the antibody-peptide mixture at >10,000 x g for 20 minutes to pellet any immune complexes that may have formed.

  • IHC Staining:

    • On one positive control tissue slide, proceed with your standard IHC protocol using the Control Solution (antibody alone).

    • On an adjacent serial section of the same tissue, use the supernatant from the Blocked Solution .

  • Analysis: Compare the two slides. A significant reduction or complete elimination of staining on the slide treated with the Blocked Solution confirms the specificity of the antibody for its target.

Protocol 2: Basic Immunohistochemistry Staining for α-MSH

This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (or a xylene substitute): 2 x 5 minutes.

    • Rehydrate through graded ethanol solutions: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a high pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).

    • Heat slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer (approx. 20 minutes).

    • Rinse with PBS or TBS.

  • Peroxidase Block:

    • Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS/TBS.

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., 5% Normal Goat Serum in PBS/TBS with 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the α-MSH primary antibody to its predetermined optimal concentration in antibody diluent.

    • Incubate sections overnight at 4°C in a humidified chamber.

  • Secondary Antibody & Detection:

    • Rinse slides with PBS/TBS (3 x 5 minutes).

    • Incubate with a biotinylated or HRP-polymer conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG) for 1 hour at room temperature.

    • Rinse slides with PBS/TBS (3 x 5 minutes).

    • If using a biotin-based system, incubate with Streptavidin-HRP.

    • Develop signal with a chromogen like DAB (3,3'-Diaminobenzidine). Monitor development under a microscope.

    • Stop the reaction by immersing slides in water.

  • Counterstain, Dehydration, and Mounting:

    • Counterstain with Hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Coverslip with permanent mounting medium.

Conclusion

The validation of an α-MSH antibody for immunohistochemistry is a rigorous but necessary process. By systematically applying the principles of target specificity and application-specific performance, researchers can generate reliable and reproducible data. Always begin with specificity checks like Western blotting and peptide blocking before moving to IHC on well-characterized positive and negative control tissues. This multi-pillar approach ensures that the localization patterns observed are a true reflection of α-MSH biology, providing a solid foundation for subsequent research and discovery.

References

  • Anti-MSH-alpha Antibody | RayBiotech. (n.d.). RayBiotech. [Link]

  • Anti-MSH-alpha Antibody | RayBiotech. (n.d.). RayBiotech. [Link]

  • Fitzgibbons, P. L., et al. (2014). Principles of Analytic Validation of Immunohistochemical Assays: Guideline From the College of American Pathologists Pathology and Laboratory Quality Center. Archives of Pathology & Laboratory Medicine, 138(11), 1432-1443. [Link]

  • Anti-Melanocyte Stimulating Hormone α Antibody | AB5087 - Merck Millipore. (n.d.). Merck Millipore. [Link]

  • Taylor, A. W., et al. (2009). Injection of an Alpha-Melanocyte Stimulating Hormone Expression Plasmid is Effective in Suppressing Experimental Autoimmune Uveitis. Journal of Inflammation, 6, 1. [Link]

  • Anti-Alpha MSH Antibody Products - Biocompare. (n.d.). Biocompare. [Link]

  • Goldsmith, J. D., et al. (2010). Immunohistochemistry validation procedures and practices: a College of American Pathologists survey of 727 laboratories. Archives of Pathology & Laboratory Medicine, 134(8), 1174-1176. [Link]

  • Torlakovic, E. E., et al. (2021). Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel. Applied Immunohistochemistry & Molecular Morphology, 29(1), 1-14. [Link]

  • D'Orazio, J. A., et al. (2023). Alpha-melanocyte stimulating hormone (α-MSH): biology, clinical relevance and implication in melanoma. Cancers, 15(16), 4213. [Link]

  • Signaling pathway MITF expression. α-MSH, melanocyte-stimulating... - ResearchGate. (n.d.). ResearchGate. [Link]

  • (ab123811) Anti-alpha MSH antibody - Abcam - CiteAb. (n.d.). CiteAb. [Link]

  • Peptide blocking protocol for immunostaining (IHC, ICC, IF). (n.d.). Alomone Labs. [Link]

  • Principles of Analytic Validation for Immunohistochemical Assays Supplemental Methodology - College of American Pathologists. (n.d.). College of American Pathologists. [Link]

  • Positive control and negative control of immunohistochemistry (IHC)... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Melanocyte-stimulating hormone - Wikipedia. (n.d.). Wikipedia. [Link]

  • Dube, D., et al. (1978). Immunohistochemical localization of alpha-melanocyte stimulating hormone (alpha-MSH) in the human hypothalamus. Brain Research, 154(2), 377-381. [Link]

  • Kadekaro, A. L., et al. (2012). Alpha-Melanocyte–Stimulating Hormone Suppresses Oxidative Stress through a p53-Mediated Signaling Pathway in Human Melanocytes. Molecular Cancer Research, 10(6), 778-786. [Link]

  • Eves, P. C., et al. (2003). Melanocyte stimulating hormone peptides inhibit TNF-alpha signaling in human dermal fibroblast cells. Cytokine, 23(6), 200-208. [Link]

  • Alpha-MSH ELISA Kit | RayBiotech. (n.d.). RayBiotech. [Link]

  • 6 Essential IHC Controls for Reliable Staining Results - Boster Bio. (2022, April 29). Boster Bio. [Link]

  • Tissue controls for IHC Background - Selection Interpretation - Azorg. (n.d.). Azorg. [Link]

  • Singh, R. P., & Mukhopadhyay, A. (2014). Alpha-Melanocyte Stimulating Hormone: An Emerging Anti-Inflammatory Antimicrobial Peptide. Journal of Biomolecular Research & Therapeutics, 3(3), 1000e123. [Link]

Sources

Comparative

a-MSH vs Melanotan II: Differences in Receptor Binding and Function

[1][2][3][4] Executive Summary: Endogenous Ligand vs. Synthetic Tool In melanocortin research, the distinction between -Melanocyte Stimulating Hormone ( -MSH) and Melanotan II (MT-II) represents the evolution from biolog...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Endogenous Ligand vs. Synthetic Tool

In melanocortin research, the distinction between


-Melanocyte Stimulating Hormone (

-MSH)
and Melanotan II (MT-II) represents the evolution from biological necessity to pharmacological optimization.[1]
  • 
    -MSH  is the native, linear tridecapeptide responsible for regulating pigmentation (MC1R) and energy homeostasis (MC4R).[1] However, its utility as a therapeutic or robust experimental probe is limited by rapid enzymatic degradation (
    
    
    
    minutes).[1]
  • Melanotan II is a synthetic, cyclic lactam analogue designed to overcome these limitations. By locking the pharmacophore into a bioactive conformation, MT-II achieves super-agonist status with significantly enhanced stability and potency, particularly at central receptors (MC3R/MC4R).[1]

This guide dissects the molecular mechanisms driving these differences and provides validated protocols for quantifying them in the lab.

Structural Biochemistry: The Cyclic Advantage

The functional divergence begins with structure. The core pharmacophore required for melanocortin receptor activation is the tetrapeptide sequence His-Phe-Arg-Trp .[1]

Comparative Structure Analysis[5]
Feature

-MSH (Native)
Melanotan II (Synthetic)
Sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp -Gly-Lys-Pro-Val-NH

Ac-Nle-Asp-His-D-Phe-Arg-Trp -Lys-NH

Topology Linear, flexible backboneCyclic (Lactam bridge between Asp & Lys)
Key Modification N-terminal Acetylation (stability)D-Phe substitution + Cyclization
Conformation Dynamic; adopts active shape only upon bindingConstrained; pre-organized active conformation
Mechanism of Enhanced Potency

The cyclization in MT-II (via an Asp-Lys lactam bridge) restricts the conformational freedom of the peptide. This "locks" the His-Phe-Arg-Trp pharmacophore into the specific


-turn conformation required for receptor docking.[1] Additionally, the substitution of L-Phenylalanine with D-Phenylalanine  renders the peptide resistant to chymotrypsin-like proteolysis.[1]

structure_stability cluster_0 Pharmacophore Dynamics MSH Linear a-MSH Protease Enzymatic Degradation (Serum Proteases) MSH->Protease High Susceptibility Receptor Receptor Binding Pocket (MC1R/MC3R/MC4R) MSH->Receptor Entropy Loss Required (Flexible -> Rigid) MTII Cyclic Melanotan II MTII->Protease Resistant (D-Phe + Cyclic) MTII->Receptor High Affinity (Pre-organized)

Figure 1: Structural constraints of Melanotan II confer resistance to proteolysis and reduce the entropic cost of receptor binding compared to linear


-MSH.

Receptor Binding Profile & Selectivity[6][7]

While


-MSH is non-selective, MT-II exhibits a shifted profile with notably higher potency at central receptors implicated in metabolic and sexual function.[1]
Comparative Affinity Data ( ) and Potency ( )

Data derived from competitive binding assays in transfected CHO/HEK cells (Kievit et al., 2019; Sawyer et al., 1982).[1][2]

Receptor Subtype

-MSH

(nM)
MT-II

(nM)
Functional Implication
MC1R (Skin)0.320.68Both are potent agonists; MT-II induces prolonged melanogenesis due to stability.[1]
MC3R (Metabolic)15.53.2MT-II is ~5x more potent. Linked to MT-II's appetite suppression effects.[1]
MC4R (CNS/Obesity)41.45.1MT-II is ~8x more potent. Primary driver of sexual arousal and lipolysis.[1]
MC5R (Exocrine)33248MT-II shows higher off-target affinity, potentially affecting sebaceous glands.[1]

Key Insight: In experimental settings, MT-II is often preferred for studying MC3R/MC4R pathways because


-MSH requires extremely high concentrations to reliably activate these receptors in vivo, often leading to non-specific effects.[1]

Functional Pharmacodynamics: Signaling Pathways

Both ligands function as agonists primarily through the


-protein coupled pathway.[1] However, the kinetics of activation differ.[3]
The Signaling Cascade

Upon binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the


 subunit. This activates Adenylyl Cyclase (AC), triggering the cAMP cascade.[4]

signaling_pathway Ligand Ligand (a-MSH or MT-II) GPCR MC4 Receptor (Transmembrane) Ligand->GPCR Binding Gs Gs Protein (Activation) GPCR->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Synthesis ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Response Physiological Output (Pigmentation / Satiety) PKA->Response

Figure 2: The canonical Gs-cAMP signaling pathway activated by melanocortin agonists.[1]

Functional Divergence
  • Desensitization: MT-II causes more rapid receptor internalization (endocytosis) than

    
    -MSH in some cell lines due to its high affinity and resistance to dissociation.[1]
    
  • Duration of Action: In cAMP accumulation assays,

    
    -MSH signals plateau and decline rapidly without protease inhibitors.[1] MT-II generates a sustained cAMP plateau, making it ideal for long-duration time-course experiments.[1]
    

Experimental Protocols

To validate these differences in your own laboratory, follow these standardized protocols.

Critical Pre-requisite: Ligand Selection for Binding Assays

Do not use tritiated


-MSH  for binding assays if possible; it is unstable.[1] The industry standard radioligand is 

I-NDP-MSH
(a linear analogue similar to MT-I) because it is iodinatable and highly stable, or

I-MT-II
itself.[1]
Protocol A: Competitive Radioligand Binding Assay

Objective: Determine


 values for 

-MSH vs. MT-II at MC4R.

Materials:

  • HEK-293 cells stably transfected with hMC4R.[1]

  • Radioligand:

    
    I-NDP-MSH (Specific Activity ~2000 Ci/mmol).[1]
    
  • Binding Buffer: 25 mM HEPES, 1 mM MgCl

    
    , 2.5 mM CaCl
    
    
    
    , 0.2% BSA, pH 7.[1]4. (Note: BSA is critical to prevent peptide sticking to plastic).

Workflow:

  • Preparation: Harvest cells and prepare membrane fractions by centrifugation (20,000 x g, 20 min). Resuspend in Binding Buffer.[5]

  • Incubation: In a 96-well plate, add:

    • 50

      
      L Membrane suspension (approx. 5-10 
      
      
      
      g protein).[1]
    • 50

      
      L 
      
      
      
      I-NDP-MSH (Final concentration ~0.05 nM).[1]
    • 50

      
      L Competing Ligand (
      
      
      
      -MSH or MT-II) in serial dilutions (
      
      
      to
      
      
      M).[1]
  • Equilibrium: Incubate for 60 minutes at 37°C . (Note:

    
    -MSH requires protease inhibitors like 1 mM 1,10-phenanthroline here; MT-II does not).[1]
    
  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.[1]

  • Wash: Wash filters 3x with ice-cold buffer.

  • Analysis: Count radioactivity (CPM). Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: cAMP Accumulation Assay (Functional Potency)

Objective: Compare


 and Efficacy (

).[1]

Workflow:

  • Seeding: Seed hMC4R-HEK293 cells in 384-well plates (5,000 cells/well).

  • Stimulation: Add

    
    -MSH or MT-II in stimulation buffer containing IBMX (0.5 mM) .
    
    • Expert Note: IBMX inhibits phosphodiesterase (PDE), preventing cAMP breakdown.[1] This is essential to measure accumulation.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., LANCE or HTRF).[1]

    • Add detection antibodies (Anti-cAMP-Cryptate + cAMP-d2).[1]

  • Read: Measure fluorescence ratio (665 nm / 620 nm).

  • Result: MT-II should show a left-shifted curve (lower

    
    ) compared to 
    
    
    
    -MSH at MC3R/MC4R.[1]

References

  • Kievit, P., et al. (2019). "Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation." Journal of Molecular Endocrinology.

  • Sawyer, T. K., et al. (1982). "[Nle4, D-Phe7]-alpha-melanocyte stimulating hormones: A highly potent alpha-melanotropin with ultralong biological activity."[1] Proceedings of the National Academy of Sciences.

  • Al-Obeidi, F., et al. (1989).[1] "Design of a new class of superpotent cyclic alpha-melanotropins based on quenched dynamic simulations." Journal of Medicinal Chemistry.

  • Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Technical Guides.

  • PubChem. "Melanotan II Compound Summary." National Library of Medicine. [1]

Sources

Validation

Functional comparison of melanocortin receptor subtypes for a-MSH

Functional Comparison of Melanocortin Receptor Subtypes for -MSH Executive Summary: The Pharmacological Fingerprint In drug discovery,

Author: BenchChem Technical Support Team. Date: February 2026

Functional Comparison of Melanocortin Receptor Subtypes for -MSH

Executive Summary: The Pharmacological Fingerprint

In drug discovery, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Melanocyte Stimulating Hormone (

-MSH) serves as the endogenous reference agonist for the melanocortin receptor (MCR) family. However, its "pan-agonist" classification obscures critical differences in subtype affinity, potency, and downstream signaling bias.

For researchers targeting metabolic disorders (MC4R), pigmentation (MC1R), or exocrine function (MC5R), understanding these nuances is non-negotiable. This guide deconstructs the functional performance of


-MSH across MC1R, MC3R, MC4R, and MC5R, providing the experimental grounding necessary to design robust screening assays.

Key Takeaway: While


-MSH binds all subtypes (excluding MC2R), it exhibits a distinct "Potency Hierarchy"  (

) and activates divergent signaling pathways (canonical Gs-cAMP vs. non-canonical PI3K-ERK) that determine physiological outcomes.

Comparative Profiling: Affinity & Potency

The following data aggregates consensus values from heterologous expression systems (HEK293/CHO). Note that absolute values vary by expression density and radioligand used, but the relative rank order remains consistent.

Table 1: Functional Parameters of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -MSH across Human MCR Subtypes[2]
Receptor SubtypePrimary Tissue TargetBinding Affinity (

) [nM]
Functional Potency (

) [nM]
Primary Signaling CouplingKey Physiological Role
MC1R Melanocytes (Skin)0.2 – 0.5 (High)0.3 – 1.0

(cAMP) + ERK1/2
Pigmentation, DNA Repair
MC3R Hypothalamus, Periphery30 – 401.5 – 5.0

(cAMP)
Energy Homeostasis, Inflammation
MC4R Hypothalamus (PVN)50 – 10020 – 65

(cAMP),

(Ca

)
Appetite Suppression, Sexual Function
MC5R Exocrine Glands200 – 7000*1.3 – 10

(cAMP) + PI3K/ERK
Sebum Production, Exocrine Secretion
MC2R Adrenal Cortex> 10,000 (No Binding)Inactive

(cAMP)
Glucocorticoid Synthesis (ACTH specific)

*Note: MC5R affinity reports vary significantly based on the radioligand used ([


I]-NDP-MSH vs. [

H]-

-MSH).
Analysis of Performance Differences
  • The "Sponge" Effect (MC1R): MC1R displays sub-nanomolar affinity, making it the most sensitive target. In systemic administration, MC1R will be saturated long before MC4R is activated, explaining the common side effect of hyperpigmentation in first-generation obesity drugs.

  • The Metabolic Threshold (MC4R): MC4R requires significantly higher concentrations (~20-60 nM) for full activation compared to MC1R. This "potency gap" is a critical therapeutic window for designing selective allosteric modulators.

  • The Signaling Divergence (MC5R): Unlike the others, MC5R potency in cAMP assays (

    
     ~1.3 nM) often dissociates from its binding affinity, suggesting high receptor reserve or "spare receptors" in many cell lines.
    

Signaling Architecture: Canonical vs. Non-Canonical Pathways

While all MCRs couple to


 to stimulate Adenylyl Cyclase (AC), MC5R  and MC4R  exhibit unique "signaling signatures" that must be accounted for in assay design.
Diagram 1: Differential Signaling Pathways of -MSH

This diagram illustrates the divergence between the standard Gs-cAMP pathway shared by all subtypes and the unique PI3K-dependent pathway of MC5R.

MCR_Signaling cluster_receptors GPCR Membrane Surface AlphaMSH α-MSH Ligand MC1R MC1R AlphaMSH->MC1R MC3R MC3R AlphaMSH->MC3R MC4R MC4R AlphaMSH->MC4R MC5R MC5R AlphaMSH->MC5R Gs Gαs Protein MC1R->Gs ERK ERK1/2 Phosphorylation MC1R->ERK Ras/Raf dependent MC3R->Gs MC4R->Gs Gq Gαq Protein MC4R->Gq Biased Agonism MC5R->Gs PI3K PI3K (Phosphoinositide 3-kinase) MC5R->PI3K Unique Pathway AC Adenylyl Cyclase Gs->AC PLC PLCβ Gq->PLC cAMP cAMP Accumulation AC->cAMP Calcium Ca2+ Release PLC->Calcium PI3K->ERK

Caption: Canonical Gs-cAMP signaling (Blue/Green) vs. MC5R-specific PI3K-ERK pathway (Yellow/Red). MC4R also exhibits secondary Gq coupling.

Mechanistic Insight for Assay Development
  • MC5R Specificity: If your screen shows "activity" on MC5R but you are targeting MC4R, check the pathway. MC5R activates ERK1/2 via a PI3K-dependent mechanism that is independent of cAMP.[1][2][3] Inhibiting PI3K (e.g., with Wortmannin) abolishes this signal in MC5R but not MC1R.

  • MC4R Bias: While ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -MSH is a balanced agonist, newer synthetic ligands (e.g., setmelanotide) show bias toward the 
    
    
    
    pathway. For comprehensive MC4R profiling, a Calcium Flux assay should complement the standard cAMP assay.

Experimental Protocol: High-Throughput cAMP Accumulation

To objectively compare potencies, a standardized cAMP accumulation assay is required. The following protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaScreen modality, which are robust for adherent HEK293 cells.

Diagram 2: cAMP Assay Workflow

This flowchart details the critical steps to ensure data integrity and prevent phosphodiesterase (PDE) interference.

cAMP_Protocol cluster_QC Quality Control Checks Start Start: HEK293-MCR Stable Lines Seed 1. Seed Cells (10,000 cells/well, 384-well) Overnight Incubation Start->Seed Wash 2. Wash/Starve Replace media with HBSS buffer (Remove Serum interference) Seed->Wash Treat 3. Agonist Treatment Add α-MSH + IBMX (0.5 mM) Incubate 30 min @ 37°C Wash->Treat Lysis 4. Lysis & Detection Add Detection Reagents (e.g., Eu-cAMP) Incubate 1 hr @ RT Treat->Lysis QC2 Forskolin Control (Max Signal) Treat->QC2 QC3 IBMX Essential (Block PDE) Treat->QC3 Read 5. Plate Read TR-FRET or AlphaScreen Signal Lysis->Read Analysis 6. Data Analysis Non-linear regression (4-parameter) Calculate EC50 Read->Analysis QC1 Z' Factor > 0.5 Read->QC1

Caption: Step-by-step workflow for cAMP quantification. IBMX inclusion is critical to prevent signal degradation by endogenous PDEs.

Detailed Methodology

1. Cell Preparation:

  • Use HEK293 cells stably expressing human MC1R, MC3R, MC4R, or MC5R.

  • Critical: Harvest cells at 80-90% confluency using enzyme-free dissociation buffer (e.g., PBS-EDTA) to preserve receptor surface integrity. Avoid Trypsin if possible, as it can cleave extracellular loops.

2. Stimulation Buffer (The "Reaction Mix"):

  • Base: HBSS (Hanks' Balanced Salt Solution) + 5 mM HEPES, pH 7.4.

  • The Stabilizer: Supplement with 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Why? MCR stimulation causes a rapid spike in cAMP. Without IBMX inhibiting phosphodiesterases, the signal degrades within minutes, artificially inflating the

      
       (making the drug appear less potent).
      
  • BSA: Add 0.1% BSA to prevent the hydrophobic

    
    -MSH peptide from sticking to the plastic well walls.
    

3. Agonist Incubation:

  • Prepare a serial dilution of

    
    -MSH (range: 
    
    
    
    M to
    
    
    M).
  • Add cells (suspended in stimulation buffer) to the plate containing agonists.

  • Incubate for 30 minutes at 37°C .

    • Note: Do not exceed 45 minutes, as receptor desensitization (internalization) will begin to dampen the signal.

4. Detection & Analysis:

  • Lyse cells using the kit-specific lysis buffer containing the cAMP-detection antibody/tracer.

  • Read on a multimode plate reader (e.g., EnVision).

  • Normalization: Normalize data to a Forskolin (10 µM) control (defined as 100% maximal cyclase activity) to account for variations in cell number between wells.

References

  • Cone, R. D. (2006). Anatomy and regulation of the central melanocortin system. Nature Neuroscience, 8, 571–578. Link

  • Yang, Y., et al. (2020). Structural basis for specific inhibition of the melanocortin-4 receptor by setmelanotide. Cell Research, 31, 1–12. Link

  • Rodrigues, A. R., et al. (2009). Melanocortin 5 receptor activates ERK1/2 through a PI3K-regulated signaling mechanism.[2][4] Molecular and Cellular Endocrinology, 303(1-2), 74-81. Link

  • Sebag, J. A., & Hinkle, P. M. (2010). Melanocortin-2 receptor accessory protein MRAP forms antiparallel homodimers. Proceedings of the National Academy of Sciences, 107(5), 1996-2001. Link

  • Breit, A., et al. (2011). Hetero-oligomerization between melanocortin MC4 and MC3 receptors regulates receptor trafficking and signaling. Journal of Biological Chemistry, 286(7), 5616-5627. Link

  • Wikberg, J. E., et al. (2000). New selective melanocortin antagonists. Pharmacological Research, 42(5), 393-420. Link

Sources

Comparative

Assessing the specificity of a-MSH receptor antagonists

Assessing the Specificity of -MSH Receptor Antagonists: A Comparative Technical Guide The Selectivity Crisis in Melanocortin Pharmacology The melanocortin receptor (MCR) family, comprising five G protein-coupled receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Specificity of -MSH Receptor Antagonists: A Comparative Technical Guide

The Selectivity Crisis in Melanocortin Pharmacology

The melanocortin receptor (MCR) family, comprising five G protein-coupled receptors (MC1R–MC5R), presents a unique pharmacological challenge: high sequence homology in the orthosteric binding pocket. For researchers targeting metabolic disorders, the distinction between MC3R (autoreceptor, energy efficiency) and MC4R (satiety, energy expenditure) is the critical bottleneck.

This guide moves beyond basic screening. It details how to rigorously validate antagonist specificity, distinguishing true subtype selectivity from promiscuous binding using quantitative pharmacological frameworks.

Comparative Landscape: Key Antagonists

The following table synthesizes performance metrics for standard and novel antagonists. Note the "Selectivity Ratio," a critical metric often overlooked in preliminary screens.

Table 1: Pharmacological Profile of Common


-MSH Antagonists 
CompoundClassMC3R

(nM)
MC4R

(nM)
Selectivity (MC4 vs MC3)Primary UtilityLimitations
SHU-9119 Cyclic Peptide0.230.06~4-foldBroad MCR blockadeNon-selective; Partial agonist at MC5R
HS014 Cyclic Peptide3.20.11~29-foldMC4R-focused studiesLower metabolic stability than HS024
HS024 Cyclic Peptide5.50.29~19-foldHigh-affinity MC4R probePeptide nature limits oral bioavailability
AgRP (83-132) Endogenous Protein~1.0~0.5Non-selectiveInverse agonism studiesLarge size; difficult to synthesize
MCL0129 Small Molecule>10,0008.0>1000-foldOral drug developmentHydrophobicity issues; species differences

Data aggregated from comparative studies (See References 1, 3, 5).

Mechanistic Visualization: The Antagonism Pathway

To assess specificity, one must understand the signaling cascade.


-MSH stimulates 

-coupled cAMP production. Antagonists prevent this, but inverse agonists (like AgRP) actively reduce constitutive activity, a nuance critical for interpreting basal signal shifts.

MCR_Signaling aMSH α-MSH (Agonist) MC4R MC4 Receptor (GPCR) aMSH->MC4R Activates Antagonist Antagonist (e.g., HS024) Antagonist->MC4R Blocks Gs Gs Protein MC4R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Signaling cAMP->PKA Activates

Figure 1: Competitive antagonism at the Gs-coupled MC4R pathway. Antagonists sterically hinder


-MSH binding, preventing cAMP synthesis.

Protocol 1: The "First Filter" – Competitive Radioligand Binding

Objective: Determine the affinity constant (


) of the antagonist. A single-point assay is insufficient; a full displacement curve is mandatory.
Methodology
  • Cell System: HEK293 cells stably transfected with hMC3R or hMC4R.[1] Avoid transient transfections for

    
     determination to ensure receptor density (
    
    
    
    ) consistency.
  • Membrane Preparation: Harvest cells in ice-cold binding buffer (25 mM HEPES, pH 7.4, 1 mM MgCl2, 1 mM CaCl2, 0.2% BSA). Homogenize and centrifuge (20,000 x g, 20 min). Resuspend pellets.

  • The Tracer: Use

    
    I-NDP-MSH (0.05–0.1 nM). Note: Do not use native 
    
    
    
    -MSH as a tracer due to instability.
  • Reaction Assembly:

    • Total Binding: Membrane + Tracer + Buffer.

    • Non-Specific Binding (NSB): Membrane + Tracer + 1

      
      M unlabeled NDP-MSH (excess).
      
    • Experimental: Membrane + Tracer + Antagonist (

      
       to 
      
      
      
      M).
  • Incubation: 60-90 min at 25°C (Equilibrium is critical).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces peptide sticking).

Self-Validating Logic
  • The Window: If Total Binding / NSB ratio is < 5:1, the assay noise is too high. Re-optimize membrane concentration.

  • The Hill Slope: The slope factor should be near -1.0. A shallow slope (< -0.8) indicates negative cooperativity or multiple binding sites, invalidating the calculated

    
    .
    

Protocol 2: Functional Specificity (Schild Analysis)

Binding does not equal function. A compound might bind MC3R but not block it effectively.[2] The Schild Analysis is the gold standard for proving competitive antagonism.

Methodology
  • Assay Platform: cAMP HTRF (Homogeneous Time-Resolved Fluorescence) or Split-Luciferase.

  • Agonist Curve: Generate a concentration-response curve for

    
    -MSH alone (Control).
    
  • Antagonist Shift: Generate

    
    -MSH curves in the presence of fixed concentrations of the antagonist (e.g., 1 nM, 10 nM, 100 nM).
    
  • Data Processing:

    • Calculate the Dose Ratio (DR) =

      
       (with antagonist) / 
      
      
      
      (control).
    • Plot log(DR - 1) vs. -log[Antagonist].

Interpretation
  • Competitive Antagonism: The plot yields a straight line with a slope of 1.0. The X-intercept is the

    
     (measure of affinity).
    
  • Non-Competitive/Allosteric: Slope

    
     1. This indicates the antagonist binds a different site or permanently disables the receptor.
    

Experimental Workflow: From Hit to Lead

Use this decision tree to structure your screening campaign.

Workflow Library Compound Library BindScreen 1. Single Point Binding (10 µM) Library->BindScreen KiDet 2. Full Ki Determination (MC3R vs MC4R) BindScreen->KiDet Hits (>50% disp) Selectivity Selectivity Check Ratio > 10x? KiDet->Selectivity FuncAssay 3. Functional Schild Plot (cAMP) Selectivity->FuncAssay Yes Discard Discard/Refine Selectivity->Discard No InvAgonism 4. Inverse Agonism Check (Basal Activity) FuncAssay->InvAgonism InVivo 5. In Vivo Validation (Feeding vs. Pigmentation) InvAgonism->InVivo

Figure 2: Step-wise screening workflow to filter for high-specificity MC4R antagonists.

References

  • Discovery of a novel superpotent and selective melanocortin-4 receptor antagonist (HS024): evaluation in vitro and in vivo. Source: Endocrinology (1998) URL:[3][Link]

  • Melanocortin Antagonists Define Two Distinct P

    
    - and 
    
    
    
    -Melanocyte-Stimulating Hormones.
    Source: Journal of Neuroscience (2001) URL:[Link]
  • Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin-3 and Melanocortin-4 Receptors. Source: Journal of Medicinal Chemistry (2019) URL:[Link]

  • Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor. Source: Frontiers in Pharmacology (2018) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of α-MSH, amide Acetate

As researchers and drug development professionals, our work with potent biomolecules like α-Melanocyte-Stimulating Hormone (α-MSH), amide Acetate demands the highest standards of safety and operational excellence. While...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with potent biomolecules like α-Melanocyte-Stimulating Hormone (α-MSH), amide Acetate demands the highest standards of safety and operational excellence. While this peptide is a cornerstone of research in inflammation, melanogenesis, and nerve regeneration, its biological activity necessitates a rigorous and well-documented protocol for its handling and disposal.[1] This guide moves beyond mere compliance, providing a framework for responsible stewardship of laboratory materials, ensuring the safety of personnel, and maintaining the integrity of our research environment.

The foundational principle guiding the disposal of any synthetic peptide is caution. Since the specific toxicological and ecological impacts of many research-grade peptides are not fully characterized, they must be treated as hazardous chemical waste.[2][3] This protocol is designed as a self-validating system, grounded in established regulatory standards and best laboratory practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

α-MSH is a tridecapeptide with significant biological activity.[1] The supplied form is typically a lyophilized (freeze-dried) white powder, often as an acetate salt to improve stability and solubility.[2][4] Understanding the physical and biological nature of this compound is critical to appreciating the rationale behind these disposal procedures.

  • Biological Potency: As a biologically active molecule, accidental release into the environment or exposure to personnel could have unintended consequences. Therefore, all waste containing α-MSH must be considered biologically active waste.

  • Physical Form: Lyophilized powders are lightweight and can easily become airborne when handled, creating an inhalation risk.[5][6] This is a primary route of accidental exposure that all handling and disposal procedures must mitigate.

  • Hygroscopic Nature: Peptides tend to absorb moisture from the air, which can affect their stability and handling characteristics.[7][8] Proper storage and quick handling are essential.

The Safety Data Sheet (SDS) for α-MSH often indicates that specific toxicity data is unavailable.[2][3] In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), substances with unknown toxicity should be handled as if they are hazardous.[9][10] This "precautionary principle" is the cornerstone of a safe laboratory environment.

Parameter Guideline Rationale
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, and a lab coat are mandatory.[2][11]To prevent skin and eye contact with the peptide.
Engineering Controls Handle lyophilized powder exclusively within a fume hood or biosafety cabinet.[5]To prevent inhalation of aerosolized peptide powder.
First Aid (Exposure) Skin: Immediately wash with soap and plenty of water.[3] Eyes: Rinse with pure water for at least 15 minutes.[2] Inhalation: Move to fresh air.[3]To minimize absorption and local effects of the peptide.
Storage (Unused Product) Store lyophilized peptide at -20°C in a tightly sealed container, protected from light.[1][12]To ensure long-term stability and prevent degradation from moisture and oxidation.
The Core Disposal Workflow: Segregation and Containment

Under no circumstances should α-MSH, amide Acetate or its solutions be disposed of in the regular trash or poured down the drain.[5] Doing so violates regulations and risks introducing a biologically active compound into the environment. The only acceptable method is collection as hazardous chemical waste, managed through your institution's Environmental Health & Safety (EH&S) department.

  • Identify and Label Waste Containers: Before beginning work, ensure you have a designated hazardous waste container. The container must be made of a compatible material (e.g., polyethylene) and have a secure screw-top cap.[13] It must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, such as "a-MSH, amide Acetate waste."

  • Segregate Waste Streams: Maintain separate, clearly labeled waste containers for different types of waste to ensure proper disposal by your EH&S office.

    • Solid Waste: This includes unused or expired lyophilized powder, contaminated personal protective equipment (gloves, weigh boats, wipes), and any materials used for spill cleanup.

    • Liquid Waste: This includes all solutions containing α-MSH. If chemical deactivation is performed (see Section 3), the resulting solution must still be collected as hazardous waste.

    • Sharps Waste: Needles or syringes used to handle peptide solutions must be placed in a designated sharps container.

  • Contain Waste Immediately: Place all generated waste directly into the appropriate, labeled hazardous waste container. Keep the container closed at all times except when adding waste.[13][14]

  • Arrange for Pickup: Once the waste container is full, do not overfill it.[13] Seal it securely and contact your institution's EH&S department to schedule a waste pickup, following their specific protocols.[5]

The following diagram illustrates the decision-making process for correctly segregating waste generated during experiments with α-MSH.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Segregated Waste Streams (Hazardous) cluster_3 Final Disposition Start Waste Generated from α-MSH Experiment NodeType What is the waste type? Start->NodeType SolidWaste Solid Waste Container (Contaminated PPE, vials, unused powder) NodeType->SolidWaste Solid (Gloves, Vials, Powder) LiquidWaste Liquid Waste Container (Aqueous solutions, deactivated waste) NodeType->LiquidWaste Liquid (Solutions) SharpsWaste Sharps Container (Needles, Syringes) NodeType->SharpsWaste Sharps EHS Contact Institutional EH&S for Pickup and Disposal SolidWaste->EHS LiquidWaste->EHS SharpsWaste->EHS

Caption: Decision workflow for proper segregation of α-MSH waste.

Decontamination and Spill Management Protocols

Accidents happen, and a prepared response is critical for safety. The goal of decontamination is to chemically inactivate the peptide, rendering it biologically inert.

  • Prepare Decontamination Solution: A 10% bleach solution is an effective method for inactivating peptides.[15] Prepare this fresh by diluting household bleach (typically 5-6% sodium hypochlorite) 1:10 with water.

  • Initial Cleaning: For heavily contaminated reusable labware, first clean with an enzymatic detergent designed to break down proteins.[16] This removes the bulk of the material.

  • Inactivation Step: Immerse the labware in the 10% bleach solution or wipe down the contaminated surface thoroughly. Allow a contact time of at least 30 minutes to ensure complete inactivation of the peptide.[15]

  • Rinsing: After inactivation, rinse the items or surface thoroughly with copious amounts of water.

  • Waste Disposal: All wipes, PPE, and cleaning materials used during this process must be disposed of in the solid hazardous waste container. The initial enzymatic cleaning solution and the bleach solution (after the contact time) must be collected as liquid hazardous waste.

  • Alert Personnel: Immediately alert others in the lab of the spill.

  • Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill:

    • For Lyophilized Powder: Gently cover the spill with absorbent pads dampened with water to prevent the powder from becoming airborne. Do NOT dry sweep.

    • For Liquid Solutions: Cover the spill with absorbent pads, working from the outside in.

  • Inactivate: Carefully apply a 10% bleach solution to the absorbent pads covering the spill. Allow a 30-minute contact time.

  • Clean Up: Collect all contaminated materials (absorbent pads, etc.) using forceps or tongs and place them into the solid hazardous waste container.

  • Final Decontamination: Wipe down the spill area again with 10% bleach, followed by a final rinse with water. All materials used in this final wipe-down must also be disposed of as solid hazardous waste.

By adhering to these detailed procedures, you build a system of safety and responsibility that protects you, your colleagues, and the scientific community. This commitment to proper chemical handling and disposal is not an impediment to research but a foundational element of scientific excellence.

References

  • Bio-Synthesis Inc. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide decontamination guidelines. Retrieved from [Link]

  • Environmental Marketing Services. (2024, January 2). Laboratory Chemical Disposal. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • GenScript. (n.d.). α-Melanocyte-Stimulating Hormone (MSH), amide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of Washington. (2011, October 4). Peptide fractionation and Clean-Up Protocols. Retrieved from [Link]

  • NIBSC CJD Resource Centre. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • MDPI. (2024, December 26). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetone. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.